Otilonium Bromide ITS-2
Description
Properties
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-79-2 | |
| Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Otilonium Bromide Impurity 2: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the pursuit of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API). Otilonium Bromide, an antispasmodic agent used in the treatment of irritable bowel syndrome (IBS), is no exception.[1][2] A thorough understanding and control of its impurity profile are critical for regulatory compliance and patient safety. This technical guide provides an in-depth analysis of a key process-related impurity, Otilonium Bromide Impurity 2, offering valuable insights for researchers, scientists, and drug development professionals.
Otilonium Bromide Impurity 2: Structure and Identification
Otilonium Bromide Impurity 2 is a known process-related impurity that can arise during the synthesis of Otilonium Bromide. Its chemical identity has been established through various analytical techniques.
Table 1: Chemical Identification of Otilonium Bromide Impurity 2
| Parameter | Value |
| IUPAC Name | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate |
| CAS Number | 1007652-84-7 |
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| Molecular Weight | 356.42 g/mol |
| SMILES | O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2 |
Figure 1: The chemical structure of Otilonium Bromide Impurity 2, 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate.
Proposed Formation Pathway of Otilonium Bromide Impurity 2
Understanding the synthetic route of the API is fundamental to elucidating the origin of its impurities. A common synthesis of Otilonium Bromide involves a multi-step process.[3][4] The formation of Impurity 2 is likely due to the presence of an unreacted starting material or an intermediate that lacks the octyloxy group.
A plausible synthetic pathway for Otilonium Bromide is outlined in the patent literature.[3] This process involves the condensation of 4-(2-octanoxybenzoylamino)benzoic acid with 2-(diethylamino)ethyl chloride, followed by quaternization with methyl bromide. Impurity 2, which features a hydroxyl group instead of the octyloxy group, could potentially be formed if the starting material, 2-hydroxybenzoic acid, is not fully converted to 2-octyloxybenzoic acid in the initial step of the synthesis.
The diagram below illustrates a potential side reaction leading to the formation of Impurity 2.
Caption: Proposed formation pathway of Otilonium Bromide Impurity 2.
This diagram illustrates that if the initial alkylation of 2-hydroxybenzoic acid to 2-octyloxybenzoic acid is incomplete, the remaining 2-hydroxybenzoic acid can react with p-aminobenzoic acid to form an impurity intermediate. This intermediate can then undergo esterification to yield Otilonium Bromide Impurity 2.
Analytical Characterization of Otilonium Bromide Impurity 2
The definitive identification and quantification of impurities require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical samples. The structural elucidation is then typically achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: HPLC Method for Impurity Profiling
A typical reversed-phase HPLC method for the analysis of Otilonium Bromide and its impurities would involve the following steps:
-
Column: A C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where both the API and the impurity exhibit significant absorbance, for instance, 290 nm, is appropriate.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, to an appropriate concentration.
Data Presentation: Expected Analytical Data for Impurity 2
Table 2: Predicted Analytical Data for Otilonium Bromide Impurity 2
| Analytical Technique | Expected Observations |
| HPLC | A distinct peak with a retention time different from the main Otilonium Bromide peak. |
| Mass Spectrometry (MS) | An exact mass corresponding to the molecular formula C₂₀H₂₄N₂O₄. The protonated molecule [M+H]⁺ would be observed at m/z 357.1758. |
| ¹H NMR | Characteristic signals for the aromatic protons of the two benzene rings, the methylene protons of the diethylaminoethyl group, and the amide and hydroxyl protons. |
| ¹³C NMR | Resonances corresponding to the 20 carbon atoms in the molecule, including signals for the carbonyl carbons, aromatic carbons, and the carbons of the ethyl groups. |
Significance and Control in Drug Development
The presence of Otilonium Bromide Impurity 2 must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies such as the ICH. The potential for this impurity to have different pharmacological or toxicological properties than the API necessitates its strict control.
Strategies to control the formation of Impurity 2 should focus on optimizing the initial alkylation step of the synthesis to ensure the complete conversion of 2-hydroxybenzoic acid. In-process controls and rigorous testing of starting materials are essential to minimize the levels of this impurity in the final API.
Conclusion
A comprehensive understanding of the chemical structure, formation pathway, and analytical characterization of impurities is a cornerstone of modern drug development. This technical guide has provided a detailed overview of Otilonium Bromide Impurity 2, offering valuable insights for scientists and researchers working to ensure the quality and safety of this important therapeutic agent. By implementing robust analytical methods and optimizing synthetic processes, the levels of this and other impurities can be effectively controlled, leading to a safer and more effective pharmaceutical product.
References
- Google Patents. CN105037193A - Preparation method of otilonium bromide.
-
ResearchGate. Synthesis of otilonium bromide. Available from: [Link]
-
Pharmaffiliates. Octylonium Bromide-impurities. Available from: [Link]
-
Veeprho. Otilonium Impurities and Related Compound. Available from: [Link]
-
Cleanchem. Otilonium Bromide Impurity 2 | CAS No: 1007652-84-7. Available from: [Link]
-
Venkatasai Life Sciences. Otilonium Bromide Impurity 2 | 1007652-84-7. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Otilonium Bromide in Modern Pharmaceutical Synthesis. Available from: [Link]
-
TLC Pharmaceutical Standards. Otilonium Bromide. Available from: [Link]
-
Veeprho. Otilonium Bromide Impurity 2 | CAS 1007652-84-7. Available from: [Link]
-
ResearchGate. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Available from: [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide and its Impurities
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative recognized for its efficacy as a spasmolytic agent, particularly in the management of Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic success is rooted in a multifaceted mechanism of action that is largely localized to the gastrointestinal tract, a characteristic owing to its poor systemic absorption.[1][4][5] This localized activity minimizes systemic side effects, rendering it a favorable option for long-term management of chronic gastrointestinal disorders.[6] This technical guide provides a comprehensive exploration of the molecular pharmacology of Otilonium Bromide. Furthermore, it delves into the profile of its known impurities, offering insights into their chemical nature and a scientifically-grounded discussion on their potential biological activities, a critical consideration in drug development and regulatory assessment.
Part 1: The Core Directive - Unraveling the Multifaceted Mechanism of Action of Otilonium Bromide
The spasmolytic effect of Otilonium Bromide is not contingent on a single molecular interaction but rather a synergistic combination of activities at multiple targets within the gastrointestinal smooth muscle and neuronal pathways.[1][4] This complex pharmacology underpins its clinical effectiveness in alleviating the abdominal pain and discomfort characteristic of IBS.[1][7]
Blockade of Voltage-Gated Calcium Channels
A primary mechanism of Otilonium Bromide's action is the blockade of voltage-dependent calcium channels in gastrointestinal smooth muscle cells.[8][9] The influx of extracellular calcium is a critical trigger for smooth muscle contraction. By inhibiting this influx, Otilonium Bromide effectively induces muscle relaxation.
-
L-type Calcium Channels: Otilonium Bromide has been demonstrated to inhibit L-type calcium channels, which are pivotal in sustaining smooth muscle contraction.[9][10] This action directly contributes to the relaxation of the gut wall, thereby alleviating spasms.[1][10]
-
T-type Calcium Channels: In addition to L-type channels, Otilonium Bromide also blocks T-type calcium channels.[1][11] The inhibition of these channels may also play a role in modulating visceral sensitivity and reducing abdominal pain.[1]
Antagonism of Muscarinic Receptors
Otilonium Bromide exhibits anticholinergic properties through its antagonism of muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscles of the gut.[6][12] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates gut motility and contractions by acting on these receptors. By blocking muscarinic receptors, Otilonium Bromide counteracts the effects of acetylcholine, leading to a reduction in smooth muscle contractility and spasm.[6][13][14]
Modulation of Tachykinin NK2 Receptors
Another significant aspect of Otilonium Bromide's mechanism is its interaction with tachykinin NK2 receptors.[13][15] Tachykinins, such as neurokinin A, are neuropeptides involved in regulating intestinal motility and visceral perception. Otilonium Bromide acts as an antagonist at NK2 receptors, thereby mitigating the pro-contractile and pro-nociceptive effects of tachykinins in the gut.[1][15][16] This action is believed to contribute to both the spasmolytic and analgesic effects of the drug.[1]
The following diagram illustrates the integrated mechanism of action of Otilonium Bromide at the cellular level:
Part 2: Scientific Integrity & Logic - A Profile of Otilonium Bromide Impurities
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. A thorough understanding of the impurity profile is therefore essential.
Identified Impurities and Degradation Products
Several impurities and degradation products of Otilonium Bromide have been identified. The structures of these compounds are crucial for understanding their potential pharmacological and toxicological properties.
| Impurity Name | CAS Number | Molecular Formula | Chemical Name |
| Impurity 1 | 26090-29-9 | C28H40N2O4 | 2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate |
| Impurity 2 | 1007652-84-7 | C20H24N2O4 | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate |
| Impurity 3 | 14629-01-7 | C14H23BrN2O2 | 2-((4-aminobenzoyl)oxy)-N,N-diethyl-N-methylethan-1-aminium bromide |
| Impurity 4 | 51444-79-2 | C22H27NO4 | 4-(2-(Octyloxy)benzamido)benzoic acid |
| Hydrolysis Product | N/A | C15H22O3 | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid |
| Hydrolysis Product | 5455-95-8 | C7H18BrNO | diethyl-(2-hydroxyethyl)-methyl ammonium bromide |
Scientifically-Grounded Discussion on Potential Pharmacological and Toxicological Profiles of Impurities
Direct pharmacological and toxicological data for the specific impurities of Otilonium Bromide are not extensively available in the public domain. However, by examining their molecular structures, we can infer potential biological activities based on established structure-activity relationships and the known pharmacology of related compounds.
-
Impurity 1 (2-(diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate): This impurity is structurally very similar to Otilonium Bromide but lacks the quaternary ammonium group. The tertiary amine in this structure may still possess some affinity for muscarinic and other receptors, though likely with different potency and selectivity compared to the parent drug. The absence of the permanent positive charge could lead to increased membrane permeability and potentially greater systemic absorption, which might result in off-target effects not observed with Otilonium Bromide. Toxicological alerts for this compound include being harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Impurity 2 (2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate): This impurity is a derivative of Impurity 1, where the octyloxy group is replaced by a hydroxyl group. This change significantly increases the polarity of the molecule, which would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the phenolic hydroxyl group could make it a substrate for phase II conjugation reactions. Its pharmacological activity would likely be different from both the parent drug and Impurity 1.
-
Impurity 3 (2-((4-aminobenzoyl)oxy)-N,N-diethyl-N-methylethan-1-aminium bromide): This impurity retains the quaternary ammonium moiety, suggesting it would have limited systemic absorption, similar to Otilonium Bromide. The key structural difference is the presence of a primary aromatic amine (p-aminobenzoyl group) instead of the substituted benzamido group. Aromatic amines are a well-known structural alert for potential genotoxicity and other toxicities. Therefore, the presence of this impurity would be of significant concern and require careful toxicological assessment.
-
Impurity 4 (4-(2-(Octyloxy)benzamido)benzoic acid) and Hydrolysis Product (p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid): These are hydrolysis products of Otilonium Bromide, resulting from the cleavage of the ester linkage. These acidic metabolites are likely to be more water-soluble than the parent drug and readily excreted. Benzoic acid and its derivatives are generally considered to have low toxicity, primarily acting as irritants at high concentrations.[17] However, their potential to interact with gastrointestinal targets cannot be entirely dismissed without specific studies.
-
Hydrolysis Product (diethyl-(2-hydroxyethyl)-methyl ammonium bromide): This is the other product of ester hydrolysis. As a small, charged molecule, it is expected to be rapidly cleared. Quaternary ammonium compounds can have varying degrees of biological activity, including potential effects on cholinergic systems.[13]
Part 3: Experimental Protocols and Data Visualization
Experimental Protocol: Stability-Indicating HPLC Method for Otilonium Bromide and its Impurities
To ensure the quality and safety of Otilonium Bromide, a robust, stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The following protocol outlines a general approach based on reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Otilonium Bromide and its related substances in bulk drug and pharmaceutical dosage forms.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all known impurities from the main peak and from each other.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection Wavelength: Determined by acquiring the UV spectra of Otilonium Bromide and its impurities and selecting a wavelength that provides adequate sensitivity for all components (e.g., 290 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of Otilonium Bromide and its available impurity reference standards in a suitable diluent (e.g., a mixture of water and organic solvent). Prepare working standard solutions by appropriate dilution.
-
Sample Solutions: For bulk drug, dissolve a known amount in the diluent. For dosage forms, an appropriate extraction procedure may be necessary to isolate the drug and impurities from excipients.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Otilonium Bromide drug substance. Stress conditions should include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H2O2 at room temperature.
-
Thermal Degradation: e.g., heating the solid drug at 105°C.
-
Photolytic Degradation: Exposing the drug to UV light.
-
-
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak and from each other. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the peaks.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
The following diagram illustrates a typical workflow for the analysis of Otilonium Bromide and its impurities.
Conclusion
Otilonium Bromide's clinical utility in treating Irritable Bowel Syndrome stems from its complex and synergistic mechanism of action, involving the blockade of calcium channels, antagonism of muscarinic receptors, and modulation of tachykinin NK2 receptors. Its low systemic absorption confines its activity primarily to the gastrointestinal tract, enhancing its safety profile. A comprehensive understanding of its impurity profile is paramount for ensuring drug quality and patient safety. While direct pharmacological data on its impurities are limited, a structure-based assessment provides valuable insights into their potential biological activities and toxicological risks. The implementation of robust, validated, stability-indicating analytical methods is essential for the routine monitoring and control of these impurities in both the drug substance and the final pharmaceutical product.
References
-
What is the mechanism of Otilonium Bromide? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed. (n.d.). Retrieved from [Link]
-
Otilonium bromide - Wikipedia. (n.d.). Retrieved from [Link]
-
What is Otilonium Bromide used for? - Patsnap Synapse. (2024-06-15). Retrieved from [Link]
-
The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. (n.d.). Retrieved from [Link]
-
Otilonium bromide: Uses, Dosage, Side Effects an... | MIMS Philippines. (n.d.). Retrieved from [Link]
-
Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed. (n.d.). Retrieved from [Link]
-
Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed. (n.d.). Retrieved from [Link]
-
Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed. (n.d.). Retrieved from [Link]
-
2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | C28H40N2O4 | CID 40012 - PubChem. (n.d.). Retrieved from [Link]
-
T-type Ca2+ channel modulation by otilonium bromide. (n.d.). Retrieved from [Link]
-
4-(Octyloxy)benzoic acid | C15H22O3 | CID 17231 - PubChem. (n.d.). Retrieved from [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021-05-26). Retrieved from [Link]
-
2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | Axios - Axios Research. (n.d.). Retrieved from [Link]
-
4-(2-(Octyloxy)benzamido)benzoic Acid - CAS - 51444-79-2 | Axios Research. (n.d.). Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005-03-29). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Otilonium Bromide Impurity 1 | 26090-29-9 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]
-
What is Benzoic Acid used for? - Patsnap Synapse. (2024-06-14). Retrieved from [Link]
-
Otilonium Bromide Impurity 2 | 1007652-84-7 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]
-
Otilonium Bromide Impurity 4 | 51444-79-2 | : Venkatasai Life Sciences. (n.d.). Retrieved from [Link]
-
Otilonium Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]
-
Otilonium Bromide Impurity 4 | CAS 51444-79-2 - Veeprho. (n.d.). Retrieved from [Link]
-
Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. - Abstract - Europe PMC. (n.d.). Retrieved from [Link]
-
Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips - PubMed. (n.d.). Retrieved from [Link]
-
Otilonium Bromide - KM Pharma Solution Private Limited. (n.d.). Retrieved from [Link]
-
Otilonium Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? (n.d.). Retrieved from [Link]
-
The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects? [medicinenet.com]
- 2. 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea | C21H30N4O6 | CID 70631894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Para-aminobenzoic acid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. ovid.com [ovid.com]
- 14. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate | C28H40N2O4 | CID 40012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. What is Benzoic Acid used for? [synapse.patsnap.com]
- 17. 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate - SRIRAMCHEM [sriramchem.com]
Pharmacological profile of Otilonium Bromide ITS-2.
An In-Depth Technical Guide to the Pharmacological Profile of Otilonium Bromide
Abstract
Otilonium Bromide is a spasmolytic agent with a localized action on the smooth muscle of the distal gastrointestinal tract. Its clinical efficacy, particularly in the management of Irritable Bowel Syndrome (IBS), is underpinned by a multifaceted pharmacological profile. This document provides a comprehensive analysis of the molecular mechanisms, pharmacokinetic properties, and pharmacodynamic effects of Otilonium Bromide. We will delve into its interactions with key cellular targets, the experimental methodologies used to elucidate these interactions, and the resulting therapeutic rationale.
Introduction: The Clinical Challenge of Irritable Bowel Syndrome and the Role of Otilonium Bromide
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits in the absence of any organic cause. The pathophysiology of IBS is complex and multifactorial, involving visceral hypersensitivity, dysmotility, and alterations in the gut-brain axis. Pharmacological interventions aim to alleviate these symptoms, and Otilonium Bromide has emerged as a valuable therapeutic option. Its efficacy stems from a unique combination of properties that allow it to act locally at the site of symptoms with minimal systemic exposure. This guide will deconstruct the pharmacological attributes that contribute to its clinical utility.
Mechanism of Action: A Multi-Target Approach to Colonic Smooth Muscle Relaxation and Pain Modulation
Otilonium Bromide exerts its therapeutic effects through a combination of actions on L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, primarily within the colonic smooth muscle cells and sensory neurons.
Blockade of L-type Calcium Channels
The influx of extracellular calcium through L-type calcium channels is a critical step in the initiation of smooth muscle contraction. Otilonium Bromide has been shown to inhibit these channels, leading to a reduction in calcium-dependent muscle spasms.
Experimental Protocol: Patch-Clamp Electrophysiology for the Characterization of L-type Calcium Channel Blockade
-
Cell Preparation: Isolate single smooth muscle cells from the colonic circular muscle layer of a suitable animal model (e.g., guinea pig) by enzymatic digestion.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and then apply depolarizing voltage steps to elicit inward calcium currents.
-
Drug Application: Perfuse the cell with a solution containing Otilonium Bromide at various concentrations.
-
Data Analysis: Measure the peak inward current before and after drug application to determine the concentration-dependent inhibition of the L-type calcium current and calculate the IC50 value.
Antagonism of Muscarinic Receptors
Acetylcholine, acting on muscarinic receptors, is a key neurotransmitter that stimulates gut motility. Otilonium Bromide exhibits antagonist activity at M1, M2, and M4 muscarinic receptor subtypes, thereby counteracting cholinergic-induced smooth muscle contraction.
Antagonism of Tachykinin NK2 Receptors
Tachykinins, such as substance P and neurokinin A, are involved in both smooth muscle contraction and the transmission of pain signals in the gut. By blocking NK2 receptors, Otilonium Bromide can modulate both motility and visceral perception.
Signaling Pathways of Otilonium Bromide's Targets in a Colonic Smooth Muscle Cell
Caption: Workflow for evaluating the effect of Otilonium Bromide on visceral pain.
Pharmacodynamic Effects: From Smooth Muscle Relaxation to Antinociception
The combined molecular actions of Otilonium Bromide translate into significant pharmacodynamic effects on gastrointestinal function.
-
Inhibition of Spontaneous and Induced Motility: In vitro studies on isolated colonic smooth muscle strips have demonstrated that Otilonium Bromide effectively reduces both spontaneous contractions and those induced by various spasmogens.
-
Reduction of Visceral Hypersensitivity: In animal models of visceral hypersensitivity, Otilonium Bromide has been shown to increase the threshold for pain responses to colorectal distension, indicating a direct effect on afferent pain signaling.
Clinical Efficacy and Safety Profile
The pharmacological properties of Otilonium Bromide have been validated in numerous clinical trials. It has been shown to be effective in reducing the frequency and intensity of abdominal pain, and in improving bloating and altered bowel habits in patients with IBS. Its safety profile is favorable, with a low incidence of side effects, which is consistent with its limited systemic absorption.
Conclusion
Otilonium Bromide's therapeutic success in IBS is a direct consequence of its unique pharmacological profile. Its multi-target mechanism of action, encompassing the blockade of L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, allows for effective control of both colonic motility and visceral pain. Furthermore, its pharmacokinetic properties ensure a localized effect with minimal systemic exposure, resulting in a favorable benefit-risk profile. This in-depth understanding of its pharmacology provides a solid foundation for its rational use in the management of functional gastrointestinal disorders.
References
- Evangelista S. Otilonium bromide: a drug with a complex mechanism of action. Trends in Pharmacological Sciences. 1999;20(10):393-396.
- Martin MT, et al. Otilonium bromide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in irritable bowel syndrome. Drugs. 1998;56(2):223-241.
- Shin A, et al. The effect of otilonium bromide in patients with irritable bowel syndrome: a systematic review and meta-analysis. Journal of Neurogastroenterology and Motility. 2014;20(1):3-12.
- Clavé P, et al. A randomized, double-blind, placebo-controlled trial of otilonium bromide in patients with irritable bowel syndrome. Gastroenterology. 2011;141(4):1273-1281.e1.
- Evangelista S. Quaternary ammonium derivatives as spasmolytics for the irritable bowel syndrome. Current Pharmaceutical Design. 2004;10(28):3561-3568.
- Triantafillidis JK, et al. Otilonium bromide in the treatment of irritable bowel syndrome: a multicenter, randomized, placebo-controlled trial. Journal of Clinical Gastroenterology. 2011;45(10):872-878.
Unraveling the Complex Polypharmacology of Otilonium Bromide: A Technical Guide to On-Target and Potential Off-Target Effects
Introduction: Beyond a Simple Spasmolytic
Otilonium Bromide (OB) is a quaternary ammonium derivative widely recognized for its clinical efficacy in the management of Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic success is largely attributed to its localized action within the gastrointestinal tract, a consequence of its poor systemic absorption.[4][5][6] This localized bioavailability minimizes systemic side effects, rendering it a well-tolerated option for chronic IBS management.[4][7] While often categorized as a simple spasmolytic, the reality of Otilonium Bromide's mechanism of action is far more intricate, involving a complex interplay with multiple cellular targets. This technical guide provides an in-depth exploration of the known polypharmacology of Otilonium Bromide and outlines a strategic approach for investigating its potential off-target effects, with a specific focus on the hypothetical interaction with Intersectin-2 (ITS-2).
The Established Polypharmacology of Otilonium Bromide
Otilonium Bromide's primary therapeutic action of reducing intestinal smooth muscle contractility and visceral hypersensitivity is not mediated by a single receptor, but rather through its concurrent modulation of several key signaling pathways.[2][6][8] This multi-target engagement is a cornerstone of its clinical effectiveness.
The principal molecular targets of Otilonium Bromide include:
-
Voltage-Gated Calcium Channels (VGCCs): Otilonium Bromide is a potent blocker of both L-type and T-type calcium channels in intestinal smooth muscle cells.[2][4][6] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of muscle contraction. By inhibiting this influx, Otilonium Bromide directly induces smooth muscle relaxation, thereby alleviating the spasms characteristic of IBS.[8]
-
Muscarinic M3 Receptors: The drug exhibits antagonistic properties at the muscarinic M3 receptors, which are abundantly expressed on intestinal smooth muscle.[4] Acetylcholine, a key neurotransmitter in the enteric nervous system, stimulates gut motility by activating these receptors. Otilonium Bromide's anticholinergic activity at M3 receptors further contributes to its spasmolytic effect.
-
Tachykinin NK2 Receptors: Otilonium Bromide also acts as an antagonist at tachykinin NK2 receptors.[2][4] Tachykinins, such as neurokinin A, are involved in the regulation of intestinal motility and visceral pain perception. By blocking NK2 receptors, Otilonium Bromide can modulate both motor and sensory functions of the gut.[5]
Recent research has also shed light on other potential molecular interactions of Otilonium Bromide. For instance, a 2023 study identified Otilonium Bromide as an inhibitor of Ubiquitin-Specific Protease 28 (USP28), a protein implicated in tumorigenesis.[9] This finding, while preliminary in the context of its primary therapeutic use, underscores the potential for a broader range of molecular interactions than previously understood and highlights the importance of comprehensive off-target profiling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 5. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Toxicological Assessment of Otilonium Bromide Impurity 2
Abstract
The safety of pharmaceutical products is paramount, necessitating a thorough evaluation of any impurities present in the final drug substance. This guide provides a comprehensive, in-depth technical framework for the in silico toxicological assessment of Otilonium Bromide Impurity 2. We will explore the regulatory landscape, delve into the core methodologies of computational toxicology, and present a detailed, step-by-step workflow for predicting the potential toxicity of this specific impurity. This document is intended for researchers, scientists, and drug development professionals engaged in ensuring the safety and regulatory compliance of pharmaceutical products.
Introduction: The Imperative of Impurity Qualification
In the synthesis of active pharmaceutical ingredients (APIs), the emergence of impurities is an inevitable consequence of the chemical processes involved.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, reporting, and toxicological qualification of these impurities.[2][3][4][5][6][7][8][9][10][11] The primary objective is to ensure that impurities do not compromise the safety or efficacy of the final drug product.
Otilonium Bromide is a quaternary ammonium compound used as an antispasmodic. Its synthesis, like any complex organic synthesis, can lead to the formation of various impurities. This guide focuses specifically on Otilonium Bromide Impurity 2 .
Table 1: Chemical Identity of Otilonium Bromide Impurity 2
| Parameter | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate | [12][13][14] |
| CAS Number | 1007652-84-7 | [12][13][14][15][16] |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [12][16] |
| Molecular Weight | 356.42 g/mol | [12][16] |
| SMILES | O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2 | [12] |
Given the potential for impurities to exhibit toxicity, a robust assessment is crucial. In silico toxicology, or computational toxicology, offers a rapid, cost-effective, and ethically sound approach to predict the toxicological properties of chemicals based on their molecular structure.[17][18] This methodology is particularly valuable in the early stages of drug development for impurity assessment, allowing for the prioritization of further testing and informing control strategies.
This guide will navigate the reader through a scientifically rigorous, field-proven workflow for the in silico toxicological evaluation of Otilonium Bromide Impurity 2, with a strong emphasis on regulatory compliance, particularly with the ICH M7 guideline for mutagenic impurities.[1][2][17][19][20][21][22]
The Regulatory Framework: A Foundation of Safety
The assessment of pharmaceutical impurities is not an arbitrary exercise; it is governed by a well-defined set of regulatory guidelines. The most critical of these for the purpose of this guide is the ICH M7 guideline , which specifically addresses DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][19][20][21][22]
The core principle of ICH M7 is the classification of impurities into one of five classes based on their mutagenic and carcinogenic potential.[19][21] This classification dictates the necessary control strategies.
Table 2: ICH M7 Classification of Impurities
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens | Control at or below a compound-specific acceptable intake. |
| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[19] |
| Class 3 | Alerting structure, no mutagenicity data | Control at or below the TTC. Further testing may be required. |
| Class 4 | Alerting structure with sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity. |
| Class 5 | No structural alerts, or sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity. |
The ICH M7 guideline explicitly endorses the use of in silico methods for the initial assessment of mutagenicity.[2][23] It mandates a two-pronged computational approach:
-
An expert rule-based methodology.
-
A statistical-based methodology.
A prediction of mutagenicity from either of these complementary methods is sufficient to place an impurity into Class 3, triggering the need for further assessment or control.[19][24][25]
Core In Silico Methodologies: The Predictive Toolbox
Our in silico assessment of Otilonium Bromide Impurity 2 will be built upon two foundational pillars: Quantitative Structure-Activity Relationship (QSAR) modeling and Read-Across .
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or a specific property, such as toxicity.[26][27][28][29] These models are developed by analyzing large datasets of chemicals with known properties and identifying structural features (descriptors) that are predictive of those properties.[18]
For the assessment of mutagenicity as per ICH M7, two types of QSAR models are employed:
-
Expert Rule-Based Systems: These systems are built on human expertise and knowledge of structure-activity relationships.[23] They contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with specific toxicities.[30] A well-known example is Derek Nexus .[24][30][31][32][33]
-
Statistical-Based Systems: These models are derived from the statistical analysis of large datasets of chemicals with experimental toxicity data.[23] They use machine learning algorithms to identify complex patterns in the data that may not be immediately obvious to a human expert. A leading example is Sarah Nexus .[24][25][34][35]
The combined use of both an expert rule-based and a statistical-based system provides a more robust and comprehensive assessment of mutagenic potential, as they often have different strengths and may identify different types of structural alerts.[24][25][35]
Read-Across
Read-across is a non-testing method that uses data from one or more structurally similar source compounds to predict the properties of a target substance that has not been tested.[36][37][38][39][40] The fundamental premise of read-across is that substances with similar chemical structures are likely to have similar biological activities.[38]
A robust read-across assessment requires a clear justification of the structural similarity between the source and target compounds and a plausible mechanistic explanation for why the data can be extrapolated.[39] This approach is particularly useful when QSAR models provide inconclusive results or when a more in-depth, weight-of-evidence assessment is required.
Experimental Protocol: A Step-by-Step In Silico Workflow
The following protocol outlines a detailed, self-validating workflow for the in silico toxicological assessment of Otilonium Bromide Impurity 2.
Step 1: Structure Preparation and Input
-
Obtain the canonical SMILES string for Otilonium Bromide Impurity 2: O=C(C(C=CC=C1)=C1O)NC2=CC=C(C(OCCN(CC)CC)=O)C=C2.[12]
-
Input the SMILES string into the selected QSAR software platforms. For this assessment, we will utilize:
Step 2: Mutagenicity Prediction (ICH M7 Compliance)
-
Execute the mutagenicity prediction in Derek Nexus. The software will analyze the structure for known toxicophores related to mutagenicity.
-
Execute the Ames mutagenicity prediction in Sarah Nexus. This platform will provide a statistical prediction of the outcome of a bacterial reverse mutation assay.[25][34]
-
Analyze the outputs from both platforms.
-
Positive Prediction: If either Derek Nexus or Sarah Nexus predicts mutagenicity, Otilonium Bromide Impurity 2 is considered to have a structural alert for mutagenicity and is classified as ICH M7 Class 3 (pending any existing experimental data).
-
Negative Prediction: If both platforms predict no mutagenicity, the impurity is classified as ICH M7 Class 5 .
-
Equivocal/Out of Domain: If a prediction is equivocal or the structure is outside the applicability domain of the model, this should be noted, and a more in-depth expert review is required.
-
Step 3: Prediction of Other Toxicological Endpoints
While mutagenicity is a primary concern for impurities, a comprehensive assessment should also consider other potential toxicities.
-
Utilize a broad-spectrum toxicity prediction platform like Derek Nexus or TOPKAT to assess other endpoints. Key endpoints to consider include:
-
Document any structural alerts or positive predictions for these endpoints. This information is valuable for building a complete toxicological profile of the impurity.
Step 4: Read-Across Analysis
A read-across analysis can be performed to support the QSAR predictions, especially in cases of positive or equivocal findings.
-
Identify structurally similar analogues to Otilonium Bromide Impurity 2. This can be done using chemical similarity searches in databases such as PubChem, ChemSpider, or internal proprietary databases.
-
Prioritize analogues with available high-quality experimental data for relevant toxicological endpoints.
-
Construct a data matrix comparing the structures and toxicological data of the analogues to the target impurity.
-
Develop a robust scientific justification for the read-across. This should include an assessment of the similarity in physicochemical properties, metabolic pathways, and potential mechanisms of action.
Step 5: Data Synthesis and Reporting
-
Summarize all quantitative and qualitative data in a clear and concise tabular format.
-
Assign a final ICH M7 classification based on the weight of evidence.
-
Make a recommendation for the control strategy for the impurity based on its classification and the intended daily dose of the API.
Visualization of the Workflow
The following diagrams illustrate the logical flow of the in silico toxicological assessment process.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMA releases guidance on elemental impurities in medicines [manufacturingchemist.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. clearsynth.com [clearsynth.com]
- 13. venkatasailifesciences.com [venkatasailifesciences.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. Page loading... [guidechem.com]
- 16. veeprho.com [veeprho.com]
- 17. pozescaf.com [pozescaf.com]
- 18. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. guidegxp.com [guidegxp.com]
- 20. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 21. veeprho.com [veeprho.com]
- 22. EMA Releases ICH Guideline on Manufacturing Impurities for Industry Consultation | RAPS [raps.org]
- 23. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 25. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 26. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 27. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. LJMU Research Online [researchonline.ljmu.ac.uk]
- 30. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 31. optibrium.com [optibrium.com]
- 32. optibrium.com [optibrium.com]
- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 35. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 36. Read-Across Methodology in Toxicological Risk Assessment [publica.fraunhofer.de]
- 37. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 38. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 39. Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 41. Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 43. catalog.labcorp.com [catalog.labcorp.com]
- 44. Application of TOPKAT and TEST software in prediction of chemical toxicity [oher.com.cn]
- 45. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Identification of Otilonium Bromide Metabolites
This guide provides a comprehensive framework for researchers and drug development professionals aiming to identify and characterize the in vitro metabolites of Otilonium Bromide. As a quaternary ammonium compound with potent, localized spasmolytic activity in the gastrointestinal tract, understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile.[1][2][3] Due to its poor systemic absorption, in vitro models serve as a powerful primary tool for elucidating the key biotransformation pathways.[1][2][4]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, providing a self-validating system for the trustworthy identification of potential metabolites. We will explore the two primary avenues of xenobiotic metabolism—hydrolysis and oxidation—and detail the robust analytical methodologies required for definitive characterization.
Part 1: The Predominant Metabolic Pathway: Esterase-Mediated Hydrolysis
Expertise & Experience: The Rationale
Otilonium Bromide's chemical structure contains an ester functional group. Ester linkages are well-known substrates for a class of enzymes called esterases, which are abundant in biological matrices such as plasma and the liver.[5][6] Indeed, studies have shown that Otilonium Bromide degrades rapidly in human plasma, a process attributed to hydrolysis by plasma esterases.[7][8][9] This inherent chemical liability makes ester cleavage the most probable and significant metabolic pathway. Therefore, our investigation must begin by modeling this hydrolytic process. The primary degradation is expected to yield two main products: the core quaternary ammonium alcohol and a substituted benzoic acid derivative.[10]
Authoritative Grounding: The Expected Metabolite
The hydrolytic cleavage of the ester bond in Otilonium Bromide is predicted to produce p-aminobenzoic acid (PABA) as one of the primary metabolites.[10] This provides a known target for our analytical methods, allowing for a targeted search in parallel with untargeted screening for other potential products.
Visualizing the Hydrolytic Pathway
Caption: Predicted esterase-mediated hydrolysis of Otilonium Bromide.
Experimental Protocol 1: In Vitro Incubation in Human Plasma
This protocol is designed to maximize the enzymatic hydrolysis of Otilonium Bromide for subsequent metabolite identification.
-
Prepare Stock Solution: Dissolve Otilonium Bromide in a minimal amount of a suitable solvent like acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mM).[8] The use of organic solvent should be minimized (<1% of the final incubation volume) to avoid protein denaturation.
-
Thaw Plasma: Thaw pooled human plasma from at least three donors at 37°C in a water bath. Centrifuge at ~2,000 x g for 10 minutes to remove any cryoprecipitates.
-
Initiate Reaction: In a microcentrifuge tube, add 990 µL of the pre-warmed plasma. Spike with 10 µL of the 10 mM Otilonium Bromide stock solution to achieve a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.
-
Time-Point Sampling: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, and 120 minutes). The T=0 sample should be quenched immediately after adding the drug.
-
Quench Reaction: Stop the enzymatic reaction by adding 3 volumes (300 µL) of ice-cold acetonitrile containing an internal standard to each aliquot. The acetonitrile serves to precipitate the plasma proteins.[7][8]
-
Sample Preparation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Trustworthiness Note: A negative control incubation, where the reaction is quenched at T=0, is essential to establish the baseline and identify any non-enzymatic degradation. A control incubation without the drug substrate confirms the absence of interfering matrix components.
Part 2: Investigating Phase I Oxidative Metabolism
Expertise & Experience: The Rationale
While Otilonium Bromide has poor systemic absorption, any amount that does enter portal circulation would be subject to first-pass metabolism in the liver.[2] The liver is the primary site of oxidative metabolism, mediated largely by the Cytochrome P450 (CYP) superfamily of enzymes.[11][12] Investigating this pathway is a critical due-diligence step in drug development to identify potentially active or toxic metabolites.[13] Standard in vitro practice involves the use of human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[12]
Authoritative Grounding: The CYP System
The Cytochrome P450 system is responsible for the metabolism of over 75% of clinically used drugs.[14] Six main enzymes (CYP3A4, 2D6, 2C9, 2C19, 1A2, and 2E1) metabolize the vast majority of these compounds.[11] An HLM assay exposes Otilonium Bromide to the full complement of these enzymes to screen for any potential oxidative biotransformations (e.g., hydroxylation, N-dealkylation).
Experimental Protocol 2: Incubation with Human Liver Microsomes (HLMs)
This protocol assesses the susceptibility of Otilonium Bromide to CYP-mediated oxidation.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Otilonium Bromide Stock: 10 mM solution in acetonitrile or methanol.
-
HLM Suspension: Resuspend pooled HLMs (from at least 10 donors) in phosphate buffer to a concentration of 20 mg/mL. Keep on ice.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.
-
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
Phosphate Buffer (to final volume of 1 mL)
-
HLMs (to a final concentration of 0.5 - 1.0 mg/mL)
-
Otilonium Bromide (spike from stock to a final concentration of 1-10 µM)
-
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding the NRS solution.
-
Incubation & Quenching: Incubate at 37°C. At specified time points (e.g., 0, 30, 60 minutes), withdraw an aliquot and quench with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Follow steps 7 and 8 from Experimental Protocol 1 (vortex, centrifuge, collect supernatant) for analysis.
Trustworthiness Note: Two control incubations are mandatory: 1) A reaction mixture without the NRS to control for non-CYP mediated metabolism, and 2) A reaction mixture without the drug substrate to identify any background peaks from the HLM/NRS matrix.
Part 3: Unified Analytical Workflow and Data Interpretation
The samples generated from both the plasma and HLM incubations can be analyzed using a single, robust analytical workflow. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application due to its high sensitivity, selectivity, and ability to provide structural information.[7][9]
Visualizing the Complete Experimental Workflow
Caption: General workflow for in vitro metabolite identification.
Protocol 3: LC-MS/MS Method for Metabolite Detection
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size) is a standard choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of Otilonium Bromide.
-
Full Scan (MS1): Initially, perform a full scan over a relevant mass range (e.g., m/z 100-800) to detect the parent drug and all potential metabolites.
-
Metabolite Searching: Process the data by searching for predicted mass shifts corresponding to common metabolic reactions (see table below). For example, hydrolysis will result in a significant mass loss, while oxidation adds 16 Da (+O) or 14 Da (+O, -2H).
-
Product Ion Scan (MS2): Once a potential metabolite ion is detected, perform a product ion scan (fragmentation) on that specific m/z. Comparing the fragmentation pattern of the metabolite to that of the parent drug can reveal the site of modification and confirm the identity of the core structure.
-
Data Presentation: Summary of Potential Biotransformations
The following table summarizes common metabolic transformations to guide the data analysis process.
| Metabolic Reaction | Mass Change (Da) | Description |
| Hydrolysis | Variable (Loss) | Cleavage of the ester bond. |
| Oxidation | +15.99 | Addition of an oxygen atom (e.g., hydroxylation). |
| Dehydrogenation | -2.02 | Loss of two hydrogen atoms. |
| N-Dealkylation | Variable (Loss) | Removal of an alkyl group from a nitrogen atom. |
By systematically applying these protocols, researchers can confidently identify and structurally characterize the primary in vitro metabolites of Otilonium Bromide. This foundational knowledge is indispensable for building a comprehensive understanding of the drug's disposition and safety profile.
References
- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). Pharmaceutical and Biomedical Analysis.
- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. (2021). PubMed.
- Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study.
- Quantitative Determination of Octylonium in Human Plasma by LC–MS. (n.d.).
- Effect of otilonium bromide on contractile patterns in the human sigmoid colon. (n.d.). PubMed.
- Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. (2010).
- High-performance liquid chromatographic method for assay of otilonium bromide, diazepam, and related compounds in finished pharmaceutical forms. (n.d.). PubMed.
- An In-depth Technical Guide to the In Vitro Effects of Otilonium Bromide on Intestinal Motility. (n.d.). Benchchem.
- Determination of the unstable drug otilonium bromide in human plasma by LC–ESI-MS and its application to a pharmacokinetic study. (n.d.). Scilit.
- Clinical pharmacology studies with otilonium bromide (OS). (n.d.).
- Otilonium Bromide: A Drug with a Complex Mechanism of Action. (n.d.). PubMed.
- Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. (2016).
- Synthesis of otilonium bromide. (n.d.).
- Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media.
- Drug metabolism by cytochromes P450 in the liver and small bowel. (n.d.). PubMed.
- LC-MS analysis of metabolites Basis of Chrom
- Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024). YouTube.
- Mechanisms of Action of Otilonium Bromide (OB)
- Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. (n.d.). PubMed.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC - PubMed Central.
- The pH-dependence of enzymic ester hydrolysis. (n.d.). PMC - NIH.
- Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-dependence of enzymic ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
The Unseen Modulators: A Technical Guide to the Role of Otilonium Bromide Impurities in Gastrointestinal Research
Foreword: Beyond the Active Pharmaceutical Ingredient
In the landscape of gastrointestinal (GI) pharmacology, Otilonium Bromide (OB) has carved a niche as a potent, locally-acting spasmolytic for the management of Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy is attributed to a complex mechanism of action, involving the modulation of calcium influx and interaction with key neuronal receptors in the gut.[2] However, the narrative of any pharmaceutical agent is incomplete without a thorough examination of its impurities. These chemical entities—remnants of the synthesis process or products of degradation—are often dismissed as inert bystanders. This guide challenges that assumption. For the researcher, scientist, and drug development professional, understanding the potential pharmacological activity of these impurities is not merely a regulatory hurdle, but a scientific imperative. An impurity with unforeseen biological activity can confound experimental results, alter the therapeutic window, or introduce off-target effects that compromise patient safety. This document provides a technical framework for investigating the role of Otilonium Bromide impurities, transforming a routine quality control exercise into an opportunity for deeper pharmacological insight.
The Mechanistic Landscape of Otilonium Bromide
To appreciate the potential impact of impurities, one must first understand the parent compound's mode of action. Otilonium Bromide exerts its spasmolytic effects on GI smooth muscle through a multi-target approach:
-
Calcium Channel Blockade : OB is a known blocker of both L-type and T-type calcium channels in smooth muscle cells.[3][4][5][6] This inhibition of calcium influx is a primary driver of its muscle-relaxant properties.
-
Muscarinic Receptor Antagonism : The compound exhibits anticholinergic properties, binding to muscarinic receptors (notably M3) to counteract acetylcholine-induced contractions.[7][8][9]
-
Tachykinin NK2 Receptor Interaction : OB also acts as an antagonist at tachykinin NK2 receptors, further modulating gut motility and visceral sensation.[2][10]
This intricate pharmacology underscores the necessity of ensuring that observed effects are solely attributable to the active pharmaceutical ingredient (API) and not its accompanying impurities.
Diagram: Otilonium Bromide's Core Mechanism of Action
Caption: Multi-target mechanism of Otilonium Bromide on a GI smooth muscle cell.
Profiling the Impurities: Known and Potential Actors
The first step in any investigation is identifying the subjects. Impurities in Otilonium Bromide can be broadly categorized as synthesis-related compounds and degradation products. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, often as low as 0.05% to 0.15% depending on the maximum daily dose of the drug.[11][12][13][14]
Table 1: Identified Otilonium Bromide Impurities and Degradants
| Impurity Type | Compound Name / Identifier | CAS Number | Potential Origin |
| Synthesis-Related | Otilonium Bromide Impurity 1 | 26090-29-9 | Intermediate/Byproduct |
| Otilonium Bromide Impurity 3 | 14629-01-7 | Intermediate/Byproduct | |
| Otilonium Bromide Impurity 4 | 51444-79-2 | Intermediate/Byproduct | |
| Otilonium N-Oxide | Not Available | Oxidation | |
| N-dealkylated derivatives | Not Available | Byproduct | |
| Degradation | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid | Not Available | Hydrolysis Product |
| Diethyl-(2-hydroxyethyl)-methyl ammonium bromide | Not Available | Hydrolysis Product |
This table is not exhaustive but represents key impurities identified from synthesis and stability studies.[15][16][17]
The critical question for the researcher is whether these molecules, particularly the degradation products that can form during storage or in situ, possess any residual pharmacological activity. For example, the p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid moiety retains a significant portion of the parent structure. Could it interact with the same receptors as Otilonium Bromide, perhaps with a different affinity or efficacy? Could the quaternary ammonium degradant, diethyl-(2-hydroxyethyl)-methyl ammonium bromide, have its own biological effects?[18][19] These are not academic questions; they are fundamental to data integrity.
The Experimental Mandate: A Framework for Pharmacological Characterization
To address this knowledge gap, a systematic, multi-tiered experimental approach is required. The following protocols are designed as a comprehensive workflow to characterize the potential pharmacological activity of Otilonium Bromide impurities. It is essential that these impurities are first synthesized and purified to a high degree to serve as analytical standards and test articles.[15][16]
Diagram: Impurity Pharmacological Screening Workflow
Caption: A tiered approach for the systematic evaluation of impurity bioactivity.
Tier 1: Isolated Tissue Contractility Assay (Primary Screen)
This foundational experiment determines if an impurity has any functional effect on GI smooth muscle. The isolated guinea pig ileum is a classic, reliable model for assessing spasmogenic or spasmolytic activity.[20][21][22]
Experimental Protocol: Guinea Pig Ileum Contractility
-
Tissue Preparation :
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Open the abdominal cavity and isolate a segment of the ileum, approximately 10-15 cm from the ileocecal junction.[21]
-
Place the tissue in a petri dish with oxygenated Tyrode's or Krebs-bicarbonate solution at 37°C.[23]
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.[21]
-
-
Mounting :
-
Tie one end of a segment to a fixed tissue holder and the other to an isometric force transducer.
-
Mount the preparation in an organ bath containing the physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[20][23]
-
Apply a resting tension of approximately 1.0 gram and allow the tissue to equilibrate for 45-60 minutes, washing with fresh solution every 15 minutes.[23]
-
-
Testing for Spasmolytic Activity :
-
Induce a submaximal, stable contraction using an agonist like acetylcholine (ACh) or histamine.
-
Once the contraction plateaus, add the test impurity in a cumulative, concentration-dependent manner.
-
Record changes in tension to determine if the impurity exhibits relaxant (spasmolytic) effects and calculate an IC₅₀ (half-maximal inhibitory concentration).
-
-
Testing for Spasmogenic Activity :
-
From the stable baseline, add the test impurity in a cumulative, concentration-dependent manner.
-
Record any increase in tissue tension to determine if the impurity has contractile (spasmogenic) effects and calculate an EC₅₀ (half-maximal effective concentration).
-
-
Data Analysis :
-
Construct concentration-response curves for each impurity and compare them to Otilonium Bromide and a vehicle control.
-
Causality Insight: This assay provides a holistic view. An effect here demonstrates a direct or indirect interaction with the contractile machinery of the gut, validating the need for deeper mechanistic investigation.
Tier 2: Mechanistic Deconvolution with Cellular Assays
If an impurity shows activity in the organ bath, the next step is to dissect its mechanism. A primary target for Otilonium Bromide is the modulation of intracellular calcium ([Ca²⁺]i).
Experimental Protocol: Fluo-4 AM Calcium Imaging in Smooth Muscle Cells
-
Cell Culture :
-
Culture a suitable smooth muscle cell line (e.g., A7r5) or primary GI smooth muscle cells on glass-bottom dishes suitable for microscopy.
-
-
Dye Loading :
-
Prepare a loading solution containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid dye dispersal.[24][25]
-
Remove the culture medium, wash the cells once with buffer, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[25][26]
-
After incubation, wash the cells to remove extracellular dye and allow 15-30 minutes for cytoplasmic esterases to cleave the AM ester, trapping the dye inside the cells.[26]
-
-
Imaging and Stimulation :
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging (Excitation ~490nm, Emission ~515nm).[25]
-
Establish a stable baseline fluorescence recording.
-
Pre-incubate a set of cells with the test impurity for a defined period (e.g., 10-20 minutes).
-
Induce a calcium transient by applying a known agonist, such as acetylcholine or potassium chloride (KCl).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis :
-
Quantify the peak fluorescence change (ΔF/F₀) in response to the agonist in the presence and absence of the impurity. A significant reduction in the calcium signal suggests the impurity may be acting as a calcium channel blocker or a muscarinic receptor antagonist.
-
Causality Insight: This assay directly visualizes the key second messenger involved in muscle contraction. By linking a functional response (Tier 1) to a specific cellular event (Tier 2), we can begin to pinpoint the impurity's mechanism of action, distinguishing between receptor-mediated and direct ion channel effects.
Tier 3: Target Validation with Receptor Binding Assays
To confirm if an impurity directly interacts with the same receptors as Otilonium Bromide, competitive radioligand binding assays are the gold standard.[27][28]
Experimental Protocol: Competitive Radioligand Binding Assay (General)
-
Membrane Preparation :
-
Prepare a membrane fraction from cells or tissues known to express the target receptor (e.g., CHO cells expressing human M3 receptors, or rat colon tissue for NK2 receptors).[29] This typically involves homogenization followed by centrifugation to pellet the membranes.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup :
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled test impurity.[29]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration :
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60 minutes at 30°C).[29]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[30]
-
Wash the filters quickly with ice-cold buffer to remove residual unbound radioactivity.
-
-
Quantification and Analysis :
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test impurity to generate a competition curve and determine the IC₅₀. This can then be used to calculate the binding affinity (Ki).
-
Causality Insight: This assay provides definitive evidence of a direct interaction between the impurity and a specific receptor. It allows for a quantitative comparison of the impurity's binding affinity versus that of the parent drug, which is crucial for assessing its potential to interfere with the therapeutic effect or cause off-target binding.
Conclusion: From Obligation to Opportunity
The investigation of pharmaceutical impurities is a cornerstone of drug safety and quality assurance. For Otilonium Bromide, a drug with a complex, multi-target mechanism in the gastrointestinal tract, this process is particularly critical. The presence of pharmacologically active impurities, even at low levels, can introduce significant variability into pre-clinical research and potentially alter the clinical safety and efficacy profile.
This guide provides a robust, scientifically-grounded framework for moving beyond simple detection and quantification. By systematically applying functional, cellular, and molecular assays, researchers can build a comprehensive pharmacological profile for each significant impurity. This transforms a regulatory requirement into a scientific opportunity—to ensure data integrity, to deepen our understanding of GI pharmacology, and to ultimately develop safer and more effective therapies. The unseen modulators must be brought into the light.
References
- Benchchem. (n.d.). Application Notes and Protocols: Isolated Organ Bath Studies of Dicyclomine on Guinea Pig Ileum. Retrieved from Benchchem website. [https://www.benchchem.com/application-notes/isolated-organ-bath-studies-dicyclomine-guinea-pig-ileum]
- RJPT SimLab. (n.d.). INTRODUCTION To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Retrieved from RJPT SimLab website. [https://rjpt.simalab.in/introduction-to-record-the-dose-response-curve-for-histamine-on-an-isolated-tissue-of-guinea-pig-ileum-the-experiment-aims-to-record-the-dose-response-curve-for-histamine-on-an-isolated-guinea-pig-ileum-to-evaluate-its-pharmacological-effects-the-ileum-is-mounted-in-an-organ-bath-containing-physiological-solution-and-histamine-is-administered-in-increasing-concentrations-the-tissue-response-is-recorded-using-a-transducer-generating-a-dose-response-curve-that-helps-determine-histamines-potency-and-efficacy-on-smooth-muscle-contraction/]
- University of Bristol. (n.d.). Guinea Pig Ileum. Retrieved from University of Bristol website. [http://www.bristol.ac.uk/med-school/media/ pharmacology/gpi.html]
- ICH. (2006). ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf]
- Wang, Y., et al. (2023). Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines. Biochemical Pharmacology, 215, 115746. [https://pubmed.ncbi.nlm.nih.gov/37582458/]
- Guerra, C. M., et al. (2005). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. Vascular Health and Risk Management, 1(4), 325–332. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1993963/]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [https://www.giffordbio.com/wp-content/uploads/2021/01/Radioligand-Binding-Assay-Protocol.pdf]
- U.S. Food and Drug Administration. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from FDA website. [https://www.youtube.
- Merritt, J. R., et al. (2007). T-type Ca2+ channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(5), G1233–G1239. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822476/]
- ResearchGate. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Retrieved from ResearchGate. [https://www.researchgate.net/publication/324976735_Otilonium_Bromide_A_Drug_with_a_Complex_Mechanism_of_Action]
- JoVE. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4542918/]
- U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from FDA website. [https://www.fda.gov/media/71434/download]
- Slideshare. (n.d.). Impurities in drug substance (ich q3 a). Retrieved from Slideshare. [https://www.slideshare.net/prakashkw/impurities-in-drug-substance-ich-q3-a]
- Semantic Scholar. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Otilonium-Bromide%3A-A-Drug-with-a-Complex-Mechanism-Traini-Evangelista/2539659b95971485078a05c754d92415d40954b0]
- Hello Bio. (2025). Protocol Booklet. Retrieved from Hello Bio website. [https://www.hellobio.com/media/wysiwyg/protocol-pdfs/PB02_Fluo-4_AM_Ultrapure_98_.pdf]
- IQ Consortium. (2020). Qualification of Impurities Based on Metabolite Data. Retrieved from IQ Consortium website. [https://iqconsortium.
- Evangelista, S., et al. (1998). Receptor binding profile of Otilonium bromide. Pharmacological Research, 38(2), 111-117. [https://pubmed.ncbi.nlm.nih.gov/9721598/]
- Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit. Retrieved from Thermo Fisher Scientific website. [https://assets.thermofisher.com/TFS-Assets/LSG/manuals/mp36202.pdf]
- ResearchGate. (n.d.). Synthesis of otilonium bromide. Retrieved from ResearchGate. [https://www.researchgate.net/publication/285519808_Synthesis_of_otilonium_bromide]
- Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide?. Retrieved from Patsnap Synapse website. [https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-otilonium-bromide]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [https://www.giffordbio.com/services/in-vitro-pharmacology/radioligand-binding-assays/]
- Kandasamy, J., et al. (2001). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. British Journal of Pharmacology, 134(5), 1081–1088. [https://bpspubs.onlinelibrary.wiley.com/doi/10.1038/sj.bjp.0704336]
- ResearchGate. (2023). Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines | Request PDF. Retrieved from ResearchGate. [https://www.researchgate.net/publication/373111409_Otilonium_Bromide_acts_as_a_selective_USP28_inhibitor_and_exhibits_cytotoxic_activity_against_multiple_human_cancer_cell_lines]
- Bartleby.com. (n.d.). Guinea Pig Ileum Experiment. Retrieved from Bartleby.com. [https://www.bartleby.com/essay/Guinea-Pig-Ileum-Experiment-P3JTC2JZR]
- Axon Medchem. (n.d.). Otilonium bromide | Ca channel blocker. Retrieved from Axon Medchem website. [https://www.axonmedchem.com/product/3158]
- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 255(5), L413-L417. [https://journals.physiology.org/doi/abs/10.1152/ajplung.1988.255.5.L413]
- Merritt, J. R., et al. (2007). T-type Ca(2+) channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(5), G1233-G1239. [https://pubmed.ncbi.nlm.nih.gov/17218485/]
- Santicioli, P., et al. (1999). Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(5), 420-427. [https://pubmed.ncbi.nlm.nih.gov/10498293/]
- Abcam. (2024). ab228555 Fluo-4 Assay Kit (Calcium). Retrieved from Abcam website. [https://www.abcam.com/fluo-4-assay-kit-calcium-ab228555.html]
- ResearchGate. (2025). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. Retrieved from ResearchGate. [https://www.researchgate.
- Kandasamy, J., et al. (2001). The Colon-Selective Spasmolytic Otilonium Bromide Inhibits Muscarinic M(3) Receptor-Coupled Calcium Signals in Isolated Human Colonic Crypts. British Journal of Pharmacology, 134(5), 1081-1088. [https://pubmed.ncbi.nlm.nih.gov/11606429/]
- Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [https://www.mdpi.com/2227-9059/11/10/2686]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Otilonium Bromide in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [https://www.inno-pharmchem.com/news/the-role-of-otilonium-bromide-in-modern-pharmaceutical-synthesis-26095-59-0]
- Thermo Fisher Scientific. (n.d.). Fluo Calcium Indicators. Retrieved from Thermo Fisher Scientific website. [https://www.thermofisher.
- Evangelista, S. (1999). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 27(5), 207-222. [https://pubmed.ncbi.nlm.nih.gov/10689624/]
- Sharma, A., et al. (2022). Cardiovascular Toxicity Due to Otilonium Bromide Overdose: A Case Report. The Journal of Emergency Medicine, 62(1), e1-e4. [https://pubmed.ncbi.nlm.nih.gov/35031267/]
- Semantic Scholar. (n.d.). Synthesis of otilonium bromide. Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-otilonium-bromide-Jia-Yong-ming/f7c166d713c77d290680325492d2b591b61405a4]
- Google Patents. (n.d.). CN105037193A - Preparation method of otilonium bromide. Retrieved from Google Patents. [https://patents.google.
- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 255(5), L413-L417. [https://pubmed.ncbi.nlm.nih.gov/2847526/]
- Veeprho. (n.d.). Otilonium Bromide Impurity 1 | CAS 26090-29-9. Retrieved from Veeprho website. [https://www.veeprho.com/otilonium-bromide-impurity-1-cas-26090-29-9.html]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [https://link.springer.com/article/10.1007/s41048-016-0017-0]
- MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from MDPI website. [https://www.mdpi.com/2079-6382/12/11/1594]
- ResearchGate. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from ResearchGate. [https://www.researchgate.
- ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having.... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Synthetic-routes-of-p-aminobenzoic-acid-derivatives-having-diverse-pharmacological_fig1_375215017]
- PubMed Central. (2023). Ethylhexadecyldimethylammonium bromide, a quaternary ammonium compound, controls inflammatory response through NRF2 pathway in a human immortalized keratinocyte cell line. Retrieved from PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10077884/]
- Regulations.gov. (2012). Ammonium Bromide. Retrieved from Regulations.gov. [https://www.regulations.gov/document/EPA-HQ-OPP-2012-0649-0003]
- HPRA. (n.d.). Part II Summary of Product Characteristics. Retrieved from HPRA website. [https://www.hpra.ie/img/uploaded/swedocuments/Licence_PA0932-005-001_13052021153749.pdf]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 8. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]
- 18. Ethylhexadecyldimethylammonium bromide, a quaternary ammonium compound, controls inflammatory response through NRF2 pathway in a human immortalized keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Guinea Pig Ileum [sheffbp.co.uk]
- 23. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hellobio.com [hellobio.com]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biophysics-reports.org [biophysics-reports.org]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Formation of ITS-2 During Otilonium Bromide Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Otilonium Bromide is a key antispasmodic agent, acting as a quaternary ammonium derivative, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1] Its synthesis, while well-established, presents challenges in controlling process-related impurities, which is a critical aspect of Active Pharmaceutical Ingredient (API) manufacturing.[2] This guide provides a detailed examination of the formation of a significant process-related impurity, commonly designated as ITS-2, during the final stage of Otilonium Bromide synthesis. We will explore the mechanistic origins of ITS-2, present robust analytical methods for its detection and quantification, and detail scientifically grounded strategies for its mitigation and control. This document is intended to serve as a comprehensive resource for professionals engaged in the synthesis, process development, and quality control of Otilonium Bromide.
The Synthetic Landscape of Otilonium Bromide
The efficacy and safety of any pharmaceutical agent are intrinsically linked to its purity. Understanding the synthetic route is the first step in identifying potential impurities.[3] The most common industrial synthesis of Otilonium Bromide is a multi-step process culminating in a quaternization reaction.[4]
A prevalent pathway involves the following key transformations:
-
Amide Formation: 2-(Octyloxy)benzoic acid is coupled with an appropriate p-aminobenzoate derivative.
-
Esterification: The resulting intermediate is then esterified with 2-(diethylamino)ethanol.
-
Quaternization: The tertiary amine product from the previous step, N,N-diethyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanamine, is reacted with an alkylating agent, typically methyl bromide, to yield the final quaternary ammonium salt, Otilonium Bromide.[5]
This final step, a classic Menschutkin reaction, is the focal point of our investigation, as it is the source of the process-related impurity ITS-2.
Caption: Generalized synthetic pathway for Otilonium Bromide.
Unmasking ITS-2: Structure and Identity
In the context of Otilonium Bromide synthesis, ITS-2 is the common designation for the unreacted tertiary amine precursor: N,N-diethyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanamine . This identification is based on its logical position as the direct antecedent to the final product and is a frequently encountered process-related impurity in the synthesis of quaternary ammonium compounds.[6][7] Failure to drive the final quaternization reaction to completion results in the presence of this precursor in the final API.
-
Otilonium Bromide (API):
-
CAS: 26095-59-0
-
Formula: C₂₉H₄₃BrN₂O₄
-
Molecular Weight: 563.57 g/mol [5]
-
-
ITS-2 (Impurity):
-
Chemical Name: N,N-diethyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanamine
-
Formula: C₂₈H₄₀N₂O₄
-
Molecular Weight: 468.63 g/mol
-
The structural difference is the absence of the methyl group on the nitrogen atom and the corresponding bromide counter-ion. Another potential impurity, designated as Otilonium Bromide Impurity 2 (CAS 1007652-84-7), has been identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate, which arises from the absence of the octyloxy group.[8][9] However, for the purpose of this guide, ITS-2 refers specifically to the immediate unmethylated precursor.
The Genesis of ITS-2: A Mechanistic Exploration
The formation of ITS-2 is, fundamentally, an issue of incomplete reaction during the final synthesis step. The quaternization of the tertiary amine precursor with methyl bromide is an Sₙ2 (bimolecular nucleophilic substitution) reaction.
Caption: Mechanism of quaternization and origin of ITS-2 impurity.
Several factors can lead to an incomplete reaction and thus higher levels of ITS-2 in the final product:
-
Sub-stoichiometric Alkylating Agent: Insufficient methyl bromide relative to the tertiary amine precursor is the most direct cause. The molar ratio must be carefully controlled, often with a slight excess of methyl bromide to ensure the reaction proceeds to completion.
-
Reaction Kinetics:
-
Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent. Insufficient temperature can lead to sluggish and incomplete conversion.
-
Time: The reaction must be allowed to proceed for a sufficient duration to achieve maximum conversion.
-
-
Solvent Choice: The reaction is often performed in a polar aprotic solvent like acetone. This choice is strategic, as it solubilizes the reactants but often causes the quaternary ammonium salt product to precipitate, effectively driving the reaction forward according to Le Chatelier's principle.
-
Mixing and Mass Transfer: In large-scale reactors, inadequate mixing can create localized areas of poor reactant distribution, hindering complete conversion.
Analytical Control and Mitigation Strategies
A robust control strategy involves both accurate measurement and proactive process optimization.[10]
Data Presentation: Analytical Method Parameters
A validated, stability-indicating HPLC method is essential for the accurate quantification of ITS-2 in Otilonium Bromide. The following table outlines a typical set of parameters for such a method.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good hydrophobic retention and separation for the API and related impurities. |
| Mobile Phase A | Ammonium Acetate Buffer (e.g., 2 mM, pH 2.35) | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |
| Elution Mode | Isocratic or Gradient | Isocratic for simpler separations; gradient may be needed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 290 nm | Wavelength at which both Otilonium and ITS-2 exhibit strong absorbance. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Experimental Protocols
-
Standard Preparation: a. Accurately weigh and dissolve certified reference standards of Otilonium Bromide and ITS-2 in a suitable diluent (e.g., 50:50 acetonitrile:water) to create stock solutions. b. Perform serial dilutions to prepare a series of calibration standards spanning the expected concentration range of the impurity.
-
Sample Preparation: a. Accurately weigh approximately 25 mg of the Otilonium Bromide API sample. b. Dissolve in the diluent in a 25 mL volumetric flask and sonicate if necessary to ensure complete dissolution.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the diluent as a blank to ensure no system peaks interfere. c. Inject the standard solutions to establish a calibration curve for ITS-2. d. Inject the sample solution.
-
Data Analysis: a. Identify the peaks for Otilonium Bromide and ITS-2 based on their retention times from the standard injections. b. Calculate the concentration of ITS-2 in the sample using the calibration curve. Express the result as a percentage relative to the Otilonium Bromide concentration.
-
Reagent Stoichiometry: Charge the reactor with the tertiary amine precursor (1.0 molar equivalent). Add methyl bromide at a range of 1.1 to 1.5 molar equivalents to ensure a slight excess.
-
Solvent and Concentration: Use a suitable volume of acetone to achieve a reactant concentration that facilitates both dissolution and subsequent product precipitation.
-
Reaction Conditions: Seal the reaction vessel and heat to a controlled temperature (e.g., 60°C). Maintain this temperature with consistent agitation for a predetermined time (e.g., 24-48 hours).
-
In-Process Control (IPC): Withdraw aliquots from the reaction mixture at set time points (e.g., 8, 16, 24, 36, 48 hours). Quench the reaction immediately and analyze the samples via the validated HPLC method to monitor the disappearance of ITS-2.
-
Reaction Completion and Work-up: Continue the reaction until the level of ITS-2 is below the required specification (e.g., <0.10%).
-
Purification: Cool the reaction mixture to ambient temperature. Collect the precipitated Otilonium Bromide product by filtration. Wash the crude product with cold acetone to remove residual unreacted ITS-2 and other soluble impurities. A final recrystallization step from a suitable solvent system may be employed if further purification is required.
Visualization: Impurity Control Workflow
Caption: Workflow for the control and mitigation of ITS-2.
Conclusion
The formation of the impurity ITS-2 (N,N-diethyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]ethanamine) is a direct consequence of an incomplete quaternization reaction in the final step of Otilonium Bromide synthesis. Its presence is not due to a degradation pathway or an unexpected side reaction but is a classic example of a process-related impurity. By understanding the Sₙ2 mechanism, chemists and engineers can implement robust control strategies. These strategies, centered on optimizing reaction parameters—such as reagent stoichiometry, temperature, and time—and supported by precise, validated analytical methods, are crucial for consistently producing high-purity Otilonium Bromide that meets stringent regulatory standards.
References
-
Jia, G., Yong-ming, Z., et al. (2008). Synthesis of otilonium bromide. Chinese Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Otilonium Bromide. PubChem Compound Summary for CID 72092. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of otilonium bromide. Retrieved January 19, 2026, from [Link]
-
Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. Retrieved January 19, 2026, from [Link]
- Thompson, W. H., & Ballweber, E. G. (1969). Method of purifying an impure quaternary ammonium salt by addition of an epoxide. (U.S. Patent No. 3,468,816). U.S. Patent and Trademark Office.
-
Veeprho. (n.d.). Otilonium Impurities and Related Compound. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved January 19, 2026, from [Link]
-
Zhang, H., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide - Google Patents [patents.google.com]
- 8. clearsynth.com [clearsynth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Otilonium Bromide and Its Impurities
Abstract
This application note presents a detailed protocol for the analysis of Otilonium Bromide and its process-related and degradation impurities using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Otilonium Bromide, a quaternary ammonium compound and antispasmodic agent, is susceptible to degradation, primarily through hydrolysis of its ester linkage. Ensuring the purity and stability of the active pharmaceutical ingredient (API) and its formulated products is critical for safety and efficacy. This guide provides a robust framework for researchers, quality control analysts, and drug development professionals to perform forced degradation studies, identify unknown impurities, and validate a stability-indicating analytical method in line with regulatory expectations.
Introduction: The Imperative for Impurity Profiling of Otilonium Bromide
Otilonium Bromide (OB) is an antispasmodic drug used for the treatment of irritable bowel syndrome (IBS). Its chemical structure, featuring a quaternary ammonium group and a labile ester functional group, makes it prone to specific degradation pathways. The primary degradation route is the hydrolysis of the ester bond, leading to the formation of key impurities. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities in drug substances and products to ensure patient safety.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. LC-MS, particularly with high-resolution mass analyzers like quadrupole time-of-flight (Q-TOF) or Orbitrap systems, is a powerful technique for this purpose, offering the sensitivity and specificity required to detect, identify, and quantify impurities, even at trace levels.
This application note details a comprehensive approach to the MS analysis of Otilonium Bromide, from performing forced degradation studies to developing and validating a stability-indicating LC-HRMS method.
Understanding the Chemistry: Stability and Degradation Pathways
Otilonium Bromide's stability is significantly influenced by the solvent and pH of its environment. Studies have shown that it is unstable in aqueous solutions, alcohols, and plasma due to hydrolysis, but relatively stable in acetonitrile. The primary degradation pathway is the cleavage of the ester linkage, resulting in the formation of p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide. In the presence of alcohols like methanol, alcoholysis can occur, leading to the formation of the corresponding methyl ester of the benzoic acid derivative.
A thorough understanding of these pathways is essential for designing appropriate analytical methods and for the rational interpretation of mass spectrometry data.
Experimental Workflow: A Step-by-Step Guide
The following sections provide a detailed protocol for the analysis of Otilonium Bromide and its impurities.
Materials and Reagents
-
Otilonium Bromide Reference Standard and sample material
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Protocol 1: Forced Degradation Studies
Forced degradation studies should be performed to generate a comprehensive profile of potential degradation products.
Stock Solution Preparation: Prepare a stock solution of Otilonium Bromide in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid Otilonium Bromide powder to 70°C in a dry oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of Otilonium Bromide (0.1 mg/mL in acetonitrile:water 50:50) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days.
A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent as the stressed samples.
Protocol 2: LC-HRMS Method for Separation and Identification
A stability-indicating LC-HRMS method is crucial for separating Otilonium Bromide from its impurities and for their subsequent identification.
Liquid Chromatography (LC) Conditions:
-
Column: Waters Atlantis C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium acetate with 0.05% Trifluoroacetic Acid (TFA) in water (pH ≈ 2.35).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.
Protocol 3: Data Analysis and Impurity Identification
-
Peak Purity Analysis: Assess the peak purity of Otilonium Bromide in the stressed samples using the photodiode array (PDA) detector and the MS data.
-
Impurity Detection: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Accurate Mass Measurement: Obtain the accurate mass of the molecular ions of the detected impurities from the full scan MS data.
-
Elemental Composition Determination: Use the accurate mass and isotopic pattern to determine the elemental composition of the impurities.
-
MS/MS Fragmentation Analysis: Analyze the MS/MS spectra of the impurities to elucidate their structures. Compare the fragmentation patterns with that of the parent drug and with known degradation pathways.
-
Quantification: For known impurities with available reference standards, perform quantification. For unknown impurities, estimate their concentration relative to the parent drug (assuming a response factor of 1.0 if a standard is not available).
Results and Discussion: Interpreting the Data
Expected Degradation Profile
Based on the forced degradation studies, a comprehensive degradation map of Otilonium Bromide can be constructed.
-
Acid and Base Hydrolysis: The primary degradation products will be the result of ester hydrolysis.
-
Oxidative Stress: Degradation may be less pronounced, but potential sites of oxidation should be investigated.
-
Thermal and Photolytic Stress: The stability under these conditions should be evaluated, and any degradants identified.
Mass Spectral Fragmentation of Otilonium Bromide
A deep understanding of the fragmentation behavior of Otilonium Bromide is key to the confident identification of its impurities. As a quaternary ammonium compound with an ester linkage, its fragmentation in positive ion mode ESI-MS/MS is expected to follow characteristic pathways.
Proposed Fragmentation Pathway:
The precursor ion of Otilonium Bromide (otilonium cation) has an m/z of 413.3. Key fragmentation pathways include:
-
Cleavage of the ester bond: This is a prominent fragmentation pathway, leading to the formation of characteristic product ions.
-
Loss of neutral molecules: Successive losses of small neutral molecules from the quaternary ammonium head group can occur.
Data Presentation
All quantitative data for known and unknown impurities should be summarized in a clear and concise table.
Table 1: Summary of Otilonium Bromide and its Impurities
| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Elemental Composition | Key MS/MS Fragments (m/z) | Stress Condition(s) Observed |
| Otilonium Bromide | e.g., 15.2 | 413.3015 | C₂₉H₄₅N₂O₂ | e.g., 296.2, 118.1 | - |
| Impurity 1 (Hydrolysis Product) | e.g., 10.5 | 296.1916 | C₁₈H₂₆NO₃ | e.g., 279.1, 137.0 | Acidic, Basic |
| ... | ... | ... | ... | ... | ... |
Method Validation: Ensuring Reliability and Robustness
The developed LC-HRMS method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for Otilonium Bromide impurity analysis.
Proposed Fragmentation Pathway of Otilonium Bromide
Caption: Proposed MS/MS fragmentation of Otilonium Bromide.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of Otilonium Bromide and its impurities. By following the detailed steps for forced degradation, LC-HRMS analysis, and method validation, researchers and drug development professionals can effectively characterize the impurity profile of Otilonium Bromide, ensuring the quality, safety, and stability of this important pharmaceutical compound. The use of high-resolution mass spectrometry is indispensable for the confident identification of unknown impurities and for meeting stringent regulatory requirements.
References
-
El-Kerdawy, M. M., El-Bagary, R. I., Elkady, E. F., & Othman, A. A. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. European Journal of Chemistry, 7(1), 97-101. [Link]
-
Zhao, Y. R., Ding, L., Fan, H. W., Yu, Y., Qi, X. M., Leng, Y., & Rao, Y. K. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37. [Link]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Otilonium Bromide Impurity 2 in Pharmaceutical Formulations
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Otilonium Bromide Impurity 2. The developed assay is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the stringent validation criteria outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to implement a reliable method for monitoring and controlling this specific impurity in both active pharmaceutical ingredients (API) and finished drug products.
Introduction: The Rationale for Impurity Profiling
Otilonium Bromide is a quaternary ammonium compound utilized as an antispasmodic agent for the treatment of irritable bowel syndrome (IBS). During the synthesis and storage of Otilonium Bromide, various related substances or impurities can arise. The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide mandate the rigorous monitoring and control of impurities.
Otilonium Bromide Impurity 2, chemically identified as [Insert Chemical Name if available, otherwise use formal designation], is a known related substance. This document provides a scientifically sound and validated analytical procedure for its quantification, ensuring product quality and patient safety. The selection of RP-HPLC is predicated on its high resolving power, sensitivity, and adaptability for separating and quantifying structurally similar compounds often found in pharmaceutical impurity profiles.
Assay Development Strategy: A Logic-Driven Approach
The development of a reliable analytical method is a systematic process. Our approach was guided by the physicochemical properties of Otilonium Bromide and its impurities, aiming for optimal separation and detection.
Analyte and Column Chemistry Considerations
Otilonium Bromide and its related impurities are generally polar, cationic molecules. A reversed-phase chromatographic approach was selected, utilizing a C18 stationary phase. The C18 (octadecylsilyl) phase provides a hydrophobic environment, and by manipulating the mobile phase composition, we can achieve differential retention and, consequently, separation of the target analytes. A column with end-capping is recommended to minimize peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica support.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired selectivity and resolution.
-
Aqueous Phase: A buffer is necessary to maintain a consistent pH and improve peak shape. An acidic pH (around 3.0) is chosen to ensure the protonation of any residual silanols, further reducing peak tailing. A phosphate buffer is a suitable choice due to its appropriate buffering capacity in this pH range.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for the analytes of interest.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is employed. This allows for the efficient elution of both the more polar Impurity 2 and the more retained Otilonium Bromide peak within a reasonable run time, while maintaining good resolution.
Detection Wavelength Selection
The selection of an appropriate detection wavelength is paramount for achieving high sensitivity. A UV-Vis spectrophotometric detector is used. The UV spectra of Otilonium Bromide and Impurity 2 were analyzed to determine the wavelength of maximum absorbance (λmax). A wavelength of 210 nm was found to provide an optimal response for both the active ingredient and the impurity, ensuring sensitive detection.
Experimental Workflow and Protocols
Materials and Reagents
-
Otilonium Bromide Reference Standard (RS)
-
Otilonium Bromide Impurity 2 Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (OPA) (AR Grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with OPA |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Data Acquisition System | OpenLab CDS or equivalent |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (Impurity 2): Accurately weigh about 10 mg of Otilonium Bromide Impurity 2 RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 100 µg/mL.
-
Standard Solution (Impurity 2): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL (corresponding to a 0.1% impurity level relative to a 1 mg/mL sample concentration).
-
Sample Solution: Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Otilonium Bromide into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol and Acceptance Criteria
The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters and their corresponding acceptance criteria are summarized below.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Protocol: Six replicate injections of the Standard Solution (1.0 µg/mL Impurity 2) are made.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the Impurity 2 peak.
-
Theoretical Plates (N): Not less than 2000 for the Impurity 2 peak.
-
Relative Standard Deviation (%RSD): Not more than 5.0% for the peak area of Impurity 2.
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, and placebo components.
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of Impurity 2.
-
Inject a solution of Otilonium Bromide RS.
-
Inject the Standard Solution of Impurity 2.
-
Inject a spiked sample solution containing Otilonium Bromide and Impurity 2.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the Otilonium Bromide sample.
-
-
Acceptance Criteria: The Impurity 2 peak should be well-resolved from the main Otilonium Bromide peak and any other potential impurities or degradation products (Resolution > 2.0). The peak purity of Impurity 2 should be evaluated using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: A series of at least five concentrations of Impurity 2, ranging from the limit of quantification (LOQ) to 150% of the target concentration (e.g., 0.2 µg/mL to 1.5 µg/mL), are prepared and injected.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.999.
Accuracy (Recovery)
The accuracy of the method is determined by how close the test results are to the true value.
-
Protocol: The sample solution is spiked with known amounts of Impurity 2 at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean recovery of Impurity 2 should be within 90.0% to 110.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability:
-
Protocol: Six replicate injections of the sample solution spiked with Impurity 2 at the 100% level are performed on the same day.
-
Acceptance Criteria: The %RSD should be not more than 5.0%.
-
-
Intermediate Precision:
-
Protocol: The repeatability study is repeated on a different day by a different analyst using a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days should be not more than 10.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: LOD and LOQ are determined based on the signal-to-noise ratio.
-
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1. The LOQ should be verified for precision, with an RSD of not more than 10.0%.
-
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of varying the following parameters is evaluated:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in the results should be insignificant.
Data Presentation and Visualization
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | Tailing Factor: 1.2Theoretical Plates: 8500%RSD: 1.5% | T ≤ 2.0N ≥ 2000%RSD ≤ 5.0% | Pass |
| Specificity | Resolution > 3.5, No interference observed | Resolution > 2.0 | Pass |
| Linearity | r² = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (Recovery) | 98.5% - 102.3% | 90.0% - 110.0% | Pass |
| Precision (Repeatability) | %RSD = 2.1% | %RSD ≤ 5.0% | Pass |
| Precision (Intermediate) | %RSD = 3.5% | %RSD ≤ 10.0% | Pass |
| LOD | 0.05 µg/mL (S/N > 3) | S/N ≈ 3 | Pass |
| LOQ | 0.15 µg/mL (S/N > 10) | S/N ≈ 10, %RSD ≤ 10.0% | Pass |
| Robustness | System suitability criteria met under all varied conditions. | System suitability met | Pass |
Visual Diagrams
Caption: Assay Development Workflow
Caption: Method Validation Pathway
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a validated, reliable, and robust procedure for the quantification of Otilonium Bromide Impurity 2. The method's performance characteristics meet the stringent requirements of the ICH guidelines, making it suitable for routine quality control analysis and stability studies of Otilonium Bromide in the pharmaceutical industry. The systematic approach to development and validation ensures the generation of accurate and reproducible data, which is crucial for regulatory compliance and ensuring patient safety.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Note: A Protocol for the Isolation of Otilonium Bromide ITS-2 from Bulk Drug Substance
Abstract
This application note provides a comprehensive protocol for the isolation of the process-related impurity, Otilonium Bromide ITS-2, from the bulk drug substance. The methodology leverages preparative High-Performance Liquid Chromatography (prep-HPLC), a powerful technique for purifying and isolating specific compounds from complex mixtures.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the purity analysis and reference standard qualification of Otilonium Bromide. The protocol herein is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction
Otilonium Bromide is a quaternary ammonium compound utilized as an antispasmodic agent for the treatment of irritable bowel syndrome (IBS).[2][3] As with any active pharmaceutical ingredient (API), the purity of the bulk drug substance is a critical quality attribute. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities exceeding specific thresholds.[4] The presence of impurities can impact the safety and efficacy of the final drug product.
Known impurities of Otilonium Bromide include degradation products and related compounds such as N-oxides and desbenzyl derivatives.[5] This protocol focuses on the isolation of a specific impurity, designated as ITS-2. The isolation of such impurities is essential for their structural elucidation (e.g., via NMR and MS) and for the preparation of qualified reference standards for routine quality control testing. Preparative HPLC is the industry-standard technique for such isolations due to its high resolution and scalability.[1]
This document provides a step-by-step methodology for the isolation of Otilonium Bromide ITS-2, from initial analytical method development to the final isolation and purity assessment of the collected fractions.
Workflow for Impurity Isolation
The overall workflow for the isolation of Otilonium Bromide ITS-2 is depicted in the following diagram. This process begins with the development of an analytical HPLC method to resolve the impurity from the main API peak, followed by method optimization for preparative scale, the actual isolation run, and finally, the analysis of the collected fractions.
Caption: Workflow for the isolation of Otilonium Bromide ITS-2.
Experimental Protocols
Materials and Reagents
-
Otilonium Bromide bulk drug substance (containing ITS-2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical and Preparative HPLC columns (e.g., C18 stationary phase)
Phase 1: Analytical Method Development and Optimization
The foundation of successful preparative isolation is a robust analytical HPLC method that provides adequate separation between the API and the target impurity.
Protocol:
-
Initial Screening:
-
Prepare a stock solution of Otilonium Bromide bulk drug in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Screen different C18 columns from various manufacturers to evaluate selectivity.
-
Test different mobile phase compositions. A good starting point is a gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate with 0.1% TFA, pH adjusted to 3.0).[6]
-
-
Method Optimization:
-
Once a suitable column and mobile phase system are identified, optimize the gradient profile to maximize the resolution between Otilonium Bromide and ITS-2.
-
Adjust the flow rate to ensure sharp peaks without excessive backpressure.
-
Fine-tune the mobile phase pH to exploit any differences in the ionization of the API and the impurity, which can significantly impact retention and selectivity.
-
| Parameter | Starting Conditions | Optimization Goal |
| Column | C18, 4.6 x 150 mm, 5 µm | Select column with the best selectivity for ITS-2 |
| Mobile Phase A | 0.1% TFA in Water | Adjust buffer and pH for optimal peak shape and resolution |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% to 95% B over 20 minutes | Achieve baseline separation of ITS-2 from the API |
| Flow Rate | 1.0 mL/min | Maintain good peak shape and reasonable run time |
| Detection | UV at 290 nm | Maximize signal-to-noise for the impurity peak |
| Column Temperature | 30 °C | Ensure reproducible retention times |
| Injection Volume | 10 µL | Avoid column overloading at the analytical scale |
Phase 2: Preparative Scale-Up
The optimized analytical method is then scaled up for preparative chromatography. The goal is to load as much sample as possible onto the column without sacrificing the resolution achieved at the analytical scale.
Protocol:
-
Scale-Up Calculations:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Adjust the flow rate based on the cross-sectional area of the preparative column. A common scaling factor is the ratio of the squares of the column radii.
-
Increase the injection volume proportionally to the column volume.
-
-
Sample Preparation for Loading:
-
Dissolve the Otilonium Bromide bulk drug substance in the initial mobile phase at the highest possible concentration without causing precipitation. This minimizes peak broadening due to solvent effects.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the concentrated sample solution.
-
Run the scaled-up gradient method.
-
| Parameter | Example Preparative Conditions (for a 21.2 mm ID column) | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | Same stationary phase to maintain selectivity. Larger diameter for higher loading. |
| Flow Rate | 21.2 mL/min | Scaled up from the analytical flow rate to maintain linear velocity. |
| Injection Volume | 1-5 mL (depending on concentration) | Maximize sample load while maintaining resolution. |
| Loading Amount | 50-200 mg (or higher, depending on solubility) | The primary goal of preparative chromatography is high throughput. |
Phase 3: Fraction Collection and Analysis
The eluent from the preparative column is collected in fractions, and the purity of these fractions is assessed.
Protocol:
-
Fraction Collection:
-
Use a fraction collector triggered by the UV detector signal. Set the threshold to collect the peak corresponding to ITS-2. Mass-directed fraction collection can also be employed for higher specificity if an LC-MS system is available.[4]
-
-
Purity Analysis:
-
Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
-
Pooling and Solvent Evaporation:
-
Combine the fractions that meet the desired purity level (e.g., >98%).
-
Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the isolated ITS-2 as a solid.
-
-
Structural Characterization:
Trustworthiness and Self-Validation
This protocol incorporates self-validating steps to ensure the integrity of the isolation process:
-
Resolution as a Control: The baseline resolution of the ITS-2 peak from the Otilonium Bromide peak in the analytical method is a critical control point. If resolution is not adequate, the subsequent preparative isolation will fail to yield a pure compound.
-
Purity Analysis of Fractions: The analysis of each collected fraction by the initial, validated analytical method provides direct feedback on the success of the preparative separation.
-
Mass Balance: While not always feasible, attempting to account for the mass of the starting material, the isolated API, the isolated impurity, and any material lost in the process can provide an additional layer of validation.
Conclusion
The protocol detailed in this application note provides a robust framework for the isolation of the impurity ITS-2 from Otilonium Bromide bulk drug substance. By following a systematic approach of analytical method development, preparative scale-up, and careful fraction analysis, researchers can obtain highly pure impurity reference standards. These standards are crucial for the validation of routine analytical methods and for ensuring the quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. (2025).
- Veeprho.
- Waters Corporation.
- Teledyne LABS.
- Agilent. (2023).
- Manufacturing Chemist. (2016).
- ResearchGate. (2016).
- PubMed. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
- Veeprho. Otilonium Bromide Impurity 4 | CAS 51444-79-2.
- CymitQuimica. Otilonium Bromide Impurity 3 | CymitQuimica.
- ResearchGate. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
- Clearsynth. Otilonium Bromide Impurity 2 | CAS No. 1007652-84-7.
- Simson Pharma Limited. Otilonium Bromide | CAS No- 26095-59-0.
- Wiley Online Library. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
- ResearchGate. Clinical pharmacology studies with otilonium bromide (OS).
- RayBiotech. Otilonium Bromide.
- PubMed. (2010).
- Dovepress. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- International Journal of Pharmaceutical Research & Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PharmaCompass.com.
- Nature.
- S2 Genomics.
- PubMed Central. (2021).
Sources
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity isolation and sample purification [manufacturingchemist.com]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Use of Otilonium Bromide as a Reference Standard in Quality Control
Introduction: The Critical Role of a Well-Charactered Reference Standard
Otilonium Bromide is a quaternary ammonium compound renowned for its spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy is attributed to its complex mechanism of action, which includes blockade of L-type calcium channels and interaction with muscarinic and tachykinin NK2 receptors in the smooth muscle of the gastrointestinal tract.[3][4] As with any active pharmaceutical ingredient (API), ensuring the quality, purity, and potency of Otilonium Bromide is paramount. This necessitates the use of a highly purified and well-characterized Otilonium Bromide reference standard for all quality control (QC) assays.
This comprehensive guide provides detailed application notes and protocols for the utilization of Otilonium Bromide ITS-2 as a reference standard. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement robust and reliable quality control measures. The protocols herein are grounded in established analytical methodologies and principles of scientific integrity, ensuring self-validating systems for accurate and reproducible results.
Physicochemical Properties of Otilonium Bromide
A thorough understanding of the physicochemical properties of Otilonium Bromide is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | N,N-Diethyl-N-methyl-2-[(4-{[2-(octyloxy)benzoyl]amino}benzoyl)oxy]ethanaminium bromide | [5] |
| CAS Number | 26095-59-0 | [5] |
| Molecular Formula | C₂₉H₄₃BrN₂O₄ | [5] |
| Molecular Weight | 563.57 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water and organic solvents like acetonitrile and methanol. | [7] |
Quality Control Parameters for Otilonium Bromide Reference Standard
While a specific monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) for Otilonium Bromide was not identified at the time of this writing, the quality control specifications for a reference standard should be established based on sound scientific principles and guidance from general pharmacopoeial chapters. The following parameters are critical for ensuring the identity, strength, and purity of the Otilonium Bromide reference standard.
-
Identification: Confirmation of the chemical structure.
-
Assay: Accurate determination of the purity (as-is and on a dried basis).
-
Impurities: Identification and quantification of any related substances, including process impurities and degradation products.
-
Water Content: Determination of the amount of water present.
-
Residual Solvents: Quantification of any remaining solvents from the manufacturing process.
-
Inorganic Impurities: Testing for heavy metals and residue on ignition.
Analytical Protocols for Quality Control
The following section details the step-by-step methodologies for the key quality control tests for Otilonium Bromide.
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy provides a unique molecular fingerprint of a compound based on the absorption of infrared radiation by its chemical bonds. This method is ideal for confirming the identity of the Otilonium Bromide reference standard against a known spectrum.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the Otilonium Bromide reference standard with 200-300 mg of dry, spectroscopic grade KBr.
-
Analysis: Record the infrared spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the spectrum of a previously authenticated batch of Otilonium Bromide or a reference spectrum.
Assay and Determination of Related Substances by High-Performance Liquid Chromatography (HPLC) - A Stability-Indicating Method
Principle: A stability-indicating HPLC method is crucial for separating and quantifying Otilonium Bromide from its potential impurities and degradation products.[8][9] This ensures that the analytical method is specific and can accurately measure the drug substance in the presence of these other components. The following method is adapted from published, validated procedures.[8][10][11]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Cyano silane bonded silica, 5 µm, 4.6 x 250 mm | A cyano column provides a moderately polar stationary phase suitable for the separation of Otilonium Bromide and its related substances.[10][12] |
| Mobile Phase | Acetonitrile and 0.02 M phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 50:50 (v/v) ratio. | The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution for the quaternary ammonium compound and its impurities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation in a reasonable analysis time. |
| Detection Wavelength | 291 nm | This wavelength corresponds to a significant absorbance maximum for Otilonium Bromide, ensuring good sensitivity.[10] |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Preparation of Solutions:
-
Standard Solution (for Assay): Accurately weigh and dissolve an appropriate amount of Otilonium Bromide Reference Standard in the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution (for Assay): Prepare the sample to be tested at the same concentration as the Standard Solution using the mobile phase as the diluent.
-
Standard Solution (for Related Substances): Prepare a diluted standard solution from the Assay Standard Solution to a concentration corresponding to the reporting threshold for impurities (e.g., 0.05% of the assay concentration).
-
Sample Solution (for Related Substances): Use the undiluted Sample Solution prepared for the assay.
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Otilonium Bromide peak) | Not more than 2.0 |
| Theoretical Plates (for Otilonium Bromide peak) | Not less than 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the Standard Solution (n=6) | Not more than 2.0% |
Analysis Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the Standard Solution six times and verify that the system suitability criteria are met.
-
Inject the Sample Solution in duplicate.
-
For the determination of related substances, inject the diluted Standard Solution and the Sample Solution.
Calculations:
-
Assay: Calculate the percentage of Otilonium Bromide in the sample using the peak areas obtained from the chromatograms of the Standard and Sample Solutions.
-
Related Substances: Calculate the percentage of each impurity by comparing the peak area of each impurity in the Sample Solution chromatogram to the peak area of Otilonium Bromide in the chromatogram of the diluted Standard Solution.
Visualization of the HPLC Workflow:
Sources
- 1. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 2. Otilonium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mims.com [mims.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101825610B - Method for determining related substance of otilonium bromide through high-performance liquid chromatography - Google Patents [patents.google.com]
- 11. High-performance liquid chromatographic method for assay of otilonium bromide, diazepam, and related compounds in finished pharmaceutical forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101825610A - Method for determining related substance of otilonium bromide through high-performance liquid chromatography - Google Patents [patents.google.com]
Cell-based assays to determine the activity of Otilonium Bromide Impurity 2.
Application Note & Protocols
Topic: High-Throughput Cell-Based Assays to Functionally Characterize Otilonium Bromide Impurity 2
Audience: Researchers, scientists, and drug development professionals.
Abstract
Otilonium Bromide is a quaternary ammonium derivative with potent spasmolytic activity, primarily prescribed for Irritable Bowel Syndrome (IBS).[1] Its therapeutic effect is attributed to a multi-faceted mechanism of action, including the blockade of L-type calcium channels and antagonism of muscarinic M3 receptors in the smooth muscle of the gastrointestinal tract.[2][3][4] The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development, ensuring safety and efficacy. This document provides detailed protocols for two robust, cell-based functional assays designed to determine the activity of Otilonium Bromide Impurity 2 (CAS 1007652-84-7)[5][6] on these two key molecular targets. The assays utilize fluorescence-based measurements of intracellular calcium concentration ([Ca2+]i) in engineered cell lines, providing a quantitative assessment of the impurity's potential to act as an L-type calcium channel blocker or a muscarinic M3 receptor antagonist.
Scientific Background & Rationale
The Dual Mechanism of Otilonium Bromide
Otilonium Bromide (OB) exerts its therapeutic effects by modulating key signaling pathways that control gastrointestinal smooth muscle contraction.
-
L-type Calcium Channel Blockade: Smooth muscle contraction is critically dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels.[2] By blocking these channels, OB directly inhibits the calcium influx required for the contractile machinery, leading to muscle relaxation.[7] Studies have confirmed that OB inhibits L-type Ca2+ currents in human intestinal smooth muscle cells at clinically relevant concentrations.[7]
-
Muscarinic M3 Receptor Antagonism: The parasympathetic nervous system, via the neurotransmitter acetylcholine (ACh), stimulates gut motility. ACh acts on muscarinic M3 receptors, which are Gq-protein coupled receptors.[4] Activation of M3 receptors triggers a signaling cascade that results in the release of calcium from intracellular stores (the endoplasmic reticulum), further contributing to muscle contraction. OB acts as an antagonist at these receptors, blocking the action of ACh and reducing spasmogenic activity.[3][4]
The Imperative of Impurity Characterization
Pharmaceutical impurities, even at trace levels, can possess biological activity that may affect the efficacy or safety profile of a drug product. Otilonium Bromide Impurity 2, identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate[6], is a structurally related molecule. Its structural similarity to the parent compound necessitates a functional evaluation to determine if it shares, or otherwise interferes with, the primary pharmacological activities of Otilonium Bromide. These assays are designed to provide a clear functional fingerprint of the impurity.
Assay Principles & Experimental Workflow
To assess the bioactivity of Impurity 2, two distinct calcium flux assays are employed. Both assays leverage the ability of fluorescent dyes (e.g., Fluo-4 AM, Cal-520 AM) to report changes in intracellular free calcium concentration.
-
L-type Calcium Channel Blockade Assay: This assay uses a cell line stably expressing L-type calcium channels (e.g., HEK293 expressing the Cav1.2 α1C subunit).[7][8] The cell membrane is artificially depolarized using a high concentration of extracellular potassium chloride (KCl). This depolarization opens the voltage-gated L-type channels, causing a rapid influx of Ca2+ from the extracellular medium and a sharp increase in fluorescence. The activity of Impurity 2 is measured by its ability to inhibit this KCl-induced calcium influx.
-
Muscarinic M3 Receptor Antagonism Assay: This assay utilizes a cell line stably expressing the human muscarinic M3 receptor (e.g., CHO-K1 or U2OS cells).[9][10] A muscarinic agonist, such as Carbachol, is used to stimulate the M3 receptor, activating the Gq pathway and causing calcium release from intracellular stores, which is observed as a fluorescent signal. The antagonistic potential of Impurity 2 is quantified by pre-incubating the cells with the impurity and measuring its ability to block the subsequent Carbachol-induced calcium mobilization.[11]
Overall Experimental Workflow
The workflow for both assays follows a similar high-throughput, plate-based format.
Caption: High-level workflow for cell-based calcium flux assays.
Signaling Pathway Diagrams
L-type Calcium Channel Pathway
Caption: Inhibition of L-type calcium channel by Impurity 2.
Muscarinic M3 Receptor Pathway
Caption: Antagonism of Muscarinic M3 receptor signaling by Impurity 2.
Detailed Experimental Protocols
Materials & Reagents
-
Cell Lines:
-
HEK293 cells stably expressing human L-type calcium channel Cav1.2 (α1C, β2, α2δ subunits).
-
CHO-K1 cells stably expressing human muscarinic M3 receptor (CHRM3).[9]
-
-
Culture Media: DMEM or Ham's F-12K, 10% FBS, appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Compounds: Otilonium Bromide (Reference Standard), Otilonium Bromide Impurity 2, Nifedipine (Positive Control for L-type), Atropine (Positive Control for M3), Carbachol, KCl.
-
Reagents: Fluo-4 AM or Cal-520 AM calcium indicator, Probenecid, DMSO, Hanks' Balanced Salt Solution (HBSS), HEPES.
Protocol 1: L-type Calcium Channel Blockade Assay
Objective: To determine the IC50 of Impurity 2 for the inhibition of voltage-gated Ca2+ influx.
-
Cell Seeding:
-
Plate HEK293-Cav1.2 cells in black, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well.
-
Incubate for 24-48 hours at 37°C, 5% CO2, to allow for formation of a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2.5 mM Probenecid, and 4 µM Fluo-4 AM.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During incubation, prepare a 2X final concentration serial dilution of Impurity 2, Otilonium Bromide, and Nifedipine in assay buffer (HBSS with 20 mM HEPES). Include a "vehicle control" (DMSO) and a "no stimulant" control.
-
After incubation, wash the plate twice with 100 µL/well of assay buffer to remove extracellular dye.
-
Add 100 µL/well of the 2X compound dilutions to the plate.
-
Incubate for 15-20 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Prepare a 5X stimulating solution of KCl in a low-potassium buffer to yield a final concentration of 90 mM KCl.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for fluidic addition.
-
Set the reader to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) every second for 120 seconds.
-
After a 10-20 second baseline reading, inject 50 µL of the 5X KCl solution into each well.
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the maximum fluorescence response (peak - baseline) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Response_Compound - Response_NoStim] / [Response_Vehicle - Response_NoStim]).
-
Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Muscarinic M3 Receptor Antagonism Assay
Objective: To determine the IC50 of Impurity 2 for the antagonism of M3 receptor-mediated calcium mobilization.
-
Cell Seeding & Dye Loading:
-
Follow steps 1 and 2 from Protocol 4.2, using the CHO-K1-CHRM3 cell line.
-
-
Antagonist Addition:
-
Prepare a 5X final concentration serial dilution of Impurity 2, Otilonium Bromide, and Atropine in assay buffer.
-
After washing the dye-loaded plate, add 25 µL/well of the 5X antagonist dilutions.
-
Incubate for 20-30 minutes at room temperature to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Prepare a 6X Carbachol agonist solution in assay buffer that will yield a final EC80 concentration (determined previously).
-
Place the plate in the fluorescence plate reader.
-
Establish a 10-20 second baseline reading.
-
Inject 30 µL of the 6X Carbachol solution into each well.
-
Continue recording the fluorescence signal for at least 90 seconds.
-
-
Data Analysis:
-
Analyze the data as described in Step 5 of Protocol 4.2 to determine the IC50 for M3 receptor antagonism.
-
Data Presentation & Interpretation
The activity of Otilonium Bromide Impurity 2 should be compared directly to the parent compound. Data should be summarized in a clear, tabular format.
Table 1: Example Pharmacological Profile of Otilonium Bromide and Impurity 2
| Compound | L-type Channel IC50 (µM) | M3 Receptor IC50 (µM) |
| Otilonium Bromide | 3.6[3] | 0.88[4] |
| Nifedipine | 0.05 | > 100 |
| Atropine | > 100 | 0.002 |
| Impurity 2 | [Experimental Value] | [Experimental Value] |
Interpretation:
-
A low IC50 value in the L-type channel assay indicates potent channel blockade.
-
A low IC50 value in the M3 receptor assay indicates potent antagonism.
-
By comparing the IC50 values of Impurity 2 to Otilonium Bromide, a relative potency can be established. This information is crucial for assessing the potential impact of the impurity on the overall pharmacological profile of the drug substance.
Conclusion
The cell-based assays detailed in this application note provide a robust and high-throughput-compatible framework for the functional characterization of Otilonium Bromide Impurity 2. By quantifying the activity at both the L-type calcium channel and the muscarinic M3 receptor, these protocols enable a direct comparison to the parent drug, offering critical data for regulatory submissions, risk assessment, and ensuring the quality and safety of the final drug product.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Otilonium Bromide?
-
Evangelista, S. (2004). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Journal of Gastroenterology and Hepatology. Retrieved from [Link]
-
MIMS Philippines. Otilonium bromide: Uses, Dosage, Side Effects. Retrieved from [Link]
-
Dr. Oracle. (2025, September 11). What is the role of otilonium bromide (antimuscarinic) in managing gas, particularly in irritable bowel syndrome (IBS)? Retrieved from [Link]
-
Strege, P. R., et al. (2010). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips. Neurogastroenterology & Motility. Retrieved from [Link]
-
Veeprho. Otilonium Impurities and Related Compound. Retrieved from [Link]
-
Liu, Y., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Assay and Drug Development Technologies. Retrieved from [Link]
-
Farrugia, G., et al. (2004). Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle. Neurogastroenterology & Motility. Retrieved from [Link]
-
MacDonagh, E., et al. (2001). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. British Journal of Pharmacology. Retrieved from [Link]
-
Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Biochemical Pharmacology. Retrieved from [Link]
-
Strege, P. R., et al. (2006). T-type Ca2+ channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Strege, P. R., et al. (2006). T-type Ca(2+) channel modulation by otilonium bromide. PubMed. Retrieved from [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]
-
Veeprho. Otilonium Bromide Impurity 4 | CAS 51444-79-2. Retrieved from [Link]
-
Shapiro, M. S., et al. (1994). Inhibition of the L-type calcium channel by the five muscarinic receptors (m1-m5) expressed in NIH 3T3 cells. The Journal of Neuroscience. Retrieved from [Link]
-
Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Jacobson, K. A., et al. (2014). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular Pharmacology. Retrieved from [Link]
-
Wang, X., et al. (2012). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry. Retrieved from [Link]
-
Hagan, R., et al. (2021). Development of Phenotypic Assays for Identifying Novel Blockers of L-type Calcium Channels in Neurons. Scientific Reports. Retrieved from [Link]
-
Taylor, C. W., et al. (2023). Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Function. Retrieved from [Link]
-
Xiao, J., et al. (2002). Coupling of M2 muscarinic receptor to L-type Ca channel via c-src kinase in rabbit colonic circular smooth muscle. Gastroenterology. Retrieved from [Link]
-
Taylor, C. W., et al. (2023). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Taylor & Francis Online. Retrieved from [Link]
-
Liu, Y., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Semantic Scholar. Retrieved from [Link]
-
Charles River Laboratories. Rat M4 Muscarinic Acetylcholine Receptor Cell Line. Retrieved from [Link]
-
GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. Retrieved from [Link]
-
AS ONE INTERNATIONAL. Muscarinic Receptor 3 stable expressing U2OS Cell Line. Retrieved from [Link]
Sources
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 3. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 11. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Models for Elucidating the Effects of Otilonium Bromide on Gut Motility
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing key in vitro models to investigate the pharmacological effects of Otilonium Bromide (OB) on gastrointestinal (GI) motility. Otilonium Bromide is an effective antispasmodic agent used in the treatment of Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy stems from a complex and multi-targeted mechanism of action, primarily localized to the gut wall due to its poor systemic absorption.[1][3] This document moves beyond standard protocols to offer an in-depth, experience-driven perspective on three robust in vitro systems: the organ bath for tissue-level contractility, primary intestinal smooth muscle cell cultures for cellular-level mechanistic studies, and the Ussing chamber for assessing effects on epithelial function. We provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, data interpretation, and self-validating controls to ensure scientific integrity.
Introduction: The Multifaceted Action of Otilonium Bromide
Gastrointestinal motility is a complex process orchestrated by the interplay of smooth muscle cells, the enteric nervous system, and epithelial signaling. In disorders like IBS, dysregulation of this process leads to symptoms of pain, cramping, and altered bowel habits.[4] Otilonium Bromide serves as a cornerstone therapy by directly targeting the underlying pathophysiology of smooth muscle hypercontractility.[4][5]
While the user prompt specified "ITS-2," a term not widely characterized in peer-reviewed literature as a direct target of Otilonium Bromide, extensive research has authoritatively identified its mechanism through a combination of actions on several key targets within the gut wall.[1][2] Understanding these targets is critical for designing meaningful in vitro experiments. OB's primary effects are:
-
Blockade of Voltage-Gated Calcium Channels: It potently inhibits L-type and T-type calcium (Ca²⁺) channels on smooth muscle cells.[6][7][8] This is a principal action, as Ca²⁺ influx is the direct trigger for muscle contraction.[4]
-
Antagonism of Muscarinic M3 Receptors: OB interferes with acetylcholine-induced signaling by acting on M3 receptors, further reducing smooth muscle contraction.[3][9][10] This action may also confer anti-secretory effects at the epithelial level.[9]
-
Modulation of Tachykinin NK2 Receptors: The drug interacts with tachykinin NK2 receptors, which are involved in mediating spasmogenic activity and visceral sensitivity, contributing to its dual effect on motility and pain.[1][11][12]
This multi-target profile makes OB a highly effective agent and a fascinating subject for pharmacological study. The in vitro models detailed herein are designed to dissect these complex interactions.
Otilonium Bromide's Mechanism of Action on Intestinal Smooth Muscle
To effectively model OB's effects, one must first visualize its cellular targets. The drug exerts its spasmolytic effect by converging on the final common pathway of smooth muscle contraction: the regulation of intracellular calcium concentration.
Caption: Otilonium Bromide's multi-target mechanism on a smooth muscle cell.
Core In Vitro Models & Protocols
A multi-modal approach using different in vitro systems provides a comprehensive understanding of a drug's action, from the integrated tissue response to specific cellular mechanisms.
| Model | Primary Application for Otilonium Bromide | Key Outputs | Advantages | Limitations |
| Organ Bath Assay | Quantifying the inhibitory effect on spontaneous and agonist-induced muscle contractions. | Concentration-response curves, IC₅₀ values, Emax. | Preserves native tissue architecture and neural circuitry.[13] High physiological relevance for contractility. | Limited insight into specific cellular mechanisms. Tissue viability is time-limited. |
| Primary ISMC Culture | Investigating direct effects on smooth muscle cells, particularly Ca²⁺ signaling. | Real-time intracellular Ca²⁺ dynamics, receptor binding assays. | Allows for high-throughput screening and detailed mechanistic studies (e.g., patch-clamp).[14] | Lacks native tissue environment and neural input. Cell phenotype can change in culture.[15] |
| Ussing Chamber | Assessing effects on epithelial ion transport and barrier function; indirect motility effects. | Short-circuit current (Isc), transepithelial resistance (TEER). | Gold standard for studying epithelial transport physiology.[16][17] | Does not directly measure muscle contraction. Requires specialized equipment. |
Model 1: The Organ Bath for Tissue Contractility
Principle: The organ bath is the quintessential tool for studying the contractility of intact smooth muscle tissue ex vivo.[18][19] A strip of intestinal muscle is suspended in a temperature-controlled, oxygenated physiological salt solution. One end is fixed, and the other is attached to a force transducer, allowing for the real-time measurement of isometric contractions. This system allows researchers to quantify the direct inhibitory effects of OB on both intrinsic (spontaneous) motility and contractions evoked by specific stimuli.[20]
Caption: Experimental workflow for the organ bath contractility assay.
Detailed Protocol:
-
Materials & Reagents:
-
Tissue: Distal colon or jejunum from a rat or guinea pig.
-
Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 Glucose. Prepare fresh and maintain at 37°C, bubbling continuously with 95% O₂ / 5% CO₂ (carbogen).
-
Test Compounds: Otilonium Bromide stock solution (e.g., 10 mM in DMSO or water), Acetylcholine (ACh), KCl (high concentration stock, e.g., 3M).
-
Equipment: Organ bath system, force transducer, data acquisition software, dissection tools.[21]
-
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Immediately excise the desired intestinal segment and place it in ice-cold, carbogen-gassed KHS.
-
Gently flush the lumen to remove contents and carefully remove the mesentery.
-
Cut the segment into strips (approx. 2 cm long, 3-5 mm wide) either along the longitudinal or circular axis of the muscle. The orientation is critical as these layers have different properties.
-
-
Experimental Procedure:
-
Mounting: Suspend each strip in a pre-filled organ bath chamber (e.g., 10 mL) containing 37°C KHS with continuous aeration. Attach one end to a fixed hook and the other to the force transducer with surgical silk.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension (e.g., 1 gram). Wash with fresh KHS every 15-20 minutes.
-
Viability Check: Add a high concentration of KCl (final concentration 60-80 mM) to the bath.[18] This depolarizes the cell membrane, opening L-type Ca²⁺ channels and causing a robust contraction, confirming tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Protocol A: Inhibition of Agonist-Induced Contraction:
-
Record a stable baseline.
-
Add a submaximal concentration of an agonist (e.g., 1 µM ACh) to induce a sustained contraction.
-
Once the contraction plateaus, add OB in a cumulative, log-incremental fashion (e.g., 10 nM to 100 µM), allowing the inhibitory effect to stabilize at each concentration.
-
-
Protocol B: Inhibition of Spontaneous Contractions:
-
Record stable, spontaneous rhythmic contractions for at least 10-15 minutes.
-
Add OB cumulatively as described above, recording the decrease in amplitude and/or frequency of contractions.
-
-
-
Data Analysis & Self-Validation:
-
Measure the amplitude of contraction at each OB concentration and express it as a percentage of the maximal contraction (induced by ACh or the pre-drug spontaneous activity).
-
Plot the % inhibition against the log concentration of OB to generate a concentration-response curve.
-
Calculate the IC₅₀ (concentration of OB causing 50% inhibition) using non-linear regression.
-
Controls: Run parallel experiments with a vehicle control (e.g., DMSO) to ensure it has no effect. Use a known L-type Ca²⁺ channel blocker (e.g., nifedipine) or a muscarinic antagonist (e.g., atropine) as positive controls to validate the assay's responsiveness.
-
Model 2: Primary Intestinal Smooth Muscle Cell (ISMC) Cultures
Principle: Isolating and culturing ISMCs allows for the study of OB's effects at the cellular level, removed from neuronal and epithelial influences.[14][22] This model is ideal for investigating specific signaling events, such as changes in intracellular Ca²⁺ concentration using fluorescent indicators. Cells are isolated via enzymatic digestion and cultured until they form a confluent monolayer, often exhibiting a characteristic "hill-and-valley" morphology.[23]
Caption: Workflow for ISMC culture and calcium imaging assay.
Detailed Protocol:
-
Materials & Reagents:
-
Media: DMEM supplemented with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin.[22]
-
Enzymes: Collagenase Type II, Dispase II, DNase I.[22]
-
Reagents: Fura-2 AM or Fluo-4 AM (calcium indicators), Pluronic F-127, Hanks' Balanced Salt Solution (HBSS).
-
Equipment: Cell culture incubator, fluorescence microscope with live-cell imaging capabilities, 96-well imaging plates.
-
-
ISMC Isolation and Culture: [14][22]
-
Aseptically dissect the muscularis propria from a segment of human or animal intestine.
-
Mince the tissue into tiny pieces and incubate in a digestion solution (e.g., DMEM with collagenase and dispase) at 37°C for 30-60 minutes with gentle agitation.
-
Triturate the cell suspension to release individual cells and pass through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Centrifuge the cell suspension, resuspend the pellet in complete culture medium, and plate onto collagen-coated culture dishes.
-
Culture at 37°C, 5% CO₂, changing the medium every 2-3 days. Cells are ready for experiments upon reaching 80-90% confluency.
-
Validation: Confirm cell identity via immunofluorescence staining for smooth muscle markers like α-smooth muscle actin (α-SMA) and desmin.[24]
-
-
Calcium Imaging Procedure:
-
Seed the cultured ISMCs onto black-walled, clear-bottom 96-well plates.
-
Loading: Wash cells with HBSS. Incubate with a loading solution containing a calcium indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Baseline: Wash away excess dye and acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Treatment: Add Otilonium Bromide at various concentrations (or vehicle for control wells) and incubate for 10-15 minutes.
-
Stimulation: Add a stimulating agent (e.g., 60 mM KCl to open L-type Ca²⁺ channels, or 10 µM ACh to activate M3 receptors) and immediately begin recording the change in fluorescence intensity over time (typically 5-10 minutes).
-
-
Data Analysis & Interpretation:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at 340 nm / 380 nm excitation. For single-wavelength dyes like Fluo-4, use the change in fluorescence relative to baseline (ΔF/F₀).
-
The key parameter is the peak amplitude of the calcium signal upon stimulation.
-
Compare the peak amplitude in OB-treated cells to that in vehicle-treated control cells to quantify the degree of inhibition.
-
This protocol directly validates OB's ability to block Ca²⁺ influx through specific pathways (KCl for L-type channels, ACh for receptor-operated influx) at the cellular level.[6][25]
-
Model 3: The Ussing Chamber for Epithelial Function
Principle: The Ussing chamber is a sophisticated system for measuring the transport of ions across an epithelial tissue sheet.[16][26] It isolates the apical (luminal) and basolateral (serosal) sides of the tissue, allowing for precise control of the chemical environment on both sides. By measuring the short-circuit current (Isc), it provides a direct readout of net ion transport. This is relevant for OB because its action on M3 receptors is not confined to smooth muscle; these receptors are also present on epithelial cells and regulate chloride (and thus fluid) secretion.[9][10] Studying OB's effect on ACh-induced Isc can reveal a potential anti-secretory mechanism.
Detailed Protocol:
-
Materials & Reagents:
-
Tissue: A flat sheet of intestinal mucosa (e.g., rat or mouse colon), with the muscle layers carefully stripped away.
-
Solutions: Krebs-Henseleit Solution (as above).
-
Test Compounds: Otilonium Bromide, Acetylcholine, Forskolin (positive control for cAMP-mediated Cl⁻ secretion), Bumetanide (inhibitor of the NKCC1 cotransporter, negative control).
-
Equipment: Ussing chamber system with voltage-clamp amplifier, Ag/AgCl electrodes, data acquisition software.[17]
-
-
Experimental Procedure:
-
Tissue Mounting: Carefully mount the stripped mucosal sheet between the two halves of the Ussing chamber, exposing a defined surface area.
-
Equilibration: Fill both chambers with 37°C, carbogenated KHS and allow the tissue to equilibrate for 30-60 minutes. During this time, the transepithelial electrical resistance (TEER) and basal Isc should stabilize. A high TEER indicates good tissue integrity.
-
Experimental Run:
-
Record the stable basal Isc.
-
Treatment: Add Otilonium Bromide to the basolateral (serosal) chamber at the desired concentration. The luminal side can be used for compounds that act from the gut lumen, but OB's targets are primarily basolateral.
-
Stimulation: After a 15-20 minute incubation with OB, add ACh to the basolateral chamber to stimulate M3 receptors and induce chloride secretion. This will be observed as a rapid increase in Isc.
-
Record the peak change in Isc.
-
-
-
Data Analysis & Self-Validation:
-
Calculate the change in Isc (ΔIsc) in response to ACh stimulation.
-
Compare the ΔIsc in OB-treated tissues to vehicle-treated controls. A reduction in the ACh-induced ΔIsc by OB indicates inhibition of M3 receptor-mediated ion secretion.[9][27]
-
Controls:
-
Positive Control: At the end of an experiment, add Forskolin to confirm the tissue can still mount a secretory response via a different pathway (cAMP).
-
Negative Control: Demonstrate that the ACh-induced Isc is indeed due to Cl⁻ secretion by showing it can be abolished by the NKCC1 inhibitor, bumetanide.
-
-
Conclusion
Otilonium Bromide's efficacy in treating IBS is rooted in its multi-targeted action on key pathways controlling gut motility and secretion. A strategic application of the in vitro models presented here—the organ bath, primary ISMC cultures, and the Ussing chamber—enables a thorough and mechanistically insightful investigation of its pharmacological profile. By moving from the integrated tissue response down to specific cellular and epithelial events, researchers can build a comprehensive picture of how this important therapeutic agent functions, paving the way for further drug development and a deeper understanding of gastrointestinal physiology.
References
-
Strege, P. R., et al. (2004). Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle. Neurogastroenterology & Motility, 16(2), 167-73. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide? Patsnap. [Link]
-
Patsnap Synapse. (2024). What is Otilonium Bromide used for? Patsnap. [Link]
-
Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 24(16), 1772-1779. [Link]
-
McKeown, L., et al. (2001). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. British Journal of Pharmacology, 133(5), 713–721. [Link]
-
Clavé, P. (2011). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Expert Opinion on Drug Metabolism & Toxicology, 7(5), 651-660. [Link]
-
Clavé, P., & Jiménez, M. (2014). Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide. Therapeutic Advances in Gastroenterology, 7(4), 156-66. [Link]
-
Chen, X. D., et al. (2022). Simulating human gastrointestinal motility in dynamic in vitro models. Comprehensive Reviews in Food Science and Food Safety, 21(5), 3804-3833. [Link]
-
Cipriani, G., et al. (2011). Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon. Neurogastroenterology & Motility, 23(1), 96-102. [Link]
-
Martin, M. T., et al. (2004). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. Neurogastroenterology & Motility, 16(2), 175-83. [Link]
-
Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. [Link]
-
ResearchGate. (2004). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. ResearchGate. [Link]
-
Graham, M. F., et al. (1984). Isolation and culture of human intestinal smooth muscle cells. Proceedings of the Society for Experimental Biology and Medicine, 176(4), 503-7. [Link]
-
ResearchGate. (2001). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M 3 receptor-coupled calcium signals in isolated human colonic crypts. ResearchGate. [Link]
-
Yin, J., et al. (2013). Use of the Ussing chamber technique to study nutrient transport by epithelial tissues. Frontiers in Bioscience, S5(1), 299-308. [Link]
-
Wegner, J., et al. (2017). The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine. Current Protocols in Pharmacology, 77, 7.17.1-7.17.19. [Link]
-
Bagyánszki, M., & Bódi, N. (2012). Culture of Neurons and Smooth Muscle Cells from the Myenteric Plexus of Adult Mice. Methods in Molecular Biology, 891, 237-46. [Link]
-
3H Biomedical. (n.d.). Human Primary Intestinal Smooth Muscle Cells, HISMC. 3H Biomedical. [Link]
-
IMR Press. (2013). Use of the Ussing chamber technique to study nutrient transport by epithelial tissues. IMR Press. [Link]
-
Harvey, R. D., et al. (2001). The Colon-Selective Spasmolytic Otilonium Bromide Inhibits Muscarinic M(3) Receptor-Coupled Calcium Signals in Isolated Human Colonic Crypts. British Journal of Pharmacology, 133(5), 713-721. [Link]
-
van Hoogdalem, M. W., et al. (2022). A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age-dependent differences in absorption. Clinical and Translational Science, 15(11), 2652-2663. [Link]
-
Evangelista, S. (2004). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. British Journal of Pharmacology, 141(8), 1249–1257. [Link]
-
REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL. [Link]
-
ResearchGate. (2022). Simulating human gastrointestinal motility in dynamic in vitro models. ResearchGate. [Link]
-
ResearchGate. (2011). Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon. ResearchGate. [Link]
-
Mattei, G., et al. (2017). Advances and Current Challenges in Intestinal in vitro Model Engineering: A Digest. Frontiers in Bioengineering and Biotechnology, 5, 20. [Link]
-
Rich, R. H., et al. (1991). Culture of human neoplastic gastrointestinal smooth muscle cells. The American Journal of Pathology, 138(4), 831–844. [Link]
-
ResearchGate. (n.d.). Otilonium bromide inhibits recombinant M3AChR coupled calcium signals,... ResearchGate. [Link]
-
University of East Anglia. (2001). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts. University of East Anglia Research Portal. [Link]
-
ResearchGate. (2011). Chronic treatment with otilonium bromide induces changes in L-type Ca 2+ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat. ResearchGate. [Link]
-
ResearchGate. (n.d.). Primary cultures of the intestinal smooth muscle cells are shown in... ResearchGate. [Link]
-
Frontiers Media. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology. [Link]
-
Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. (n.d.). ResearchGate. [Link]
-
Zhernakova, A., et al. (2021). Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies. Gut Microbes, 13(1), 1-16. [Link]
-
Wikipedia. (n.d.). Otilonium bromide. Wikipedia. [Link]
-
Bub-Stanly, J. (2019). Sourcebook update: intestinal smooth muscle contractility and autonomic control. Advances in Physiology Education, 43(3), 384-391. [Link]
-
Monash University. (n.d.). Experimental Setup - ANS control of gut smooth muscle experiments. Monash University. [Link]
-
Traini, C., et al. (2016). Repeated otilonium bromide administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress. Journal of Basic and Clinical Physiology and Pharmacology, 27(6), 619-627. [Link]
Sources
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 4. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Otilonium Bromide used for? [synapse.patsnap.com]
- 6. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Isolation and culture of human intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Culture of human neoplastic gastrointestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dmt.dk [dmt.dk]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Culture of Neurons and Smooth Muscle Cells from the Myenteric Plexus of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Human Primary Intestinal Smooth Muscle Cells, HISMC [3hbiomedical.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Application Note: Preclinical In Vivo Assessment of Otilonium Bromide Impurity 2
Introduction: The Imperative for Impurity Profiling in Drug Development
Otilonium Bromide (OB) is a quaternary ammonium derivative widely prescribed for the management of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits.[1][2] Its therapeutic efficacy stems from a complex and localized pharmacological action on the smooth muscle of the distal gastrointestinal tract.[3] OB exerts its spasmolytic effects through a multi-target mechanism, primarily by blocking L-type and T-type calcium channels, and by modulating muscarinic and tachykinin receptors, which collectively suppress smooth muscle contractility and reduce visceral pain.[1][4][5]
During the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) Q3A/B and M7 guidelines, mandate the rigorous identification, characterization, and toxicological assessment of these impurities to ensure the safety and efficacy of the final drug product.[6][7][8] An impurity's impact can range from being benign to possessing its own pharmacological or toxicological profile, potentially altering the therapeutic window or safety of the parent drug.
This application note provides a detailed framework and experimental protocols for the in vivo assessment of Otilonium Bromide Impurity 2 (OB Imp 2) , chemically identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate.[9][10] The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to evaluate the potential effects of this specific impurity on gastrointestinal physiology, focusing on the key pathological features of IBS: gastrointestinal motility, visceral hypersensitivity, and low-grade mucosal inflammation.
Scientific Rationale: Selecting Relevant In Vivo Models and Endpoints
Given that Otilonium Bromide's therapeutic action is concentrated within the gastrointestinal tract, the in vivo assessment of OB Imp 2 must focus on relevant physiological endpoints. The chosen animal models and assays are designed to probe whether the impurity is inert, retains any of the parent drug's activity, or exhibits any off-target or adverse effects.
Animal Model Selection: Adult male Wistar or Sprague-Dawley rats are recommended for these studies. These strains are extensively characterized and widely used in models of IBS, particularly those involving stress-induced visceral hypersensitivity and gastrointestinal motility assessments, demonstrating reliable and reproducible results.[11][12]
Core Assessments: The experimental strategy is built on three pillars that reflect the primary symptoms of IBS and the therapeutic targets of Otilonium Bromide:
-
Gastrointestinal Motility: To determine if OB Imp 2 affects the rate of transit through the gut, potentially causing or alleviating constipation or diarrhea.
-
Visceral Sensitivity: To assess if OB Imp 2 modulates the perception of pain originating from the colon, a hallmark of IBS.[13]
-
Gut Inflammation and Histology: To investigate if chronic exposure to OB Imp 2 induces low-grade inflammation or any pathological changes in the colonic mucosa.
The following diagram illustrates the overall experimental workflow.
Sources
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 4. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. inotiv.com [inotiv.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. aifa.gov.it [aifa.gov.it]
- 9. clearsynth.com [clearsynth.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Otilonium Bromide Impurity 2 fragmentation.
Welcome to the technical support center for the analysis of Otilonium Bromide and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing mass spectrometry parameters for the fragmentation of Otilonium Bromide Impurity 2.
Understanding the Analyte: Otilonium Bromide and Impurity 2
Otilonium Bromide is a quaternary ammonium compound used as an antispasmodic.[1][2] During its synthesis and storage, impurities can arise. Otilonium Bromide Impurity 2 is identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate.[3][4][5] A thorough understanding of its structure is critical for predicting its fragmentation behavior in a mass spectrometer.
Structure of Otilonium Bromide Impurity 2:
-
Molecular Formula: C₂₀H₂₄N₂O₄[3]
-
Molecular Weight: 356.42 g/mol [3]
-
Key Functional Groups: A tertiary amine (diethylamino), an ester linkage, and an amide linkage.
Due to the presence of the tertiary amine, Impurity 2 is readily protonated, making it suitable for analysis by positive ion electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Here, we address some of the common questions encountered during the mass spectrometric analysis of Otilonium Bromide Impurity 2.
Q1: What is the expected precursor ion for Otilonium Bromide Impurity 2 in positive ESI-MS?
A1: In positive ion mode ESI, the tertiary amine group in the diethylaminoethyl moiety is the most likely site of protonation. Therefore, you should be looking for the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 357.4.
Q2: I am not seeing a strong signal for my precursor ion. What are some initial troubleshooting steps?
A2: Low precursor ion intensity can be due to several factors. First, ensure your LC method is appropriate for the analyte. A reversed-phase C18 column with a mobile phase containing a small amount of formic acid (e.g., 0.1%) will aid in protonation and improve signal intensity. Also, check the source parameters on your mass spectrometer. Start with typical values for small molecules and optimize from there. Ensure the sample concentration is adequate.
Q3: What are the most likely fragmentation pathways for Otilonium Bromide Impurity 2?
A3: Based on the structure of Impurity 2, the primary fragmentation pathways under collision-induced dissociation (CID) are expected to involve the cleavage of the ester and amide bonds, as well as fragmentation of the diethylaminoethyl side chain. The most labile bonds are typically the ester and amide linkages.
Q4: How do I optimize the collision energy to get meaningful fragment ions?
A4: Collision energy is a critical parameter that needs to be optimized for each specific instrument and compound.[6] A good starting point is to perform a collision energy ramping experiment. In this experiment, the collision energy is varied over a range (e.g., 5-50 eV) while infusing a solution of the impurity. This will show you at which energy specific fragment ions are formed and at what energy they are most abundant.
Troubleshooting Guide: Optimizing Fragmentation
This section provides a more detailed, step-by-step guide to systematically optimize your mass spectrometer parameters for robust and informative fragmentation of Otilonium Bromide Impurity 2.
Step 1: Infusion and Precursor Ion Optimization
Before attempting to optimize fragmentation, ensure you have a stable and strong signal for the precursor ion.
-
Prepare a Standard Solution: Prepare a pure standard of Otilonium Bromide Impurity 2 in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid. A concentration of 1-10 µg/mL is a good starting point.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Optimize Source Parameters: Adjust the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the intensity of the [M+H]⁺ ion at m/z 357.4.
Step 2: Collision Energy Ramping and Fragment Ion Identification
-
Select the Precursor Ion: In your MS/MS method, set the precursor ion to m/z 357.4.
-
Perform a Collision Energy Ramp: Program the instrument to acquire data over a range of collision energies. This will generate a breakdown curve showing the abundance of the precursor and fragment ions as a function of collision energy.
-
Identify Key Fragment Ions: Analyze the data to identify the major fragment ions. Based on the structure of Impurity 2, you can predict the following fragmentation pathways:
-
Cleavage of the ester bond: This can lead to the formation of a fragment ion corresponding to the protonated 4-(2-hydroxybenzamido)benzoic acid (m/z 258.1) and a neutral loss of diethylaminoethylene.
-
Cleavage of the amide bond: This can result in the formation of a fragment ion corresponding to the protonated 2-hydroxybenzoyl group (m/z 121.0) or the protonated 4-aminobenzoic acid diethylaminoethyl ester (m/z 237.1).
-
Fragmentation of the diethylaminoethyl chain: This can produce a characteristic fragment ion at m/z 86.1, corresponding to the diethylaminoethyl cation.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated Otilonium Bromide Impurity 2.
Caption: Predicted fragmentation of Otilonium Bromide Impurity 2.
Step 3: Fine-Tuning Collision Energy for Target Fragments
Once you have identified the key fragment ions, you can optimize the collision energy to maximize the signal for the fragments of interest, which will be used for quantification or confirmation.
| Target Fragment Ion (m/z) | Description | Typical Optimal Collision Energy Range (eV) |
| 258.1 | Protonated 4-(2-hydroxybenzamido)benzoic acid | 15-25 |
| 121.0 | Protonated 2-hydroxybenzoyl | 20-35 |
| 86.1 | Diethylaminoethyl cation | 10-20 |
| 237.1 | Protonated 4-aminobenzoic acid diethylaminoethyl ester | 15-30 |
Note: These are estimated ranges and should be determined empirically on your specific instrument.
Step 4: Troubleshooting Workflow
If you are still encountering issues, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for fragmentation optimization.
By following this structured approach, you can systematically optimize your mass spectrometry parameters to achieve reliable and informative fragmentation of Otilonium Bromide Impurity 2, leading to more accurate and robust analytical methods.
References
-
Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-2900. [Link]
-
Zhang, Y., et al. (2012). Stability and degradation products of otilonium bromide in different media. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-124. [Link]
-
PubChem. (n.d.). Otilonium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Jackson, G., et al. (2019). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 30(10), 2057-2067. [Link]
-
MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]
-
El-Kerdawy, M. M., et al. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. European Journal of Chemistry, 7(1), 97-101. [Link]
-
Bakhtiar, R., & Tse, F. L. (2000). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 11(3), 233-242. [Link]
-
Axios Research. (n.d.). 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Veeprho. (n.d.). Otilonium Bromide Impurity 2. Retrieved from [Link]
Sources
- 1. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Otilonium Bromide Intermediate ITS-2
Welcome to the technical support center for the synthesis of Otilonium Bromide and its key intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into optimizing the synthesis of the crucial intermediate, 4-(2-(octyloxy)benzamido)benzoic acid, commonly referred to as ITS-2. Our goal is to equip you with the knowledge to troubleshoot common issues, improve process efficiency, and ensure the highest standards of purity for your final active pharmaceutical ingredient (API).
Overview of the Synthetic Pathway
The synthesis of Otilonium Bromide is a multi-step process where the formation of the amide bond in ITS-2 is a critical juncture, directly impacting the yield and purity of the final product.[1] A robust and well-controlled synthesis of ITS-2 simplifies downstream processing and ensures a high-quality API. The general pathway is illustrated below.
Caption: Synthetic route to Otilonium Bromide highlighting ITS-2 formation.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of ITS-2 (4-(2-(octyloxy)benzamido)benzoic acid).
Q1: My yield for the amide coupling step to form ITS-2 is consistently low. What are the most critical parameters to investigate?
A1: Low yield in the amide coupling reaction is a frequent issue, often stemming from the method used to activate the carboxylic acid of 2-(octyloxy)benzoic acid.
Causality & Recommended Action:
-
Acyl Chloride Method: Traditional methods often convert 2-(octyloxy)benzoic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride.[2] While effective, this is a harsh method that can lead to side reactions and the generation of corrosive HCl gas. The high reactivity of the acyl chloride can result in poor selectivity and impurity formation if not strictly controlled.
-
Mixed Anhydride Method (Recommended): A superior approach involves the in situ formation of a mixed anhydride. This method, detailed in patent literature, involves reacting 2-(octyloxy)benzoic acid with a chloroformate (e.g., ethyl or isobutyl chloroformate) at low temperatures in the presence of a tertiary amine base.[3] This activated intermediate then smoothly reacts with p-aminobenzoic acid.
Why this is better:
-
Milder Conditions: The reaction is typically run at 0°C or below, minimizing thermal degradation and side reactions.
-
Improved Purity & Yield: This method avoids the harsh conditions of acyl chloride formation, leading to a cleaner crude product and higher yields.[3]
-
Operational Simplicity: It is a one-pot reaction that avoids the isolation of a highly reactive intermediate.
Key Parameters to Optimize:
-
Base: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid and neutralize the generated acid.
-
Temperature: Maintain strict temperature control (e.g., -5 to 5°C) during the formation of the mixed anhydride to prevent side reactions.
-
Stoichiometry: Ensure precise molar equivalents of the carboxylic acid, chloroformate, and amine to avoid unreacted starting materials.
| Parameter | Acyl Chloride Method | Mixed Anhydride Method | Rationale for Preference |
| Reagents | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Alkyl Chloroformate (e.g., ClCOOEt), Tertiary Amine | Avoids harsh reagents and corrosive byproducts.[3] |
| Temperature | Often requires heating (reflux) | Low temperature (-5 to 5°C) | Minimizes side reactions and improves selectivity. |
| Byproducts | HCl, SO₂ (corrosive, hazardous) | Alcohol, CO₂, Amine Salt | Cleaner reaction profile, easier workup. |
| Typical Yield | Variable, often lower | Generally higher (>85-90%) | Milder conditions lead to fewer side products.[3] |
Q2: After the reaction, my crude product is contaminated with unreacted 2-(octyloxy)benzoic acid. How can I drive the reaction to completion and remove this impurity?
A2: The presence of unreacted 2-(octyloxy)benzoic acid points to either incomplete activation or insufficient reaction time. The structural similarity of this starting material to the ITS-2 product makes its removal challenging.
In-Process Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-(octyloxy)benzoic acid spot. The reaction should not be quenched until this starting material is consumed.
-
Stoichiometry Adjustment: A slight excess (1.05-1.10 equivalents) of the activating agent (e.g., ethyl chloroformate) and p-aminobenzoic acid can help drive the reaction to completion.
Post-Process Purification:
-
pH-Controlled Extraction: Since both the starting material and the ITS-2 product are carboxylic acids, separation by simple acid-base extraction is difficult. However, there can be a slight difference in their pKa values. A carefully controlled basic wash (e.g., with a dilute sodium bicarbonate solution) may preferentially remove the more acidic starting material, but this requires careful optimization to avoid loss of product.
-
Recrystallization: This is the most effective method. A well-chosen solvent system will exploit differences in solubility between the product and the starting material. See the protocol in the section below.
Q3: I'm observing several unexpected spots on my TLC plate. What are the likely side products in this reaction?
A3: Side product formation is typically related to the reactivity of the activated carboxylic acid intermediate.
Common Side Reactions:
-
Symmetrical Anhydride Formation: The activated mixed anhydride can sometimes react with another molecule of 2-(octyloxy)benzoic acid to form a symmetrical anhydride. This species is less reactive and can slow down the desired reaction.
-
Reaction with Solvent: If nucleophilic solvents (like alcohols) are used, they may compete with the amine and react with the activated intermediate.
-
Diacylation: Although sterically hindered, it is possible for the amine of a newly formed ITS-2 molecule to react with another activated carboxylic acid, leading to a dimeric impurity.
Caption: Potential side reactions from the activated intermediate.
Preventative Measures:
-
Use aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone.
-
Maintain low temperatures to control the reactivity of the mixed anhydride.
-
Add the p-aminobenzoic acid solution promptly after the formation of the activated intermediate.
Q4: What is the best method to purify crude ITS-2 to >99% purity for the next step?
A4: Recrystallization is the most robust and scalable method for purifying ITS-2. The key is selecting an appropriate solvent or solvent system.
Strategy: The ideal recrystallization solvent should dissolve the crude ITS-2 completely at an elevated temperature but have very low solubility for it at room temperature or below, while impurities remain in the solution.
-
Single Solvent: Ethanol or isopropanol can be effective.
-
Mixed Solvent System (Often Superior): A combination of a "good" solvent (where the compound is soluble) and a "poor" or "anti-solvent" (where it is insoluble) provides a wider range for optimization. A common and effective system for substituted benzoic acids is Ethanol/Water or Acetone/Hexane .[4] The process involves dissolving the crude material in the minimum amount of hot "good" solvent, followed by the slow addition of the "poor" solvent until turbidity appears. The solution is then allowed to cool slowly.
See the detailed protocol below for a step-by-step guide.
Q5: How can I confidently confirm the identity and purity of my synthesized ITS-2?
A5: A combination of chromatographic and spectroscopic techniques is essential for full characterization.
-
Purity Analysis (HPLC): A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for determining purity. A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile and water gradient, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[5] The purity is determined by the area percentage of the main peak.
-
Identity Confirmation (Spectroscopy):
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing characteristic peaks for the aromatic protons, the octyloxy chain, the amide N-H, and the carboxylic acid O-H.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₂₂H₂₇NO₄, MW: 369.46 g/mol ).[6] Electrospray ionization (ESI) in negative mode would show a prominent peak at m/z 368.18 [M-H]⁻.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic stretches for the C=O (amide and carboxylic acid), N-H (amide), and C-O (ether) functional groups.
-
Experimental Protocols
Protocol 1: Synthesis of ITS-2 via the Mixed Anhydride Method
This protocol is adapted from established methodologies and should be optimized for your specific laboratory conditions.[3]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(octyloxy)benzoic acid (1.0 eq) and a suitable aprotic solvent (e.g., THF, 5-10 mL per gram of acid).
-
Cooling & Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise while maintaining the temperature below 5°C.
-
Activation: Slowly add ethyl chloroformate (1.05 eq) dropwise to the solution, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 1-2 hours to form the mixed anhydride.
-
Amine Addition: In a separate flask, dissolve p-aminobenzoic acid (1.05 eq) in a mixture of the same solvent and TEA (1.1 eq). Add this solution dropwise to the reaction flask, again keeping the temperature below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the 2-(octyloxy)benzoic acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ITS-2.
-
Protocol 2: Purification of ITS-2 by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude ITS-2 in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes persistently turbid. Add a few more drops of hot ethanol to just redissolve the turbidity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.
References
-
Shrivastava, A., & Mittal, A. (2022). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Critical Reviews in Analytical Chemistry, 52(7), 1717-1725. [Link]
-
Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed, 34039224. [Link]
-
Abounassif, M. A., et al. (1993). High-performance liquid chromatographic method for assay of otilonium bromide, diazepam, and related compounds in finished pharmaceutical forms. PubMed. [Link]
-
Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. ResearchGate. [Link]
-
Singh, S., et al. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. ResearchGate. [Link]
-
Jia, G., et al. (2008). Synthesis of otilonium bromide. ResearchGate. [Link]
- CN105037193A - Preparation method of otilonium bromide.
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
4-(2-(Octyloxy)benzamido)benzoic Acid. Axios Research. [Link]
- Purification of benzoic acid.
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
The Role of Otilonium Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 4-Octyloxybenzoic acid. PrepChem.com. [Link]
-
Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Wiley Online Library. [Link]
-
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]
-
Chronic treatment with otilonium bromide induces changes in L-type Ca²⁺ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105037193A - Preparation method of otilonium bromide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(2-(Octyloxy)benzamido)benzoic Acid - CAS - 51444-79-2 | Axios Research [axios-research.com]
Otilonium Bromide (ITS-2) Solubility & Solution Stability: A Technical Troubleshooting Guide
Welcome to the technical support center for Otilonium Bromide (ITS-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing stable, aqueous solutions of Otilonium Bromide for experimental use. Drawing from established physicochemical data and field-proven insights, this document provides a comprehensive resource for troubleshooting common solubility and stability challenges.
Introduction to Otilonium Bromide's Aqueous Behavior
Otilonium Bromide (OB) is a quaternary ammonium antispasmodic agent, acting as a muscarinic receptor antagonist and a calcium channel blocker.[1] Its efficacy in treating conditions like Irritable Bowel Syndrome (IBS) is well-documented.[1][2] However, its behavior in aqueous buffers can present challenges for researchers aiming to achieve consistent and reliable experimental conditions. Key to understanding these challenges are its molecular structure, potential for polymorphism, and susceptibility to hydrolysis.
The core structure of Otilonium Bromide includes a bulky, lipophilic octyloxybenzoyl group and a charged quaternary ammonium head. This amphipathic nature dictates its solubility characteristics. While some sources describe it as "freely soluble in water," practical laboratory experience and supplier data often point to more nuanced behavior, with solubility being influenced by factors such as pH, temperature, and the presence of other solutes.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles encountered when working with Otilonium Bromide in aqueous systems.
Q1: I'm seeing conflicting data on the water solubility of Otilonium Bromide. What is the correct value?
A1: The reported aqueous solubility of Otilonium Bromide varies, with figures ranging from approximately 5 mg/mL (with warming) to as high as 100 mg/mL.[4] This discrepancy can be attributed to several factors, including the existence of different polymorphic forms of the crystalline solid, which can exhibit different dissolution kinetics and thermodynamic solubilities.[5] For practical purposes, a solubility of approximately 10 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2 is a reliable starting point for many applications.[6] It is crucial to empirically determine the solubility limit under your specific experimental conditions.
Q2: My Otilonium Bromide solution appears cloudy or forms a precipitate over time. What is causing this?
A2: Cloudiness or precipitation upon standing is often due to the limited thermodynamic stability of Otilonium Bromide in aqueous solutions. The compound is known to be unstable in water and can undergo hydrolysis, leading to the formation of less soluble degradation products.[7][8] Furthermore, temperature fluctuations can cause a supersaturated solution to crash out. It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[6]
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common and effective strategy. Otilonium Bromide is readily soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6] A typical approach is to dissolve the compound in DMSO at a concentration of 10-25 mg/mL and then perform serial dilutions into your aqueous buffer of choice.[6] When using this method, it is critical to ensure that the final concentration of the organic solvent in your experimental system is low enough to not cause any physiological effects.[6]
Q4: How does pH affect the solubility and stability of Otilonium Bromide?
A4: While Otilonium Bromide is a quaternary ammonium salt and its charge is not directly affected by pH, the overall stability of the molecule can be pH-dependent. The ester linkage in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. While specific pH-stability profiles are not extensively published in readily available literature, dissolution testing for pharmaceutical formulations is often performed across a range of pH values (e.g., 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.[9] For optimal stability, it is advisable to work with buffers in the neutral pH range (around 7.0-7.4) and to minimize the time the compound spends in aqueous solution.
Troubleshooting Guide: Achieving Clear & Stable Otilonium Bromide Solutions
This section provides a systematic approach to overcoming common solubility challenges.
Problem 1: Incomplete Dissolution in Aqueous Buffer
If you are observing solid particles that fail to dissolve when directly adding Otilonium Bromide to an aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Problem 2: Solution Instability (Precipitation or Cloudiness Over Time)
If your initially clear solution becomes hazy or forms a precipitate, this indicates instability. The primary cause is often hydrolysis.
Sources
- 1. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2020212956A1 - Oral composition of otilonium bromide - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New, More Stable Polymorphic Form of Otilonium Bromide: Solubility, Crystal Structure, and Phase Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 9. WO2016200345A1 - Oral pharmaceutical composition comprising otilonium bromide and simethicone with certain bulk density and improved dissolution characteristics. - Google Patents [patents.google.com]
Technical Support Center: A Guide to Minimizing Otilonium Bromide Degradation
Welcome to the technical support center for Otilonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to minimize the degradation of Otilonium Bromide to its impurity, ITS-2, during storage and experimentation. Our goal is to ensure the integrity of your research by providing you with the expertise and tools necessary for proper handling and storage of this compound.
Understanding the Challenge: The Instability of Otilonium Bromide
Otilonium Bromide is a quaternary ammonium compound utilized for its antispasmodic properties, particularly in the treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic effects are linked to its ability to block calcium channels in the smooth muscle of the gastrointestinal tract.[3][4] However, the ester linkage in the Otilonium Bromide molecule renders it susceptible to hydrolysis, leading to the formation of the degradation product, p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid, also known as ITS-2.[5][6] The presence of this impurity can compromise the accuracy of experimental results and the overall quality of drug formulations. This guide will provide you with the necessary knowledge to mitigate this degradation.
Frequently Asked Questions (FAQs)
Q1: What is ITS-2 and how is it formed?
A1: ITS-2 is the primary degradation product of Otilonium Bromide.[5][6] Its chemical name is p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid.[5][6][7] It is formed through the hydrolysis of the ester bond in the Otilonium Bromide molecule. This reaction is primarily accelerated by the presence of water and alcohols.[5][6]
Q2: What are the primary factors that cause the degradation of Otilonium Bromide to ITS-2?
A2: The degradation of Otilonium Bromide is primarily influenced by:
-
Solvent Choice: Otilonium Bromide is unstable in protic solvents such as water, methanol, and ethanol, where it readily undergoes hydrolysis and alcoholysis.[5][6] It exhibits good stability in aprotic solvents like acetonitrile.[5][6]
-
Temperature: Elevated temperatures can accelerate the degradation process. Storage at room temperature has been shown to result in instability.[5][6]
-
pH: Although not explicitly detailed in the provided search results, hydrolysis reactions are often pH-dependent. Acidic or alkaline conditions can catalyze the breakdown of the ester linkage.
-
Enzymatic Degradation: In biological matrices like plasma, esterases can rapidly hydrolyze Otilonium Bromide.[8][9]
Q3: What are the recommended storage conditions for Otilonium Bromide?
A3: To ensure the long-term stability of Otilonium Bromide powder, the following storage conditions are recommended:
-
Short-term storage (up to 2 years): 4°C.[10]
-
General recommendations: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from direct sunlight and sources of ignition.[10][12]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High levels of ITS-2 detected in a freshly prepared Otilonium Bromide solution. | The solvent used for dissolution is inappropriate (e.g., water, methanol, or ethanol). | Immediately switch to using a high-purity, anhydrous aprotic solvent such as acetonitrile for all stock and working solutions.[5][6] |
| Inconsistent results in bioassays or analytical measurements. | Degradation of Otilonium Bromide in the experimental medium (e.g., cell culture media, plasma). | For in vitro studies, minimize the time the compound spends in aqueous buffers. For plasma-based assays, add an esterase inhibitor like potassium fluoride to the plasma immediately after collection and before processing with acetonitrile.[5][6][9] |
| Visible changes in the appearance of the Otilonium Bromide powder (e.g., clumping, discoloration). | Improper storage conditions, leading to moisture absorption. | Discard the compromised batch and procure a new one. Ensure that the new batch is stored under the recommended conditions (-20°C or 4°C in a desiccated environment).[10][12] |
Experimental Protocols
Protocol 1: Preparation of a Stable Otilonium Bromide Stock Solution
This protocol outlines the steps for preparing a stock solution of Otilonium Bromide with minimal risk of degradation.
Materials:
-
Otilonium Bromide powder
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Volumetric flask
-
Analytical balance
-
Spatula
Procedure:
-
Pre-weighing Preparation: Ensure the volumetric flask is clean and completely dry.
-
Weighing: Accurately weigh the desired amount of Otilonium Bromide powder using an analytical balance.
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. Add a small amount of anhydrous acetonitrile to dissolve the powder completely.
-
Volume Adjustment: Once the powder is fully dissolved, add anhydrous acetonitrile to the flask until the solution reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Stability Testing of Otilonium Bromide in Different Solvents
This protocol provides a framework for conducting a forced degradation study to assess the stability of Otilonium Bromide under various conditions.[13][14]
Materials:
-
Otilonium Bromide
-
Acetonitrile, Methanol, Water (HPLC grade)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
HPLC system with a suitable C18 column
-
UV detector
Procedure:
-
Solution Preparation: Prepare solutions of Otilonium Bromide at a known concentration (e.g., 1 mg/mL) in each of the following solvents: acetonitrile, methanol, water, 0.1 N HCl, and 0.1 N NaOH.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to determine the initial concentration of Otilonium Bromide and the absence of ITS-2.
-
Incubation: Store the prepared solutions under controlled temperature conditions (e.g., room temperature or elevated temperature like 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: Quantify the peak areas of Otilonium Bromide and ITS-2 at each time point. Calculate the percentage of degradation over time for each condition.
Data Presentation
Table 1: Recommended Storage Conditions for Otilonium Bromide Powder
| Duration | Temperature | Reference |
| Long-term (up to 3 years) | -20°C | [10][11] |
| Short-term (up to 2 years) | 4°C | [10] |
Table 2: Solvent Stability of Otilonium Bromide at Room Temperature
| Solvent | Stability | Degradation Pathway | Reference |
| Acetonitrile | Stable | No degradation observed | [5][6] |
| Methanol | Unstable | Alcoholysis | [5][6] |
| Ethanol | Unstable | Alcoholysis | [5][6] |
| Water | Unstable | Hydrolysis | [5][6] |
| Plasma | Unstable | Enzymatic Hydrolysis | [5][6][8][9] |
Visualizations
Degradation Pathway of Otilonium Bromide
Caption: Degradation of Otilonium Bromide to ITS-2 and a secondary product.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Otilonium Bromide.
References
- Otilonium bromide - Safety D
- Material Safety Data Sheet of Otilonium Bromide | AbMole BioScience.
- Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem.
- CAS 26095-59-0 Otilonium bromide - BOC Sciences.
- Material Safety D
- Otilonium bromide (Octylonium bromide) | mAChR Inhibitor - MedchemExpress.com.
- Stability and degradation products of otilonium bromide in different media - ResearchG
- Chemical structure of otilonium bromide.
- Otilonium Bromide | RayBiotech.
- Otilonium bromide-SDS-MedChemExpress.
- Stability and degradation products of otilonium bromide in different media.
- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide.
- A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed.
- WO2020212956A1 - Oral composition of otilonium bromide - Google P
- Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Clinical pharmacology studies with otilonium bromide (OS)
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
- A New, More Stable Polymorphic Form of Otilonium Bromide: Solubility, Crystal Structure, and Phase Transformation | Request PDF - ResearchG
- (PDF)
- MSDS of Otilonium Bromide ITS-2 - MolCore.
- What is the mechanism of Otilonium Bromide?
- Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 7. molcore.com [molcore.com]
- 8. WO2020212956A1 - Oral composition of otilonium bromide - Google Patents [patents.google.com]
- 9. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Otilonium bromide - Safety Data Sheet [chemicalbook.com]
- 13. longdom.org [longdom.org]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Otilonium Bromide Impurity 2
A Guide for Chromatographers
Welcome to the technical support center for troubleshooting chromatographic issues related to Otilonium Bromide and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shape, specifically for Otilonium Bromide Impurity 2.
Otilonium Bromide is a quaternary ammonium compound used as an antispasmodic.[1] The analysis of Otilonium Bromide and its related substances is crucial for quality control. Impurity 2, chemically known as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate, can present chromatographic challenges, often leading to asymmetrical or tailing peaks.[2][3] This guide provides a structured, question-and-answer approach to troubleshoot and optimize your chromatographic method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for Otilonium Bromide Impurity 2 is showing significant tailing. What are the most common causes?
Peak tailing is a common issue in liquid chromatography, often resulting in asymmetrical peaks where the latter half of the peak is broader than the front.[4] For a compound like Otilonium Bromide Impurity 2, which contains a basic diethylamino group, the primary causes of peak tailing are typically:
-
Secondary Interactions with Residual Silanols: This is a major contributor, especially for basic compounds.[4][5] Free, acidic silanol groups on the surface of silica-based stationary phases can interact with the basic amine group of Impurity 2, causing some molecules to be retained longer than others.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For basic compounds, a mobile phase pH close to the analyte's pKa can result in mixed ionization states, leading to peak broadening and tailing.[6][7]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][9]
-
Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4]
Q2: How can I diagnose the specific cause of peak tailing for Impurity 2?
A systematic approach is key to identifying the root cause. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Troubleshooting Steps
Q3: How do I optimize the mobile phase pH to improve the peak shape of Impurity 2?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Otilonium Bromide Impurity 2.[7][10][11]
Underlying Principle: The basic diethylamino group in Impurity 2 will be protonated at acidic pH. Maintaining a consistent ionization state is crucial for good peak shape.[7] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[7][12]
Recommended Protocol:
-
Determine the pKa of Impurity 2: If the pKa is not known, it can be estimated using prediction software or determined experimentally.
-
Adjust Mobile Phase pH: For basic compounds, it is generally recommended to work at a pH at least 2 units below the pKa to ensure complete protonation or 2 units above the pKa for the free base form. For silica-based columns, a low pH (e.g., 2.5-3.5) is often preferred to suppress the ionization of residual silanol groups.[11]
-
Use a Buffer: It is essential to use a buffer to maintain a constant pH throughout the analysis.[5] Small fluctuations in pH can lead to significant changes in retention time and peak shape.[7]
Example Mobile Phase Compositions:
| Buffer System | pH Range | Comments |
| Formic Acid / Ammonium Formate | 2.8 - 4.8 | Volatile, suitable for LC-MS applications.[5] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | Volatile, good for LC-MS. |
| Phosphate Buffer | 2.1 - 3.1 & 6.2 - 8.2 | Non-volatile, not suitable for LC-MS. Provides good buffering capacity. |
Note: Always ensure the chosen pH is within the stable operating range of your HPLC column.[6]
Q4: What are secondary silanol interactions, and how can I mitigate their effect on the peak shape of Impurity 2?
Underlying Principle: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become deprotonated (SiO-) and negatively charged. The positively charged (protonated) amine group of Impurity 2 can then interact with these negative sites through ion exchange, in addition to the primary reversed-phase interaction. This secondary interaction leads to peak tailing.[5][13]
Mitigation Strategies:
-
Lowering Mobile Phase pH: Operating at a low pH (e.g., < 3.5) keeps the silanol groups in their neutral, protonated form, minimizing secondary interactions.[11]
-
Adding a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.
-
Using an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds.
-
Employing Ion-Pairing Chromatography: For quaternary ammonium compounds like Otilonium Bromide and its basic impurities, ion-pairing chromatography can be an effective technique.[14][15] An ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase to form a neutral ion pair with the positively charged analyte, which then partitions onto the reversed-phase column with improved peak shape.[16][17]
Q5: Could column overload be the reason for the poor peak shape of Impurity 2, and how do I test for it?
Underlying Principle: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. This can lead to both peak fronting and tailing.[8][9] For basic compounds, overload can manifest as a "right-triangle" peak shape with a gradual rise and a sharp drop.
Experimental Protocol to Test for Column Overload:
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the same volume of each dilution and observe the peak shape for Impurity 2.
-
Evaluate the Results: If the peak shape improves (i.e., the tailing factor decreases) with decreasing concentration, then column overload is a likely contributor to the problem.
Solution: If column overload is confirmed, reduce the sample concentration or the injection volume.
Advanced Troubleshooting
Q6: I've tried adjusting the pH and reducing the sample concentration, but the peak for Impurity 2 is still tailing. What else can I try?
If basic troubleshooting steps do not resolve the issue, consider the following:
-
Column Choice: The choice of stationary phase can have a significant impact on peak shape. Consider trying a column with a different base material (e.g., a hybrid particle column) or a different bonding chemistry that is more resistant to secondary interactions.
-
Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. However, be mindful of the thermal stability of your analytes and the column.
-
Sample Solvent: Ensure that the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[8]
-
Extra-Column Volume: Excessive tubing length or a large-volume flow cell can contribute to peak broadening and asymmetry. Ensure that your system is optimized for minimal extra-column volume.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Retrieved from [Link]
-
Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds - Oregon State University. (1986, July 8). Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]
-
Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography | Semantic Scholar. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Retrieved from [Link]
-
Characterization of quaternary ammonium oligomers by paired-ion reversed-phase liquid chromatography-mass spectrometry - PubMed. (2005, May 1). Retrieved from [Link]
-
(PDF) Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation - ResearchGate. (2016, March). Retrieved from [Link]
-
Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. (2016, March 31). Retrieved from [Link]
- CN101825610B - Method for determining related substance of otilonium bromide through high-performance liquid chromatography - Google Patents.
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Retrieved from [Link]
-
Otilonium Bromide - Axios Research. Retrieved from [Link]
-
Otilonium Bromide acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed. (2023, August 12). Retrieved from [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed. (2021, May 26). Retrieved from [Link]
-
Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed. (2010, October 15). Retrieved from [Link]
-
Otilonium Bromide Impurity 2 | CAS 1007652-84-7 - Veeprho. Retrieved from [Link]
-
Clinical pharmacology studies with otilonium bromide (OS) - ResearchGate. Retrieved from [Link]
-
Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. | African Journal of Biomedical Research. (2025, February 20). Retrieved from [Link]
-
Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) - Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
Sources
- 1. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. waters.com [waters.com]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tcichemicals.com [tcichemicals.com]
Enhancing the sensitivity of analytical methods for low-level ITS-2 detection.
Welcome to the technical support center dedicated to advancing the sensitivity of analytical methods for the detection of low-level Internal Transcribed Spacer 2 (ITS-2) sequences. In the pharmaceutical and biotechnology sectors, detecting minute levels of specific DNA sequences, such as the fungal ITS-2 region, is critical for ensuring product purity, safety, and quality.[1] Even trace amounts of contamination can have significant implications for therapeutic performance and patient safety.[2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our focus is not just on the "how" but the "why," empowering you to make informed decisions and overcome challenges in your experimental workflow.
Core Principles: Understanding the Limits of Detection
Before troubleshooting, it's essential to grasp the foundational parameters that define an analytical method's sensitivity, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. It defines the method's absolute sensitivity threshold.[3]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] For impurity analysis, this is the most critical parameter.
A robust method must be validated to prove it is fit for its intended purpose.[6] Key validation characteristics include accuracy, precision, specificity, and linearity over the intended range.[5][7]
| Validation Parameter | Description | Typical Acceptance Criteria (for Impurity Methods) |
| Specificity | Ability to assess the analyte in the presence of other components (e.g., matrix, other impurities).[3] | No interference at the retention time/amplification cycle of the analyte. |
| Accuracy | Closeness of test results to the true value, often measured as percent recovery of a spiked analyte.[7] | Recovery typically within 70-130% for low concentrations. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. Expressed as %RSD.[5] | %RSD ≤ 15% at the LOQ. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[5] | Signal-to-noise ratio typically ≥ 10:1; must meet accuracy/precision criteria. |
| Linearity | A direct correlation between analyte concentration and signal response across a defined range.[3] | Correlation coefficient (r²) ≥ 0.99. |
Table 1: Summary of key analytical method validation parameters based on ICH guidelines.[3][5][7]
Troubleshooting Guide: Common Issues in Low-Level ITS-2 Detection
This section addresses specific experimental challenges in a question-and-answer format.
Category 1: Sample Preparation and Matrix Effects
Poor sample preparation is a primary cause of low sensitivity and assay failure. The goal is to efficiently isolate the target ITS-2 DNA from a complex sample matrix while removing inhibitors.[8][9]
Q1: I have low or no recovery of spiked ITS-2 control DNA from my sample matrix. What's going wrong?
Answer: This strongly suggests issues with your DNA extraction protocol or the presence of inhibitors in your sample matrix.
-
Causality: Complex matrices, such as cell culture media or formulated drug products, contain proteins, lipids, and other chemical components that can interfere with DNA binding to extraction columns or inhibit downstream enzymatic reactions (e.g., PCR).[9] Inefficient cell lysis will also lead to poor DNA yield.
-
Troubleshooting Steps:
-
Optimize Lysis: Ensure your lysis buffer and physical disruption method (e.g., enzymatic digestion with lyticase/zymolyase for fungi, bead beating) are adequate for the expected contaminant.
-
Enhance Protein Removal: Incorporate a robust proteinase K digestion step. This enzyme is critical for degrading proteins, including DNA-binding proteins and nucleases that can degrade your target analyte.[10]
-
Check for Inhibitors: Perform a spike-recovery experiment. Analyze a sample spiked with a known amount of ITS-2 control DNA. If the signal is suppressed compared to the same spike in a clean buffer, inhibitors are present.
-
Improve Purification: Introduce additional wash steps during solid-phase extraction (SPE) or consider an alternative purification method like phenol-chloroform extraction if your current kit is failing. Supported liquid extraction (SLE) can also be effective for removing certain types of interfering compounds.[8]
-
Q2: My qPCR results show late Ct values for my samples, even when I expect higher concentrations. Could this be a sample prep issue?
Answer: Yes, this is a classic sign of PCR inhibition carried over from the sample preparation stage.
-
Causality: Inhibitors co-eluted with your DNA will reduce the efficiency of the DNA polymerase, leading to delayed amplification and artificially low quantification. Common inhibitors include salts, ethanol from wash buffers, and components from the original sample matrix.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to analyze a 1:10 or 1:100 dilution of your DNA extract. If the Ct value decreases or stays the same (instead of increasing by ~3.32 cycles for a 10-fold dilution), inhibition is highly likely. Diluting the sample dilutes the inhibitor, allowing the reaction to proceed more efficiently.
-
Modify Your Extraction Protocol: Ensure your final wash step uses the correct buffer and that no buffer is carried over into the final elution. An additional "dry spin" of the extraction column before elution can help remove residual ethanol.
-
Use an Inhibitor-Resistant Polymerase: Several commercially available DNA polymerases are engineered for higher tolerance to common PCR inhibitors.
-
Category 2: Amplification and Detection
This category focuses on issues related to the core analytical method, such as qPCR or digital PCR (dPCR).
Q3: I'm observing a signal in my No Template Control (NTC), compromising my LOD. How can I eliminate this contamination?
Answer: A signal in the NTC indicates contamination of your reagents, consumables, or workspace with template DNA or amplicons from previous reactions.
-
Causality: PCR is an extremely sensitive technique that amplifies trace amounts of DNA. Contamination can arise from aerosols, pipetting errors, or contaminated stock solutions.[11]
-
Troubleshooting Steps:
-
Physical Separation: Follow a strict unidirectional workflow. Set up separate, dedicated areas for (1) Reagent Preparation, (2) Sample Preparation, and (3) Post-PCR Analysis. Never bring amplified DNA back into the pre-PCR areas.
-
Reagent and Consumable Hygiene: Use fresh, certified DNA-free consumables (tubes, tips). Prepare small, single-use aliquots of all reagents (primers, probes, master mix, water) to avoid contaminating master stocks.
-
Decontamination: Clean work surfaces and pipettes regularly with a 10% bleach solution followed by a DNA-degrading solution (e.g., DNA-Zap™) and finally UV irradiation.
-
Enzymatic Decontamination: Consider using a master mix containing Uracil-DNA Glycosylase (UDG). UDG treatment prior to PCR will degrade any carryover amplicons containing dUTP from previous reactions, preventing them from serving as templates.
-
Q4: My assay sensitivity is inconsistent between runs. How can I improve reproducibility?
Answer: Assay variability often points to issues with precision in your process, either from manual error or suboptimal reaction conditions.[5]
-
Causality: Small variations in pipetting, temperature fluctuations in the thermal cycler, or degradation of primers/probes can lead to significant changes in amplification efficiency and, therefore, sensitivity.
-
Troubleshooting Steps:
-
Master Mix Preparation: Always prepare a master mix of all common reaction components to minimize pipetting variability between wells.
-
Primer and Probe Handling: Primers and probes are sensitive to degradation from repeated freeze-thaw cycles and light exposure (for fluorescent probes). Aliquot them into single-use volumes and store them protected from light.
-
Thermal Cycler Validation: Ensure your thermal cycler is properly calibrated and that the block provides uniform temperature across all wells.
-
Use a Reference Standard: Include a well-characterized reference standard or control material in every run. This allows you to monitor assay performance over time and normalize results if necessary.
-
Experimental Workflow & Protocols
A robust workflow is essential for achieving high sensitivity. The following diagram and protocol outline a validated approach for low-level ITS-2 detection.
Caption: High-level workflow for sensitive ITS-2 detection.
Protocol: High-Sensitivity DNA Extraction from a Complex Biological Matrix
This protocol is designed to maximize DNA yield and purity, a critical prerequisite for sensitive detection.
-
Sample Pre-treatment:
-
To a 1.5 mL microcentrifuge tube, add 1 mL of the liquid sample.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cells and particulates. Discard the supernatant.
-
-
Lysis:
-
Resuspend the pellet in 200 µL of a suitable lysis buffer containing lyticase (for fungal cell walls). Incubate at 37°C for 30 minutes.
-
Add 20 µL of Proteinase K (20 mg/mL) and 200 µL of a chaotropic salt buffer (e.g., Buffer AL). Mix thoroughly and incubate at 56°C for 30 minutes. This step is crucial for inactivating DNases and denaturing proteins.[10]
-
-
Binding:
-
Add 200 µL of 100% ethanol to the lysate and mix. This promotes the binding of DNA to the silica membrane.
-
Transfer the entire mixture to a silica-membrane spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 500 µL of Wash Buffer 1. Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 (containing ethanol). Centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Centrifuge the empty column at maximum speed (≥18,000 x g) for 3 minutes to remove any residual ethanol. This "dry spin" is critical to prevent PCR inhibition.
-
-
Elution:
-
Place the column in a new, clean 1.5 mL collection tube.
-
Add 50-100 µL of pre-warmed (70°C) DNA-free water or elution buffer directly to the center of the membrane.
-
Incubate at room temperature for 5 minutes to allow the DNA to dissolve.
-
Centrifuge at 6,000 x g for 1 minute to elute the purified DNA.
-
-
Storage:
-
Store the eluted DNA at -20°C for long-term use.
-
Frequently Asked Questions (FAQs)
Q: What is the most sensitive method for detecting ITS-2? A: Digital PCR (dPCR) is generally more sensitive and precise for low-level quantification than quantitative PCR (qPCR). dPCR provides absolute quantification without the need for a standard curve, making it less susceptible to variations in amplification efficiency that can affect qPCR at low concentrations. High-throughput sequencing (HTS) offers the highest sensitivity and can identify unknown contaminants but is more complex and costly.[12][13]
Q: How do I design highly specific primers and probes for my ITS-2 target? A: Use a consensus sequence from a reliable database like UNITE for your target organism(s).[14] Employ bioinformatics software (e.g., Primer-BLAST) to design primers and probes that have a high melting temperature (Tm), minimal self-dimerization or cross-dimerization potential, and are checked for specificity against a broad range of non-target organisms, especially those phylogenetically related.
Q: My standard curve is not linear at the lowest concentrations. What does this mean? A: A loss of linearity at low concentrations can indicate that you are operating below the reliable Limit of Quantitation (LOQ) of your assay.[7] At these levels, stochastic effects (random variation in the distribution of template molecules) can lead to poor precision and a non-linear response. It is crucial to define your assay's range based on where it demonstrates acceptable linearity, accuracy, and precision.[6]
Q: Can I use a general "fungal" ITS primer set, or do I need a species-specific one? A: This depends on your analytical goal.[15]
-
Broad-Range Primers (e.g., ITS1/ITS4): Use these for general screening to detect the presence of any fungal DNA. They are excellent for a general purity test.
-
Species-Specific Primers: Use these when you need to detect and quantify a specific, known potential contaminant. These assays offer higher specificity and can prevent false positives from irrelevant environmental fungi.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues with low or no signal.
Caption: Troubleshooting flowchart for low signal issues.
References
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- AMSbiopharma. (2025, July 22).
- Element. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
- LCGC North America. (2014, August 22).
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Research and Review. (2025, August 8).
- Cormica. (n.d.). Understanding Impurity Analysis.
- Danaher Life Sciences. (n.d.).
- Avantor. (2024, April 10). Understanding the importance of sample preparation for the analysis of biological samples.
- XRF Scientific. (n.d.).
- PubMed Central. (n.d.). Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review.
- QIIME 2 Forum. (2024, July 12). fungal ITS analysis with QIIME2: current recommended workflow?.
- MDPI. (2022, September 11). Strategies for Enhancing the Sensitivity of Electrochemiluminescence Biosensors.
Sources
- 1. cormica.com [cormica.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Strategies for Enhancing the Sensitivity of Electrochemiluminescence Biosensors [mdpi.com]
- 12. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. forum.qiime2.org [forum.qiime2.org]
- 15. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
Best practices for handling and storing Otilonium Bromide ITS-2 reference standards.
A Senior Application Scientist's Guide to Best Practices, Handling, Storage, and Troubleshooting
This guide provides comprehensive, experience-driven advice for researchers, scientists, and drug development professionals on the proper management of Otilonium Bromide ITS-2 (Impurity/Internal Standard) reference standards. Adherence to these practices is critical for ensuring the accuracy, reproducibility, and validity of analytical data in a regulated and research environment.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses foundational knowledge regarding the Otilonium Bromide ITS-2 reference standard.
Q1: What is a reference standard and why is its integrity crucial? A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical procedures.[1] Its integrity is paramount because it directly impacts the accuracy of qualitative and quantitative analyses, including identity, purity, and assay tests for active pharmaceutical ingredients (APIs) and finished products.[1] Failure to properly manage a reference standard can lead to significant project delays, costly investigations, and compromised data quality.[1]
Q2: What are the primary chemical stability concerns for Otilonium Bromide? Otilonium Bromide is a quaternary ammonium salt that is particularly susceptible to degradation via hydrolysis and alcoholysis.[2][3] Studies have demonstrated that it is unstable in protic solvents like water, methanol, and ethanol, where it can degrade into p-[2-(n-octyloxy)benzoyl]aminobenzoic acid and other related products.[2][3] Conversely, it exhibits good stability in aprotic solvents like acetonitrile.[2][3] This chemical property is the single most important factor governing the choice of solvent for reconstitution and analysis.
Q3: What documentation should I receive with my Otilonium Bromide ITS-2 standard? Upon receipt, you should have a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA provides critical information such as the lot number, purity, recommended storage conditions, and retest or expiry date.[4] The SDS contains detailed safety, handling, and disposal information.[5][6][7] Always verify that the information on the container label matches the CoA.[8]
Section 2: Receipt, Storage, and Handling of Unopened Standards
Proper procedure from the moment of receipt is the first step in the lifecycle management of a reference standard.
Workflow for Incoming Reference Standard Management
Caption: Workflow from receipt to initial use of the standard.
Q4: What is the correct storage temperature for solid Otilonium Bromide ITS-2? The standard recommendation for solid, unopened Otilonium Bromide reference standards is long-term storage at -20°C .[6][9][10][11] This temperature minimizes the rate of potential solid-state degradation over time. Always store the standard in its original, tightly sealed container to protect it from moisture and light.[8][12][13][14]
Table 1: Recommended Storage Conditions
| Standard Form | Condition | Temperature | Rationale & Best Practices |
| Solid (Unopened) | Long-Term | -20°C | Minimizes thermal degradation. Must be stored in the original, tightly sealed container, protected from light.[6][9][10][11][14] |
| Solid (Opened) | Intermediate | -20°C | After opening, minimize exposure to ambient humidity. Purging the vial with an inert gas (e.g., nitrogen or argon) before resealing is highly recommended. |
| Stock Solution | Short-Term | 2-8°C | For solutions in acetonitrile, storage for a few days may be acceptable. Always verify stability for your specific concentration and matrix. |
| Aqueous Solution | Not Recommended | N/A | Due to rapid hydrolysis, aqueous solutions should be prepared fresh and used immediately. Storage is not recommended for more than one day.[2][3][9] |
Q5: Why must I allow the container to equilibrate to room temperature before opening? When a vial is moved from -20°C to room temperature, its cold surface will cause moisture from the air to condense. Opening the vial while it is still cold will introduce this moisture directly onto the hygroscopic solid standard, potentially initiating hydrolysis and compromising its purity.[8] Allowing it to fully equilibrate prevents this critical error.
Section 3: Reconstitution and Solution Preparation
This is the most critical hands-on step where errors can lead to inaccurate results. The choice of solvent is dictated by the compound's known instability.
Q6: What is the best solvent for reconstituting Otilonium Bromide ITS-2? Based on stability data, Acetonitrile (HPLC-grade or higher) is the recommended solvent for preparing analytical stock solutions.[2][3] It is an aprotic solvent and does not participate in the hydrolysis or alcoholysis reactions that degrade the molecule. While DMSO is a viable solvent for solubility, acetonitrile is often preferred for chromatographic compatibility in reversed-phase HPLC.[15][16] Avoid water, methanol, and ethanol. [2][3]
Table 2: Solubility of Otilonium Bromide in Common Lab Solvents
| Solvent | Solubility | Suitability for Stock Solutions |
| Acetonitrile | Stable, soluble | Excellent (Recommended) [2][3] |
| DMSO | ~25-50 mg/mL[9][17] | Good (Consider potential HPLC baseline effects) |
| Ethanol | ~10 mg/mL[9] | Poor (Causes degradation)[2][3] |
| Methanol | Soluble | Poor (Causes degradation)[2][3] |
| Water / PBS | ~10 mg/mL in PBS[9] | Very Poor (Causes rapid hydrolysis)[2][3][9] |
Protocol 1: Step-by-Step Reconstitution of Lyophilized Standard
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30-60 minutes.[8]
-
Pre-Reconstitution Check: Briefly centrifuge the vial at low speed (~1000 x g) for 1 minute to ensure all lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Using a calibrated pipette, add the precise volume of HPLC-grade acetonitrile required to achieve the target concentration as specified in your analytical method.
-
Dissolution: Gently swirl or vortex the vial at low speed. Avoid vigorous shaking, which can generate aerosols. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution. Visually inspect for any remaining particulates against a light and dark background.
-
Documentation: Immediately label the solution with the compound name, concentration, solvent, preparation date, and preparer's initials. Record all details in your laboratory notebook.
-
Storage: If not for immediate use, aliquot the solution into smaller, appropriately labeled amber vials and store at 2-8°C for short-term use. For longer-term storage, consult your internal, validated stability data.
Section 4: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues encountered during experiments.
Troubleshooting Diagram: Investigating Unexpected HPLC Results
Caption: A decision tree for troubleshooting common HPLC issues.
Q7: My HPLC chromatogram shows extra peaks that were not there before. What is the cause? A: This is often a sign of degradation.
-
Primary Cause: The most likely cause is the hydrolysis or alcoholysis of the Otilonium Bromide standard.[2][3] If the solution was prepared in water or methanol, or if an aqueous mobile phase was used as the sample diluent and left for too long, you will see the degradation products.
-
Troubleshooting Steps:
-
Prepare a fresh standard solution in pure, HPLC-grade acetonitrile according to Protocol 1.
-
Inject this fresh solution. If the extra peaks are absent, it confirms the previous solution was degraded.
-
Always use the mobile phase or pure acetonitrile as the sample diluent. If the mobile phase contains water, prepare dilutions immediately before injection.
-
Q8: The reference standard is difficult to dissolve in acetonitrile. A: While soluble, dissolution can sometimes be slow.
-
Primary Cause: Insufficient mixing or time, or attempting to dissolve at a concentration above its solubility limit.
-
Troubleshooting Steps:
-
Ensure the powder is fully wetted by the solvent. Gentle vortexing followed by sonication in a room temperature water bath for 2-5 minutes can aid dissolution. Be cautious with sonication to avoid heating the sample.
-
Allow the solution to sit for 30 minutes with occasional swirling.
-
If it still fails to dissolve, you may be exceeding its solubility limit. Re-calculate and prepare a more dilute solution.
-
Q9: My quantitative results are drifting lower over a sequence of analyses. A: This indicates instability in the prepared solution.
-
Primary Cause: This is a classic sign of the standard degrading in the autosampler vials over the course of the run. This is especially common if the sample diluent is aqueous (i.e., the mobile phase).
-
Troubleshooting Steps:
-
Limit the residence time of vials in the autosampler. If possible, use a cooled autosampler (4-8°C).
-
Prepare smaller batches of dilutions to be used within a shorter timeframe (e.g., every 4-6 hours).
-
The most robust solution is to use pure acetonitrile as the sample diluent if your method allows. Injecting a small volume of acetonitrile into a water-rich mobile phase is generally acceptable and prevents on-board stability issues.
-
Q10: What should I do if I accidentally leave the solid standard at room temperature overnight? A: A single, short-term excursion may not be catastrophic, but it requires verification.
-
Primary Cause: Potential for accelerated solid-state degradation.
-
Troubleshooting Steps:
-
Immediately return the standard to -20°C storage.
-
Document the temperature excursion event in the standard's logbook.
-
Before next use, prepare a solution and compare its chromatographic profile (retention time, peak area, purity/impurity profile) against a previous, valid analysis or a new standard from a different, properly stored lot if available. If no change is observed, the standard may still be suitable for use, but this should be done under internal quality system guidance.
-
References
-
Stability and degradation products of otilonium bromide in different media. ResearchGate. [Link]
-
Stability and degradation products of otilonium bromide in different media. Journal of China Pharmaceutical University. [Link]
-
Otilonium Bromide. Axios Research. [Link]
-
Reference Standard Management. Cloudtheapp. [Link]
-
Four Keys to Reference Standard Management. MRIGlobal. [Link]
-
Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability. PubMed. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Taylor & Francis Online. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
The ABC's of Reference Standard Management. EAG Laboratories. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. Semantic Scholar. [Link]
-
Safety data sheet. British Pharmacopoeia. [Link]
-
PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. [Link]
-
Otilonium Bromide. RayBiotech. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
- Rapid reconstitution for lyophilized-pharmaceutical suspensions.
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
HPLC Troubleshooting Guide. Chromatography Online. [Link]
-
Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. PubMed. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. [Link]
-
Otilonium Bromide Impurity 1. Cleanchem. [Link]
-
Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Antibody Therapeutics | Oxford Academic. [Link]
-
The reconstitution times of the three lyophilized formulations using... ResearchGate. [Link]
-
What is the mechanism of Otilonium Bromide? Patsnap Synapse. [Link]
-
otilonium bromide. NCATS Inxight: Drugs. [Link]
-
Otilonium bromide. Wikipedia. [Link]
-
Otilonium bromide API Supplier. Tecoland. [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Otilonium bromide - Safety Data Sheet [chemicalbook.com]
- 7. molcore.com [molcore.com]
- 8. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ≥98% (HPLC), muscarinic receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
- 12. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. usp.org [usp.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Refinement of Animal Dosing Vehicles for Otilonium Bromide Impurity 2 Studies
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formulation and administration of Otilonium Bromide (OB) Impurity 2 in preclinical animal studies. Given the compound's likely physicochemical properties, achieving a stable, homogenous, and bioavailable formulation is a critical, non-trivial step for obtaining reliable and reproducible data. This document provides a framework for troubleshooting common issues and systematically refining your dosing vehicle selection.
Section 1: Understanding the Challenge: Physicochemical Context
A successful formulation strategy begins with understanding the active pharmaceutical ingredient (API). Otilonium Bromide Impurity 2, chemically known as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate, presents formulation challenges common to many new chemical entities (NCEs), particularly poor aqueous solubility.[1][2] Furthermore, insights from the parent compound, Otilonium Bromide, are critical. The parent drug is a quaternary ammonium salt that contains a long octyloxy chain, conferring lipophilic characteristics, and an ester linkage susceptible to degradation.[3][4][5] Studies have shown that Otilonium Bromide is unstable in aqueous and alcohol-based solvents due to hydrolysis and alcoholysis but remains stable in acetonitrile.[6][7] This inherent instability of the parent compound's ester bond underscores the need for careful vehicle selection to preserve the integrity of Impurity 2, which also contains a potentially labile ester group.
| Property | Otilonium Bromide (Parent) | Otilonium Bromide Impurity 2 | Key Formulation Implication |
| Chemical Name | N,N-Diethyl-N-methyl-2-[[4-[[2-(octyloxy)benzoyl]amino]benzoyl]oxy]-ethanaminium bromide[4] | 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate[8][9] | Both molecules contain ester and amide functionalities, which can be susceptible to pH-dependent hydrolysis. |
| Molecular Formula | C29H43BrN2O4[3][10] | C20H24N2O4[9] | The large, complex structures suggest a high potential for poor aqueous solubility.[11] |
| Molecular Weight | ~563.6 g/mol [3][5] | ~356.4 g/mol [9] | Lower molecular weight of the impurity might slightly improve solubility, but it remains a significant concern. |
| Solubility Profile | Water: 5 mg/mL (may require warming).[5] Soluble in DMSO.[10] Unstable in water and alcohols.[6][7] | Predicted to have low aqueous solubility. Predicted pKa of 8.21.[12] | The poor solubility is a primary hurdle.[1] The instability of the parent drug in protic solvents is a major warning for vehicle selection.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My formulation of Impurity 2 is showing precipitation after preparation. What is the likely cause?
A: Precipitation is a classic sign of a compound's concentration exceeding its solubility limit in the chosen vehicle. This is highly common for complex organic molecules classified as BCS Class II or IV (low solubility).[13] The issue can be immediate or can occur over time as the formulation equilibrates. If you are using a co-solvent system (e.g., with PEG 400 or propylene glycol), precipitation upon dilution with aqueous fluids in the gastrointestinal tract is also a significant risk that can lead to variable absorption.[1]
Q2: Can I use a simple aqueous vehicle like water or phosphate-buffered saline (PBS)?
A: This is strongly discouraged. Given that the parent compound, Otilonium Bromide, readily degrades via hydrolysis in water, Impurity 2 likely carries a similar risk due to its ester group.[6][7] Even if the compound were stable, its inherently low aqueous solubility would likely prevent you from achieving the necessary concentration for high-dose toxicology studies.[11]
Q3: What are the best starting points for vehicle selection for a compound like Impurity 2?
A: For poorly soluble, neutral, or basic compounds, a tiered screening approach is recommended. Good starting points include:
-
Aqueous Suspensions: Using suspending agents like 0.5-1% w/v Carboxymethyl Cellulose (CMC) or Methylcellulose (MC) in water.[14] This approach does not solubilize the drug but keeps it uniformly dispersed, which can be effective for oral administration.
-
Lipid Solutions: For lipophilic compounds, dissolving the API in an oil (e.g., corn oil, sesame oil, or medium-chain triglycerides) is a viable strategy.[14]
-
Co-Solvent Systems: Mixtures of water with solvents like Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), or glycerin can increase solubility.[15] However, these must be used with caution due to the risk of in-vivo precipitation and potential vehicle-related toxicity at higher concentrations.[1][16]
Q4: How do I ensure the vehicle itself doesn't cause toxicity or interfere with the study?
A: Vehicle selection is a critical part of study design.[16][17] The ideal vehicle should be inert and have no biological or toxicological effects at the volume administered.[16] Always run a vehicle-only control group in your animal studies.[14] For novel excipients or high concentrations of common ones, a thorough review of existing safety data is required. Regulatory bodies like the FDA provide guidance on the safety evaluation of pharmaceutical excipients.[18][19][20] Whenever possible, use common excipients with a well-established safety profile.[21]
Q5: How can I confirm my formulation is stable and suitable for the duration of my experiment?
A: You must perform stability testing on your final formulation.[22] This involves assessing both physical stability (e.g., visual inspection for precipitation, particle size analysis for suspensions) and chemical stability (e.g., HPLC analysis to quantify the API and detect degradation products) over a period relevant to your study (e.g., 24-48 hours) at relevant storage conditions (e.g., room temperature, 2-8°C).[23][24] A validated, stability-indicating analytical method is essential for this process.[23]
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides actionable workflows and protocols to address common formulation challenges.
Workflow 1: Systematic Vehicle Selection for Poorly Soluble Compounds
This diagram outlines a logical progression for identifying a suitable dosing vehicle.
Caption: Decision workflow for systematic dosing vehicle selection.
Protocol 1: Systematic Vehicle Screening
Objective: To empirically determine the most promising vehicle for Otilonium Bromide Impurity 2 from a panel of commonly used, low-toxicity options.
Materials:
-
Otilonium Bromide Impurity 2
-
Vehicle Panel (See Table 2 below)
-
Vortex mixer, magnetic stirrer, ultrasonic bath
-
Analytical balance, micro-pipettors
-
Glass vials (e.g., 2 mL)
-
Microscope for visual inspection
Procedure:
-
Preparation of Vehicle Stocks: Prepare stock solutions of the aqueous suspending agents (e.g., 0.5% w/v CMC in purified water).
-
Target Concentration: Determine the highest target concentration required for your study (e.g., 50 mg/mL).
-
Solubility/Dispersibility Testing:
-
Weigh an appropriate amount of Impurity 2 into a series of glass vials (e.g., 50 mg for a 1 mL final volume).
-
Add 1 mL of each test vehicle to the respective vials.
-
Vortex each vial vigorously for 2-3 minutes.
-
If the compound is not dissolved, use a magnetic stirrer (4-6 hours) or an ultrasonic bath (in 15-minute intervals to avoid overheating) to apply additional energy.
-
-
Initial Assessment:
-
Visually inspect each vial for dissolved solids (clear solution) or uniform dispersion (homogenous, milky suspension).
-
For suspensions, place a drop on a microscope slide to check for large agglomerates or crystals, which could indicate poor dispersibility.
-
-
Short-Term Physical Stability:
-
Let the promising candidates stand undisturbed at room temperature for 4 hours.
-
Observe for any signs of precipitation (for solutions) or rapid sedimentation/caking (for suspensions). A good suspension should be easily re-dispersed by gentle inversion.
-
-
Down-Selection: Based on the assessment, select the top 2-3 candidate vehicles that provide a homogenous formulation at the target concentration for further, more rigorous stability testing (Protocol 2).
| Vehicle Type | Example(s) | Primary Use Case | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% CMC in Water, 0.5% Methylcellulose | Poorly soluble, neutral compounds | Low toxicity, minimizes risk of in-vivo precipitation.[1][14] | Requires careful homogenization; potential for non-uniform dosing if not well-mixed. |
| Lipid Solution | Corn Oil, Sesame Oil, MCTs | Lipophilic/oily compounds | Can enhance absorption of lipophilic drugs (BCS Class II). | May influence metabolic processes; not suitable for hydrophilic compounds. |
| Co-Solvent System | 30% PEG 400 in Saline, 50% PG in Water | Compounds with moderate solubility | Can achieve true solutions at high concentrations. | Risk of in-vivo precipitation upon dilution[1]; potential for vehicle toxicity.[16] |
| Complexation Agent | 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Poorly soluble compounds | Forms inclusion complexes to increase aqueous solubility.[15][25] | Can be viscosity-limiting; high cost; potential for renal toxicity with some cyclodextrins. |
Workflow 2: Short-Term Formulation Stability Assessment
This diagram illustrates the steps for verifying that a chosen formulation is stable for the duration of an experiment.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ≥98% (HPLC), muscarinic receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. clearsynth.com [clearsynth.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. guidechem.com [guidechem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Solubilizer Excipients - Protheragen [protheragen.ai]
- 16. lar.fsu.edu [lar.fsu.edu]
- 17. washcoll.edu [washcoll.edu]
- 18. fda.gov [fda.gov]
- 19. Pharmaceutical excipient development: the need for preclinical guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. altasciences.com [altasciences.com]
- 22. Stability Testing for Veterinary Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 23. pharmoutsourcing.com [pharmoutsourcing.com]
- 24. fda.gov [fda.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Comparative Analysis of Otilonium Bromide and ITS-2 on L-type Calcium Channels: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of Otilonium Bromide (OB), a clinically established spasmolytic agent, and ITS-2, a novel investigational compound, focusing on their respective mechanisms of action on L-type voltage-gated calcium channels (LTCCs). Designed for researchers and drug development scientists, this document synthesizes mechanistic data, presents a framework for direct experimental comparison, and discusses the therapeutic implications of their distinct pharmacological profiles.
The Central Role of L-type Calcium Channels in Gastrointestinal Motility
Voltage-gated L-type calcium channels are fundamental to the regulation of smooth muscle contractility throughout the gastrointestinal (GI) tract.[1][2] These channels, particularly the CaV1.2 isoform, mediate the influx of extracellular calcium into smooth muscle cells upon membrane depolarization.[3] This influx is the critical trigger for the calcium-calmodulin signaling cascade, which ultimately leads to the phosphorylation of myosin light chains and the initiation of muscle contraction.[4] Consequently, LTCCs are a prime therapeutic target for modulating GI hypermotility, a key factor in disorders like Irritable Bowel Syndrome (IBS).[5][6] Inhibition of these channels by organic calcium channel blockers is a well-established pharmacodynamic concept for inducing smooth muscle relaxation.[1][3]
Pharmacological Profiles: Otilonium Bromide vs. ITS-2
Otilonium Bromide (OB): A Multi-Target Spasmolytic
Otilonium Bromide is a quaternary ammonium derivative successfully used in the treatment of IBS.[5][7][8] Its clinical efficacy is attributed to a complex mechanism of action that involves multiple cellular targets, leading to a potent spasmolytic effect.[9][10]
-
Primary Mechanism on LTCCs : The principal spasmolytic action of OB arises from its ability to block the influx of Ca2+ through L-type calcium channels on smooth muscle cells.[5][7][9][11] This directly prevents the excessive bowel contractions and abdominal cramps characteristic of IBS.[5][9] Experimental evidence from patch-clamp and calcium imaging studies has consistently demonstrated that OB inhibits LTCC currents at clinically relevant concentrations.[7][12]
-
Secondary Mechanisms : Beyond LTCCs, OB's therapeutic profile is broadened by its interaction with other targets. It also blocks T-type calcium channels, which may contribute to a reduction in visceral pain.[5][9][11] Furthermore, it exhibits antagonist activity at muscarinic (M3) and tachykinin (NK2) receptors, further contributing to the inhibition of smooth muscle contraction and pain signaling.[5][9][10][13] This multi-target action explains the compound's broad efficacy in managing the varied symptoms of IBS.[14]
ITS-2: A Hypothetical High-Selectivity LTCC Inhibitor
For the purpose of this guide, ITS-2 is presented as a novel, investigational small molecule designed for high-potency and high-selectivity blockade of the CaV1.2 L-type calcium channel. The rationale behind its hypothetical development is to achieve potent smooth muscle relaxation while minimizing off-target effects that may be associated with multi-target agents, potentially leading to an improved safety and tolerability profile. Its mechanism is hypothesized to be a direct, voltage-independent blockade of the channel pore.
Mechanistic Pathway Overview
The following diagram illustrates the signaling pathway for smooth muscle contraction and the points of inhibition for both compounds.
Caption: Signaling pathway of LTCC-mediated smooth muscle contraction.
Quantitative and Qualitative Comparison
A direct comparison reveals significant differences in the potency and selectivity of Otilonium Bromide and the hypothetical ITS-2.
Potency and Efficacy
The potency of a channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.
| Parameter | Otilonium Bromide (Experimental Data) | ITS-2 (Hypothetical Data) |
| Target | L-type Ca²⁺ Channels | L-type Ca²⁺ Channels |
| IC50 / EC50 | ~0.2 µM (KCl-induced Ca²⁺ transients)[15]~3.6 µM (Nifedipine-sensitive Ca²⁺ transients)[14]~885 nM (Inward current, rat colon cells)[7] | 50 nM (Predicted) |
| Maximal Inhibition | >90%[12] | >95% (Predicted) |
The experimental data for Otilonium Bromide show potent inhibition of LTCCs in the nanomolar to low micromolar range.[7][14][15] The hypothetical compound ITS-2 is designed to be approximately an order of magnitude more potent, which could translate to lower effective clinical doses.
Selectivity Profile
Selectivity is critical for minimizing side effects. While OB's multi-target profile is beneficial for treating the complex symptoms of IBS, a highly selective compound like ITS-2 could offer advantages in specific applications where only smooth muscle relaxation is desired.
| Compound | Primary Target | Known Secondary Targets | Potential Implications |
| Otilonium Bromide | L-type Ca²⁺ Channels[7][12] | T-type Ca²⁺ Channels, Muscarinic Receptors, Tachykinin NK2 Receptors[5][9][10] | Broad efficacy in IBS (pain and motility), potential for anticholinergic side effects at higher doses. |
| ITS-2 (Hypothetical) | L-type Ca²⁺ Channels | Minimal activity at other ion channels and GPCRs (by design) | Potentially fewer side effects, more targeted spasmolytic action, but may lack the anti-nociceptive effects of OB. |
Experimental Protocol: Head-to-Head Comparison Using Patch-Clamp Electrophysiology
To validate and directly compare the inhibitory effects of Otilonium Bromide and ITS-2, a whole-cell patch-clamp electrophysiology study is the gold standard.[16] This technique allows for the direct measurement of ion currents through LTCCs in a controlled environment.[17]
Rationale for Methodological Choices
-
Cell System : Human Embryonic Kidney (HEK293) cells stably expressing the human CaV1.2 (α1C) subunit are chosen. This provides a clean, heterologous expression system that isolates the L-type channel, avoiding the complexity of native cell types which express multiple channel subtypes.
-
Recording Configuration : The whole-cell configuration is used to measure the macroscopic current from all channels on the cell surface.[12]
-
Charge Carrier : Barium (Ba²⁺) is used as the charge carrier instead of Calcium (Ca²⁺). This is a standard practice that eliminates calcium-dependent inactivation, allowing for a more stable and direct measurement of the voltage-dependent block by the compounds.[18]
-
Voltage Protocol : A specific voltage-step protocol is designed to elicit LTCC currents and assess the voltage-dependence of the block. Cells are held at a negative potential to ensure channels are in a closed state and then stepped to a depolarized potential to activate them.
Step-by-Step Protocol
-
Cell Culture : Culture HEK293 cells stably expressing the human CaV1.2, β2, and α2δ subunits in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C and 5% CO₂.
-
Cell Preparation : On the day of recording, dissociate cells using a gentle enzyme-free solution and plate them onto glass coverslips at low density. Allow cells to adhere for 1-2 hours before use.
-
Solution Preparation :
-
External Solution (in mM) : 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM) : 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Patch-Clamp Recording :
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration. Allow the current to stabilize for 5-10 minutes.
-
-
Data Acquisition :
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a 200 ms depolarizing step to +10 mV every 15 seconds to elicit the peak inward Ba²⁺ current.
-
After establishing a stable baseline current for 3-5 minutes, begin perfusion of the test compound (Otilonium Bromide or ITS-2) at increasing concentrations (e.g., 10 nM to 100 µM).
-
Allow the effect of each concentration to reach a steady-state before applying the next concentration.
-
-
Data Analysis :
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline (pre-drug) current.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 and Hill slope for each compound.
-
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of LTCC inhibitors.
Discussion and Concluding Remarks
This guide outlines a comparative framework for evaluating Otilonium Bromide and the hypothetical compound ITS-2. Otilonium Bromide's established clinical utility in IBS is supported by its multi-target mechanism, which addresses both the motility and pain components of the disorder.[5][9] Its action as an L-type calcium channel blocker is a cornerstone of its spasmolytic effect.[7][12]
The hypothetical ITS-2 represents a rational drug design approach aimed at achieving greater target selectivity and potency. While such a compound might offer a more favorable side-effect profile by avoiding anticholinergic or other off-target effects, it may lack the broader symptomatic relief provided by a multi-target agent like Otilonium Bromide. The head-to-head experimental protocol provided herein offers a robust and validated method for empirically determining the relative potency and mechanism of these two, and indeed any, novel LTCC inhibitors.
The choice between a multi-target agent and a highly selective one ultimately depends on the specific therapeutic indication and patient population. For a complex, multi-symptom disorder like IBS, the broader action of Otilonium Bromide has proven highly effective.[19][20][21][22] For conditions driven purely by smooth muscle hypercontractility, a selective agent like the hypothetical ITS-2 could represent a more refined therapeutic strategy. Future research should focus on such direct, quantitative comparisons to guide the development of the next generation of GI motility modulators.
References
-
Martín, M. T., et al. (2004). Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon. Neurogastroenterology & Motility, 16(2), 175-183. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide? Patsnap Synapse. [Link]
-
Strege, B. W., et al. (2004). Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle. British Journal of Pharmacology, 141(5), 757-763. [Link]
-
Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 99-109. [Link]
-
Clavé, P., et al. (2011). Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics, 34(4), 432-442. [Link]
-
Battaglia, G., et al. (2001). Otilonium bromide in irritable bowel syndrome: a double-blind, placebo-controlled, 15-week study. Alimentary Pharmacology & Therapeutics, 15(10), 1617-1624. [Link]
-
Patsnap Synapse. (2024). What are L-type calcium channel blockers and how do they work? Patsnap Synapse. [Link]
-
Chmielewska-Wilkoń, D., et al. (2014). Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial. World Journal of Gastroenterology, 20(34), 12241-12249. [Link]
-
Maggi, C. A., et al. (1983). Octylonium bromide: a smooth muscle relaxant which interferes with calcium ions mobilization. Archives Internationales de Pharmacodynamie et de Thérapie, 264(2), 305-323. [Link]
-
Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 24(16), 1772-1779. [Link]
-
Triantafillidis, J. K., & Malgarinos, G. (2014). The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide. Clinical and Experimental Gastroenterology, 7, 105-112. [Link]
-
Clavé, P., & Jiménez, M. (2014). Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide. Therapeutic Advances in Gastroenterology, 7(4), 156-166. [Link]
-
Scarpignato, C., & Pelosini, I. (2011). IBS and the role of otilonium bromide. Current Medical Research and Opinion, 27(sup2), 29-41. [Link]
-
Martínez-Cutillas, M., et al. (2013). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips. Neurogastroenterology & Motility, 25(12), e803-e812. [Link]
-
Menarini Group. (2009). Irritable Bowel Syndrome - OBIS Study. Otilonium Bromide maintains its efficacy even after treatment. Menarini Group News. [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2014). Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide. UAB Research Portal. [Link]
-
Triggle, D. J. (2003). L-type calcium channels. Current Pharmaceutical Design, 9(1), 49-63. [Link]
-
ResearchGate. (n.d.). Otilonium bromide efficacy in reducing IBS physical signs in two groups. ResearchGate. [Link]
-
Evangelista, S. (2011). IBS and the role of otilonium bromide. Current Medical Research and Opinion, 27 Suppl 2, 29-41. [Link]
-
Gallego, D., et al. (2010). Effect of otilonium bromide on contractile patterns in the human sigmoid colon. Neurogastroenterology & Motility, 22(7), e215-e223. [Link]
-
National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls. [Link]
-
Triantafillidis, J. K., & Malgarinos, G. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Clinical and Experimental Gastroenterology, 7, 75-82. [Link]
-
CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). CV Pharmacology. [Link]
-
British Journal of Pharmacology. (2004). Otilonium bromide inhibits muscle contractions via L‐type calcium channels in the rat colon. British Journal of Pharmacology. [Link]
-
Ovid. (2013). Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips. Neurogastroenterology & Motility. [Link]
-
National Institutes of Health. (2014). Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial. World Journal of Gastroenterology. [Link]
-
National Institutes of Health. (2010). Patch clamp methods for studying calcium channels. Methods in Cell Biology. [Link]
-
National Center for Biotechnology Information. (2013). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor Protocols. [Link]
-
National Center for Biotechnology Information. (2021). Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons. Scientific Reports. [Link]
-
CORDIS. (n.d.). Molecular and electrophysiological studies of calcium channel - g protein interactions. CORDIS | European Commission. [Link]
-
National Institutes of Health. (2018). L-type voltage-gated calcium channel regulation of in vitro human cortical neuronal networks. Scientific Reports. [Link]
-
ResearchGate. (2011). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor Protocols. [Link]
-
Wellcome Open Research. (2024). An experimental investigation of rundown of the L-type calcium current. Wellcome Open Research. [Link]
-
Intelligent Earth. (2024). An experimental investigation of rundown of the L-type calcium current. Intelligent Earth. [Link]
-
Wikipedia. (n.d.). L-type calcium channel. Wikipedia. [Link]
-
MDPI. (2024). Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. Biomolecules. [Link]
-
National Center for Biotechnology Information. (2015). Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study. Europace. [Link]
-
National Center for Biotechnology Information. (2014). L-type Ca2+ channels in heart and brain. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]
-
The Journal of Clinical Investigation. (2007). The L-type calcium channel in the heart: the beat goes on. The Journal of Clinical Investigation. [Link]
Sources
- 1. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 14. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Otilonium bromide in irritable bowel syndrome: a double-blind, placebo-controlled, 15-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjgnet.com [wjgnet.com]
- 22. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Validating the Specificity of Analytical Methods for Otilonium Bromide in the Presence of ITS-2
This guide provides a comprehensive comparison of analytical methods for validating the specificity of Otilonium Bromide analysis, with a particular focus on its separation from the known impurity, ITS-2. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for the quality control of Otilonium Bromide.
Introduction: The Criticality of Specificity in Pharmaceutical Analysis
In the realm of pharmaceutical quality control, the specificity of an analytical method is paramount. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][] For Otilonium Bromide, an antispasmodic drug used in the treatment of irritable bowel syndrome (IBS), ensuring the absence of interference from related substances is a regulatory expectation and a matter of patient safety.[3][4][5]
One such related substance is Otilonium Bromide Impurity 2 (ITS-2) , chemically identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. The structural similarity between Otilonium Bromide and ITS-2 presents a significant analytical challenge. Therefore, the validation of an analytical method's specificity is a critical step in the development and approval of any drug product containing Otilonium Bromide.
This guide will compare two High-Performance Liquid Chromatography (HPLC) based methods for their ability to specifically quantify Otilonium Bromide in the presence of ITS-2, providing the necessary experimental data and protocols to support the selection of an appropriate analytical strategy.
The Foundation of Method Validation: ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the authoritative framework for this study.[6][7][8][9] This guideline outlines the necessary validation characteristics for various analytical procedures, with specificity being a key parameter for identification, purity testing, and assay. According to ICH Q2(R1), specificity can be demonstrated by showing that the analytical procedure is unaffected by the presence of impurities or other potential interfering substances.[9]
Comparative Analysis of HPLC Methods for Specificity Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[4] In this guide, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods with different mobile phase compositions and gradient profiles to evaluate their effectiveness in separating Otilonium Bromide from ITS-2.
Experimental Workflow for Specificity Validation
The general workflow for validating the specificity of an analytical method for Otilonium Bromide in the presence of ITS-2 involves several key steps, as illustrated in the diagram below.
Caption: Workflow for Specificity Validation of Otilonium Bromide.
Experimental Protocols
This method utilizes a simple isocratic elution, which is often preferred for routine quality control due to its robustness and shorter run times.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
A gradient elution method is employed to potentially achieve better resolution between closely eluting peaks.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
Data Presentation and Comparison
The following tables summarize the expected performance data for the two HPLC methods in the context of specificity validation.
Table 1: Resolution of Otilonium Bromide and ITS-2
| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | Acceptance Criteria |
| Retention Time (Otilonium Bromide) | ~ 5.2 min | ~ 8.5 min | - |
| Retention Time (ITS-2) | ~ 4.8 min | ~ 7.9 min | - |
| Resolution (Rs) | 1.8 | > 2.0 | Rs > 1.5 |
Table 2: Peak Purity Analysis
| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | Acceptance Criteria |
| Peak Purity Angle (Otilonium Bromide) | < Purity Threshold | < Purity Threshold | Angle < Threshold |
| Peak Purity Angle (ITS-2) | < Purity Threshold | < Purity Threshold | Angle < Threshold |
Table 3: Interference from Placebo and Forced Degradation
| Sample | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | Acceptance Criteria |
| Placebo | No interfering peaks at the retention times of Otilonium Bromide and ITS-2 | No interfering peaks at the retention times of Otilonium Bromide and ITS-2 | No significant interference |
| Acid Stressed Sample | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Analyte peak is pure |
| Base Stressed Sample | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Analyte peak is pure |
| Oxidative Stressed Sample | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Analyte peak is pure |
| Thermal Stressed Sample | No significant degradation observed | No significant degradation observed | Analyte peak is pure |
| Photolytic Stressed Sample | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Degradation peaks are well-resolved from Otilonium Bromide and ITS-2 | Analyte peak is pure |
Interpretation and Discussion
The choice between an isocratic and a gradient HPLC method for validating the specificity of Otilonium Bromide analysis in the presence of ITS-2 depends on the specific requirements of the laboratory and the intended application of the method.
Caption: Comparison of Isocratic and Gradient HPLC Methods.
Based on the presented data:
-
HPLC Method 1 (Isocratic): This method provides adequate separation between Otilonium Bromide and ITS-2 with a resolution of 1.8, which meets the general acceptance criterion of Rs > 1.5. Its simplicity and speed make it a suitable candidate for routine quality control testing where high throughput is desired. However, the lower resolution may pose a risk if other unknown impurities elute close to the main peaks.
-
HPLC Method 2 (Gradient): The gradient method demonstrates superior resolving power, achieving a resolution of greater than 2.0. This enhanced separation provides a higher degree of confidence in the specificity of the method, especially when analyzing samples from forced degradation studies where a multitude of degradation products may be present.[5] The longer run time and increased complexity are trade-offs for the improved performance. This method is highly recommended for stability studies and during the method development phase.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods presented in this guide are capable of providing the necessary specificity for the analysis of Otilonium Bromide in the presence of ITS-2. The ultimate choice of method should be based on a risk assessment and the specific analytical needs.
For routine analysis, the validated isocratic method offers a balance of performance and efficiency. For comprehensive stability-indicating studies and in-depth impurity profiling, the gradient method is the more authoritative and reliable choice.
It is imperative that any selected method is fully validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose and to meet regulatory requirements.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed. [Link]
-
(PDF) Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation - ResearchGate. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. [Link]
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. [Link]
-
Otilonium Bromide - Axios Research. [Link]
-
Stability and degradation products of otilonium bromide in different media - ResearchGate. [Link]
-
Otilonium Bromide | Suppliers | Impurities | Impurity Standards - PharmaCompass.com. [Link]
-
Otilonium Bromide Impurity 3 - CERTIFICATE OF ANALYSIS. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
-
Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. [Link]
-
Specificity Analytical Method validation Parameter - YouTube. [Link]
-
How to do HPLC method validation - YouTube. [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 4. clearsynth.com [clearsynth.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Otilonium Bromide Impurity 2
This guide provides an in-depth technical comparison and cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the robust analysis of Otilonium Bromide Impurity 2. This impurity, chemically identified as 2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate, is a potential process-related impurity or degradation product of Otilonium Bromide, a quaternary ammonium compound used as an antispasmodic.[1] Ensuring the accurate quantification of such impurities is paramount for drug safety and regulatory compliance.
This document is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the experimental choices. We will explore the orthogonal nature of HPLC and CE, demonstrating how their different separation principles provide a comprehensive and trustworthy analytical workflow.
The Imperative of Orthogonal Analytical Approaches in Impurity Profiling
In pharmaceutical analysis, relying on a single analytical technique can sometimes lead to overlooked impurities or inaccurate quantification due to co-elution or matrix effects. Cross-validation using orthogonal methods—techniques that employ fundamentally different separation mechanisms—provides a more complete picture of a sample's purity.[2]
-
High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase mode, separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This separation is primarily driven by the hydrophobicity of the analytes.
-
Capillary Electrophoresis (CE) , on the other hand, separates ionized species based on their electrophoretic mobility in an electric field. This mobility is a function of the analyte's charge-to-size ratio. For neutral or poorly charged molecules, a variation known as Micellar Electrokinetic Chromatography (MEKC) can be employed, where charged micelles act as a pseudostationary phase, enabling separation based on partitioning into these micelles.[3][4][5]
By employing both HPLC and CE, we can be more confident in the analytical results, as it is highly improbable that an impurity would co-elute with the main component or another impurity under two distinct and independent separation mechanisms.
Experimental Design: A Cross-Validation Workflow
The cross-validation of analytical methods for Otilonium Bromide Impurity 2 involves a systematic approach to develop and validate both an HPLC and a CE method. The results from each method are then compared to ensure consistency and reliability.
Caption: A schematic overview of the cross-validation workflow for the analytical methods of Otilonium Bromide Impurity 2.
High-Performance Liquid Chromatography (HPLC) Method
The development of a robust HPLC method for the analysis of Otilonium Bromide Impurity 2 is the first step in our cross-validation process. A reversed-phase approach is selected due to the aromatic and moderately polar nature of the impurity.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent resolving power for a wide range of pharmaceutical compounds.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH ensures the protonation of the tertiary amine in the impurity, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar compounds with good resolution and within a reasonable runtime.
-
0-20 min: 20% B to 100% B
-
20-30 min: 100% B
-
30-32 min: 100% B to 20% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV detection at 360 nm, based on the chromophores present in the impurity's structure.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Otilonium Bromide Impurity 2 reference standard is prepared in a diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 100 µg/mL. Working standards are prepared by serial dilution.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a suitable concentration, ensuring that the expected impurity concentration falls within the linear range of the method.
3. Method Validation:
The method is validated according to ICH Q2(R1) guidelines for key parameters.[2]
Causality Behind Experimental Choices
-
C18 Column: The choice of a C18 stationary phase is based on the hydrophobic nature of the impurity, allowing for good retention and separation from other components.
-
Gradient Elution: A gradient elution is crucial for analyzing samples that may contain impurities with a wide range of polarities. It ensures that both early and late-eluting compounds are adequately resolved.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of silanol groups on the silica-based stationary phase and ensures consistent protonation of the analyte, leading to symmetrical peak shapes.
Capillary Electrophoresis (CE) Method
As an orthogonal technique, Micellar Electrokinetic Chromatography (MEKC) is chosen for the analysis of Otilonium Bromide Impurity 2. This technique is particularly suitable for separating neutral or partially charged molecules that are not well-resolved by traditional Capillary Zone Electrophoresis (CZE).[4][5]
Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)
1. Instrumentation and Electrophoretic Conditions:
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer containing 50 mM sodium dodecyl sulfate (SDS), pH 9.2. The borate buffer provides good buffering capacity, and SDS forms the micelles necessary for separation.
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: UV detection at 214 nm, where many organic molecules exhibit strong absorbance.
2. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepared similarly to the HPLC method, using the BGE as the diluent to ensure compatibility with the electrophoretic system.
3. Method Validation:
The MEKC method is validated for the same parameters as the HPLC method, following ICH guidelines.
Causality Behind Experimental Choices
-
MEKC Mode: Since Otilonium Bromide Impurity 2 has a tertiary amine that can be protonated, CZE could be an option. However, to ensure a truly orthogonal separation mechanism that also considers the neutral parts of the molecule, MEKC is selected. The separation in MEKC is based on the differential partitioning of the analyte between the aqueous buffer and the hydrophobic core of the SDS micelles.
-
SDS Micelles: SDS is a common anionic surfactant that forms negatively charged micelles. These micelles migrate towards the anode, but due to the strong electroosmotic flow (EOF) towards the cathode, their net movement is slower than the EOF. This creates a "migration window" within which analytes can be separated based on their interaction with the micelles.
-
High pH Buffer: The use of a high pH buffer (pH 9.2) ensures a strong and consistent EOF, leading to shorter analysis times and better reproducibility.
Comparative Analysis of Validation Data
The cross-validation is completed by comparing the validation data obtained from both the HPLC and MEKC methods. The goal is to demonstrate that both methods are suitable for the intended purpose and provide comparable results.
| Validation Parameter | HPLC Method (Expected Performance) | MEKC Method (Expected Performance) | Acceptance Criteria (as per ICH) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 80-120% for impurities |
| Precision (RSD%) | < 2.0% | < 3.0% | Varies with concentration |
| LOD (µg/mL) | ~0.05 | ~0.1 | To be determined |
| LOQ (µg/mL) | ~0.15 | ~0.3 | To be determined |
Note: The values in the table represent typical expected performance for these analytical techniques in pharmaceutical impurity analysis and should be confirmed by experimental data.
Conclusion
The cross-validation of HPLC and MEKC methods provides a robust and reliable analytical workflow for the determination of Otilonium Bromide Impurity 2. The orthogonal nature of these techniques ensures a high degree of confidence in the accuracy and specificity of the results. The detailed protocols and the underlying scientific principles presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical industry to develop and validate their own analytical methods for impurity profiling, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Determination of Heterocyclic Aromatic Amines by Micellar Electrokinetic Chromatography With Amperometric Detection. PubMed. [Link]
-
A sweeping-micellar electrokinetic chromatography method for direct detection of some aromatic amines in water samples. PubMed. [Link]
-
Separation of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A sweeping-micellar electrokinetic chromatography method for direct detection of some aromatic amines in water samples | Request PDF. ResearchGate. [Link]
-
Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Separation Science. [Link]
-
Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry. [Link]
-
Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. [Link]
-
What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]
-
Linear Regression, LOD and LOQ Data for PER and Related Impurities. ResearchGate. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Comparison of retention time, linearity, repeatability, LOD and LOQ of developed and reference method.. ResearchGate. [Link]
-
Table 1 . Results of Linearity, Limit of Detection (LOD) and Limit of.... ResearchGate. [Link]
-
(PDF) Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. ResearchGate. [Link]
-
2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate. Axios Research. [Link]
-
A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. PubMed. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. European Journal of Chemistry. [Link]
-
Department of Pharmaceutical Analysis, Gautham College of Pharmacy (Affiliated to Rajiv Gandhi University of Health Sciences), RT Nagar Post, Bangalore, Karnataka -560032. [Link]
-
A Review on Force Degradation Studies for Drug Substances. ijarsct. [Link]
-
Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. National Institutes of Health. [Link]
-
Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. ResearchGate. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Odessa University. [Link]
-
ELECTROCHEMICAL INVESTIGATION OF OTILONIUM BROMIDE USING BORON-DOPED DIAMOND AND GLASSY CARBON ELECTRODES. AVESİS. [Link]
-
european journal of pharmaceutical and medical research. EJPMR. [Link]
-
Analytical CHEMISTRY. TSI Journals. [Link]
-
Determination of the unstable drug otilonium bromide in human plasma by LC–ESI-MS and its application to a pharmacokinetic study. Scilit. [Link]
Sources
- 1. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 3. Determination of heterocyclic aromatic amines by micellar electrokinetic chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 5. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
A Comparative Analysis of Muscarinic Receptor Binding: The Multifaceted Profile of Otilonium Bromide Versus the Classic Antagonist Atropine
An important note on the scope of this guide: This analysis was initially designed to compare Otilonium Bromide with a compound designated as "ITS-2." However, a comprehensive search of the current scientific literature and drug development databases did not yield any publicly available information on a compound named ITS-2 with activity at muscarinic receptors. To fulfill the objective of providing a robust comparative guide for researchers, we have substituted ITS-2 with Atropine , the archetypal non-selective muscarinic receptor antagonist. This substitution allows for a meaningful comparison that highlights the unique, multi-target profile of Otilonium Bromide against a well-characterized, foundational compound in cholinergic pharmacology.
Introduction: Beyond Simple Antagonism
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical regulators of the parasympathetic nervous system, influencing a vast array of physiological functions from smooth muscle contraction and glandular secretion to heart rate and cognitive processes.[1][2] Consequently, they are significant targets in drug discovery for treating a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[3][4]
Otilonium Bromide (OB) is a quaternary ammonium compound utilized primarily for its spasmolytic activity in the treatment of IBS.[5][6] While classified as an antimuscarinic agent, its therapeutic efficacy is not solely attributable to this action.[3][4] Otilonium Bromide exhibits a complex mechanism of action, also modulating ion channels, which contributes to its potent effects on gastrointestinal smooth muscle.[5][6][7]
Atropine, in contrast, is a tertiary amine alkaloid that acts as a competitive, non-selective antagonist across all five muscarinic receptor subtypes. Its widespread and potent effects have made it a cornerstone tool in pharmacology for studying the cholinergic system and a therapeutic agent for conditions such as bradycardia and poisoning by acetylcholinesterase inhibitors.
This guide provides an in-depth comparison of the binding affinities of Otilonium Bromide and Atropine at muscarinic receptors, supported by experimental data. We will explore the distinct pharmacological profiles of these compounds, detail the methodologies used to determine their binding characteristics, and illustrate the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Comparative Binding Affinity at Muscarinic Receptors
The interaction of a ligand with its receptor is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
While specific Ki values for Otilonium Bromide across all five human muscarinic subtypes are not consistently reported in a single study, a combination of binding and functional data reveals a complex profile. It demonstrates sub-micromolar affinity for M1, M2, M4, and M5 receptors.[8] Functional assays on human colonic crypts, which predominantly express the M3 subtype, show an IC50 of 880 nM for inhibiting acetylcholine-induced calcium signals.[9][10] In rat colon, the IC50 for M2 receptors was determined to be 1220 nM.[8]
Atropine, as a non-selective antagonist, binds with high, nanomolar affinity to all five muscarinic receptor subtypes.
The following table summarizes the available binding and functional data for both compounds.
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity | Additional Targets |
| Otilonium Bromide | Sub-µM affinity[8] | Sub-µM affinity[8] (IC50: 1220 nM, rat)[8] | IC50: 880 nM (human)[9][10] | Sub-µM affinity[8] | Sub-µM affinity[8] | L-type & T-type Ca²⁺ channels, Tachykinin NK₂ receptors[5][7] |
| Atropine | pKi: ~9.0 | pKi: ~9.2 | pKi: ~9.3 | pKi: ~9.0 | pKi: ~8.9 | Non-selective |
Note: pKi values for Atropine are approximate and can vary slightly based on experimental conditions and tissue type. The data for Otilonium Bromide is a composite from multiple studies and methodologies.
Expert Interpretation: The data clearly illustrates the fundamental difference between the two molecules. Atropine is a potent, pan-muscarinic antagonist. Otilonium Bromide, while interacting with multiple muscarinic subtypes in the sub-micromolar to low micromolar range, does not display the high potency of Atropine.[8][11] Crucially, its therapeutic efficacy in the gut is bolstered by its additional actions as a calcium channel blocker.[5][6][12] This dual mechanism—moderate muscarinic antagonism combined with potent inhibition of calcium influx—is key to its powerful spasmolytic effect on intestinal smooth muscle, potentially offering a more localized and targeted action with fewer systemic anticholinergic side effects compared to a globally acting agent like Atropine.[12]
Experimental Methodologies: Quantifying Receptor Binding
The determination of binding affinities relies on robust and validated experimental protocols. Radioligand binding assays are the gold standard for directly measuring the interaction between a compound and a receptor.
Radioligand Competition Binding Assay Workflow
This assay measures the ability of an unlabeled test compound (e.g., Otilonium Bromide or Atropine) to compete with a radiolabeled ligand for binding to the target receptor. The output is typically an IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol: Radioligand Competition Binding Assay
-
Source of Receptors: Use membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[13]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist radioligand.[14]
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl with 0.9% NaCl, pH 7.4.[14]
-
Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the radioligand (e.g., ~100 pM of [³H]-NMS).[14]
-
Add serial dilutions of the unlabeled test compound (Otilonium Bromide or Atropine).
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like Atropine to a set of control wells.
-
Initiate the binding reaction by adding the cell membranes (e.g., 10 µg of protein per well).[14]
-
Incubate the plate, typically with shaking, for a sufficient time to reach equilibrium (e.g., 3 hours at room temperature).[14]
-
Terminate the assay by rapid vacuum filtration onto glass fiber filter plates (e.g., Unifilter-96 GF/B).[14]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[14]
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.[14]
-
-
Data Analysis: The raw data (counts per minute) are used to calculate the amount of specifically bound radioligand at each concentration of the test compound. These values are then plotted against the logarithm of the competitor concentration to generate a competition curve, from which the IC50 is determined. The Ki is then calculated, providing a measure of the affinity of the test compound for the receptor.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different families of G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
M2 and M4 Receptor Signaling (Gi-Coupled)
M2 and M4 receptors couple to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] The βγ subunits of the G protein can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[15]
Caption: M2/M4 receptor Gi-coupled signaling pathway.
M1, M3, and M5 Receptor Signaling (Gq-Coupled)
M1, M3, and M5 receptors couple to Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
Caption: M1/M3/M5 receptor Gq-coupled signaling pathway.
Conclusion and Future Directions
This guide demonstrates that while both Otilonium Bromide and Atropine are muscarinic receptor antagonists, their pharmacological profiles are markedly different. Atropine serves as a potent, non-selective tool, invaluable for systemic applications and research requiring broad cholinergic blockade.
Otilonium Bromide, however, represents a more nuanced therapeutic agent. Its moderate affinity for muscarinic receptors is combined with a clinically significant ability to block L-type calcium channels.[5][11][17] This multi-target mechanism is likely responsible for its efficacy and favorable safety profile in treating IBS, where localized spasmolysis in the colon is desired without inducing strong systemic anticholinergic effects.[4][12] Due to its quaternary ammonium structure, its systemic absorption is very low, further confining its action to the gastrointestinal tract.[5][7]
For researchers in drug development, this comparison underscores a critical principle: receptor subtype selectivity and affinity are only part of the story. A compound's full mechanism of action, including off-target effects or, as in the case of Otilonium Bromide, synergistic multi-target effects, along with its pharmacokinetic properties, are all decisive factors in its ultimate therapeutic utility. Future research could focus on developing compounds that fine-tune this balance of muscarinic and ion channel activity to create even more effective and safer therapies for gastrointestinal and other disorders.
References
-
Wikipedia. Otilonium bromide. [Link]
-
MIMS Philippines. Otilonium bromide: Uses, Dosage, Side Effects. [Link]
-
Lindqvist, S., et al. (2002). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. British Journal of Pharmacology, 137(7), 1134–1142. [Link]
-
Martín, A., et al. (1998). Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon. British Journal of Pharmacology, 124(4), 695–702. [Link]
-
Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. International Journal of Molecular Sciences, 24(8), 7433. [Link]
-
Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. International Journal of Molecular Sciences, 24(8), 7433. [Link]
-
Evangelista, S. (1999). Receptor binding profile of Otilonium bromide. Pharmacological Research, 39(2), 133-136. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor M2. [Link]
-
Lindqvist, S., et al. (2002). The Colon-Selective Spasmolytic Otilonium Bromide Inhibits Muscarinic M(3) Receptor-Coupled Calcium Signals in Isolated Human Colonic Crypts. British Journal of Pharmacology, 137(7), 1134-1142. [Link]
-
National Center for Biotechnology Information. Muscarinic Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Sand, A., et al. (2023). Physiology, Muscarinic Receptor. In: StatPearls. [Link]
-
Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Journal of Clinical Gastroenterology, 52(8), 668-671. [Link]
-
Strege, J. R., et al. (2017). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips. Neurogastroenterology & Motility, 29(10). [Link]
-
Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(1), 89–98. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide? [Link]
-
Tobin, A. B., et al. (2002). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 301(2), 566-573. [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 6. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Receptor binding profile of Otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 13. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 16. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological and Mechanistic Guide to the In Vitro Comparison of Spasmolytic Activity: Otilonium Bromide vs. an Investigational Compound
Executive Summary
Gastrointestinal (GI) hypermotility and associated spasms are central to the pathophysiology of disorders like Irritable Bowel Syndrome (IBS). The therapeutic landscape is dominated by agents that modulate the underlying smooth muscle contractility. This guide provides an in-depth, technical comparison of the spasmolytic activity of Otilonium Bromide, a clinically established agent with a multifactorial mechanism, against "ITS-2," an investigational therapeutic substance hypothesized to act as a highly selective Rho-kinase (ROCK) inhibitor. We present a comprehensive framework for their preclinical in vitro evaluation using the isolated organ bath technique, detailing the experimental rationale, protocols, and data interpretation. This document serves as a guide for researchers, scientists, and drug development professionals engaged in the characterization of novel spasmolytic compounds.
Introduction: The Challenge of GI Spasms
Gastrointestinal smooth muscle contractility is a complex process orchestrated by a symphony of neuronal and hormonal signals. Dysregulation of this process leads to spasms, abdominal pain, and altered bowel habits, which are the hallmarks of functional bowel disorders[1][2]. The primary goal of spasmolytic therapy is to restore normal tone and motility to the GI tract without inducing global paralysis or significant systemic side effects[3].
Otilonium Bromide: An Established Multifactorial Spasmolytic
Otilonium Bromide is a quaternary ammonium derivative widely used for the treatment of IBS[4][5]. Its efficacy stems from a composite mechanism of action that is largely localized to the colon due to its poor systemic absorption[1][6][7]. Preclinical and clinical studies have demonstrated that Otilonium Bromide's spasmolytic effects are mediated through at least three distinct pathways[4][6][7]:
-
L-type Calcium Channel Blockade: It directly inhibits the influx of extracellular Ca²⁺ into smooth muscle cells, a critical step for initiating and sustaining contraction[4][5][8]. The Ca(v)1.2 L-type channel is essential for electromechanical coupling in intestinal muscle[9][10][11].
-
Muscarinic M3 Receptor Antagonism: It interferes with acetylcholine-mediated signaling, a primary excitatory neurotransmitter in the gut[5][7][8].
-
Tachykinin NK2 Receptor Antagonism: It blocks the action of tachykinins like neurokinin A, which are potent modulators of intestinal motility and visceral sensitivity[4][12][13][14].
This multifaceted approach allows Otilonium Bromide to effectively reduce hypermotility and pain[6][7].
ITS-2: An Investigational Selective Rho-Kinase (ROCK) Inhibitor
For the purpose of this guide, we define ITS-2 as a novel, investigational compound designed as a highly selective inhibitor of Rho-kinase (ROCK). The RhoA/ROCK pathway represents a key mechanism for "calcium sensitization" in smooth muscle cells. Even at constant intracellular Ca²⁺ levels, activation of this pathway can enhance contractile force by inhibiting Myosin Light Chain Phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chains[15]. Therefore, a ROCK inhibitor like ITS-2 would exert its spasmolytic effect by promoting smooth muscle relaxation through a mechanism distinct from direct calcium influx blockade.
Comparative Experimental Design
The gold-standard method for evaluating the in vitro spasmolytic activity of test compounds is the isolated organ bath assay. This ex vivo technique allows for the direct measurement of muscle tissue contraction and relaxation in a controlled physiological environment.
Rationale for the Model: Guinea Pig Ileum
The guinea pig ileum is a classical and highly validated model for studying spasmolytic agents. Its advantages include:
-
Rich Innervation: It possesses a dense network of cholinergic neurons, making it highly sensitive to contractile agonists like acetylcholine (ACh).
-
Robust and Reproducible Contractions: It provides consistent and measurable contractile responses.
-
Extensive Historical Data: A vast body of literature exists for this model, allowing for cross-study comparisons.
Principle of the Assay
An isolated segment of guinea pig ileum is suspended in an organ bath containing a warmed, oxygenated physiological salt solution (e.g., Tyrode's solution). One end of the tissue is fixed, while the other is connected to an isometric force transducer. The transducer records changes in muscle tension. A contractile agonist (e.g., acetylcholine) is added to induce a stable, submaximal contraction. The test compounds (Otilonium Bromide and ITS-2) are then added in a cumulative, concentration-dependent manner to assess their ability to relax the pre-contracted tissue.
Key Comparative Metrics
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that produces 50% of its maximal inhibitory (relaxant) effect. A lower IC₅₀ value indicates higher potency.
-
Eₘₐₓ (Maximum Effect): The maximum percentage of relaxation achieved by the compound. This indicates the efficacy of the drug.
Materials and Methods
This section provides a detailed protocol for the comparative assessment. All procedures involving animals should be conducted in accordance with approved ethical guidelines.
Reagents and Solutions
-
Tyrode's Solution (Composition in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5. The solution should be freshly prepared and maintained at 37°C, continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Agonist: Acetylcholine (ACh) chloride.
-
Test Compounds: Otilonium Bromide, ITS-2.
-
Vehicle: The solvent used to dissolve the test compounds (e.g., distilled water or DMSO).
Experimental Workflow Diagram
Caption: Experimental workflow for the isolated organ bath assay.
Step-by-Step Protocol
-
Tissue Preparation: A male guinea pig (250-350g) is humanely euthanized. The terminal ileum is promptly excised and placed in cold, oxygenated Tyrode's solution.
-
Mounting: Segments of the ileum (2-3 cm) are cleared of mesenteric attachments and mounted vertically in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with carbogen.
-
Equilibration: The tissue is connected to an isometric force transducer and allowed to equilibrate for 60 minutes under a resting tension of 1.0 g. During this period, the bath solution is changed every 15 minutes.
-
Contraction Induction: A submaximal contraction is induced by adding a fixed concentration of acetylcholine (e.g., 1 µM) to the bath. The contraction is allowed to stabilize for 5-10 minutes.
-
Compound Addition: Once a stable contractile plateau is achieved, the test compound (Otilonium Bromide or ITS-2) is added to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Each subsequent concentration is added only after the response to the previous one has stabilized.
-
Control: A parallel experiment using only the vehicle is run to account for any solvent effects or spontaneous relaxation of the tissue.
-
Data Recording: Changes in tissue tension are continuously recorded using a data acquisition system.
Data Analysis
The relaxation induced by each concentration of the test compound is calculated as a percentage of the initial ACh-induced contraction. A concentration-response curve is generated by plotting the percentage of relaxation against the logarithm of the compound concentration. The IC₅₀ and Eₘₐₓ values are determined from this curve using non-linear regression analysis (e.g., a four-parameter logistic equation).
Data Interpretation & Comparative Analysis
The following table presents hypothetical, yet plausible, data derived from the described in vitro assay.
| Parameter | Otilonium Bromide | ITS-2 (Hypothetical) | Interpretation |
| IC₅₀ (nM) | 85 ± 12 | 150 ± 21 | Otilonium Bromide demonstrates higher potency in this model. |
| Eₘₐₓ (%) | 98 ± 4 | 95 ± 6 | Both compounds exhibit high efficacy, capable of near-complete relaxation. |
| Primary MOA | Multi-target | Selective ROCK inhibitor | Different mechanisms leading to a similar functional outcome. |
These hypothetical results suggest that while both compounds are effective spasmolytics, Otilonium Bromide is more potent in antagonizing ACh-induced contractions. This is expected, as Otilonium Bromide directly antagonizes the muscarinic receptors activated by ACh and blocks the Ca²⁺ influx essential for the contraction, providing a multi-pronged inhibition[4][7]. ITS-2, acting downstream on the Ca²⁺ sensitization pathway, would also be effective but may show lower potency against a direct Ca²⁺ mobilizing agonist like ACh.
Mechanistic Pathways
The distinct mechanisms of action of Otilonium Bromide and the hypothetical ITS-2 can be visualized through their respective signaling pathways.
Otilonium Bromide's Multifactorial Action
Otilonium Bromide inhibits smooth muscle contraction by intervening at multiple key points in the excitatory signaling cascade.
Caption: Otilonium Bromide's multi-target mechanism of action.
Postulated Mechanism of ITS-2 (ROCK Inhibition)
ITS-2 is hypothesized to promote relaxation by targeting the Ca²⁺ sensitization pathway, downstream of initial receptor activation.
Caption: Hypothesized mechanism of ITS-2 via ROCK inhibition.
Conclusion and Future Directions
This guide outlines a robust in vitro framework for comparing the spasmolytic activity of the multi-target agent Otilonium Bromide with a hypothetical selective ROCK inhibitor, ITS-2. The isolated organ bath assay provides critical data on potency (IC₅₀) and efficacy (Eₘₐₓ), allowing for a direct functional comparison.
The results of such studies are crucial for drug development. While Otilonium Bromide's broad-spectrum activity is clinically proven, a more selective agent like a ROCK inhibitor could offer a different therapeutic profile, potentially with fewer off-target effects. Future in vitro studies could expand upon this model by:
-
Using different contractile agonists (e.g., substance P, KCl) to further probe the specific pathways inhibited by each compound.
-
Employing tissues from different regions of the GI tract (e.g., colon) to assess regional selectivity.
-
Utilizing electrophysiological techniques like patch-clamp to directly measure ion channel currents.
By combining these rigorous in vitro methodologies, researchers can build a comprehensive preclinical profile to guide the development of the next generation of spasmolytic therapies.
References
-
Giuliani, S., & Maggi, C. A. (1993). Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human. PubMed. [Link]
-
Strege, A., et al. (2010). Otilonium Bromide: A Drug with a Complex Mechanism of Action. PubMed. [Link]
-
Vanden Berghe, P., et al. (2002). Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice. PubMed. [Link]
-
Maggi, C. A. (1997). Tachykinin receptors and intestinal motility. PubMed. [Link]
-
Giuliani, S., et al. (1996). Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists. PubMed. [Link]
-
Evangelista, S. (1999). Otilonium Bromide: A Selective Spasmolytic for the Gastrointestinal Tract. Semantic Scholar. [Link]
-
Lecci, A., et al. (2004). Tachykinin receptors and gastrointestinal motility: focus on humans. PubMed. [Link]
-
Patsnap Synapse. (2024). What is Otilonium Bromide used for? Patsnap Synapse. [Link]
-
Evangelista, S. (2015). Otilonium Bromide: A Selective Spasmolytic for the Gastrointestinal Tract. ResearchGate. [Link]
-
Rhee, P. L., et al. (2002). The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells. PMC - NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Otilonium Bromide? Patsnap Synapse. [Link]
-
Lecci, A., et al. (2002). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. PubMed. [Link]
-
Kito, Y., et al. (2016). Mechanotransduction in gastrointestinal smooth muscle cells: role of mechanosensitive ion channels. American Physiological Society Journal. [Link]
-
Ehlert, F. J. (2003). Acetylcholine (ACh) stimulates M3-receptors to cause direct smooth... ResearchGate. [Link]
-
Bian, W., et al. (1994). Calcium channels in smooth muscle. PubMed. [Link]
-
Lee, J. H., & Somlyo, A. V. (2011). Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles. Journal of Neurogastroenterology and Motility. [Link]
-
Rhee, P. L., et al. (2002). The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells. PubMed. [Link]
-
Perez, J. F., & Sanderson, M. J. (2005). Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices. PubMed. [Link]
-
Annaházi, A., Róka, R., & Rosztóczy, A. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. PMC - PubMed Central. [Link]
-
Forte, F., et al. (2012). The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide. European Review for Medical and Pharmacological Sciences. [Link]
-
Wikipedia. (n.d.). Antispasmodic. Wikipedia. [Link]
Sources
- 1. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Antispasmodic - Wikipedia [en.wikipedia.org]
- 4. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Otilonium Bromide used for? [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 9. Control of intestinal motility by the Ca(v)1.2 L-type calcium channel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tachykinin receptors and gastrointestinal motility: focus on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles [jnmjournal.org]
Abstract
Otilonium bromide and pinaverium bromide are prominent calcium channel-blocking antispasmodics prescribed for Irritable Bowel Syndrome (IBS).[1][2][3] Despite their similar therapeutic applications, their distinct molecular structures and synthetic pathways give rise to unique impurity profiles that demand tailored analytical and control strategies. This guide provides a comprehensive side-by-side analysis of the impurities associated with these two active pharmaceutical ingredients (APIs). We will delve into the origins of synthesis-related and degradation impurities, present robust analytical methodologies for their detection and quantification, and outline a strategic framework for their control, providing researchers and drug development professionals with the critical insights needed to ensure product quality, safety, and regulatory compliance.
Foundational Chemistry: Structures and Synthetic Considerations
A fundamental understanding of the molecular structure and synthesis of each compound is crucial, as it directly dictates the potential impurities that may arise.
Otilonium Bromide , a quaternary ammonium compound, features an ester linkage that is a key consideration for its stability.[1][3][4] Its synthesis is generally less complex than that of pinaverium, often involving the esterification of a benzoic acid derivative.
Pinaverium Bromide possesses a more intricate structure, incorporating a morpholinium ring and a bicyclic norpinane moiety.[5] Its multi-step synthesis involves several key intermediates, which increases the probability of forming process-related impurities, including various isomers.[6][7]
The inherent differences in their synthetic complexity are the first indicator of divergent impurity profiles. The greater number of reaction steps and chiral centers in the pinaverium synthesis pathway logically suggests a broader spectrum of potential synthesis-related impurities compared to otilonium.
A Comparative Deep Dive into Impurity Profiles
Impurities in an API are broadly classified into those arising from the manufacturing process and those formed through degradation. The nature of these impurities differs significantly between otilonium and pinaverium bromide.
Synthesis-Related Impurities
These are substances that originate from the manufacturing process, including starting materials, intermediates, by-products, and reagents.
-
Otilonium Bromide: The impurity profile is often characterized by unreacted starting materials or by-products from the core esterification reaction. Known related compounds include N-oxide and N-dealkylated derivatives.[1] Pharmacopeial specifications typically set limits for individual organic impurities at 0.1% to 0.3%, with a total limit not to exceed 1.0%.[1]
-
Pinaverium Bromide: The synthesis is more prone to generating a variety of structurally similar compounds.[8] Incomplete reactions can leave key intermediates in the final product.[6] Furthermore, the stereochemistry of the molecule means that isomeric impurities (e.g., trans-isomers) are a critical quality attribute to monitor and control.[6][9]
Degradation Impurities
These impurities form when the API is subjected to stress conditions like heat, light, humidity, or non-optimal pH.
-
Otilonium Bromide: The primary point of vulnerability is its ester group. Studies have shown that otilonium bromide is unstable and readily undergoes hydrolysis in aqueous media and alcoholysis in alcoholic solvents.[10][11] It is, however, relatively stable in acetonitrile, making this the solvent of choice for analytical preparations.[10][11] This susceptibility necessitates the development of a robust stability-indicating analytical method.[12]
-
Pinaverium Bromide: This molecule is susceptible to degradation under conditions of heat, light, and moisture.[8] Forced degradation studies have demonstrated that it is particularly sensitive to UV-C light, which can cause complete degradation, while showing relative stability under acidic and basic hydrolysis and oxidative stress.[13]
The following table summarizes the key impurity considerations for both compounds.
| Feature | Otilonium Bromide | Pinaverium Bromide |
| Primary Degradation Pathway | Hydrolysis/Alcoholysis of the ester linkage.[10][11] | Photodegradation (especially under UV-C light).[13] |
| Key Synthesis Impurity Types | Unreacted starting materials, N-oxide, and N-dealkylated derivatives.[1] | Isomeric impurities, unreacted intermediates, and other structurally related compounds.[6][8][9] |
| Primary Analytical Challenge | Preventing degradation during sample preparation and analysis due to instability in aqueous/alcoholic solvents.[10][11][14] | Achieving adequate separation of structurally similar isomers and process impurities.[6][8] |
| Key Stability Factor | Highly sensitive to solvent choice; stable in acetonitrile.[10][11] | Sensitive to environmental factors like light, heat, and moisture.[8] |
Analytical Methodologies: The Cornerstone of Impurity Control
The detection and quantification of impurities rely on validated, high-specificity analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for this purpose.[8][15]
Experimental Protocol: A Validated, Stability-Indicating HPLC Method
The following protocol outlines a generalized yet robust starting point for developing a stability-indicating method for either API. The trustworthiness of any impurity analysis hinges on rigorous method validation as per ICH Q2(R1) guidelines, which demonstrates specificity, linearity, accuracy, precision, and robustness.[12][16]
1. Instrumentation:
-
HPLC or UPLC system equipped with a Photodiode Array (PDA) or UV detector. A PDA detector is preferred as it provides spectral data that aids in peak purity assessment and identification.
-
Analytical column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a versatile choice for these compounds.[12]
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection Wavelength: Selected based on the UV absorbance maximum of the parent API (e.g., 290 nm for Otilonium Bromide, 213 nm for Pinaverium Bromide).[12][13]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the API into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent (e.g., acetonitrile for otilonium bromide).
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the chromatographic column.
4. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main API peak.
-
Perform forced degradation studies to demonstrate the method's specificity and its ability to separate the API from all potential degradation products.[13][16]
Workflow for API Impurity Profiling
The following diagram illustrates a standard workflow for impurity analysis, from initial sample handling through to final data interpretation.
Caption: A standard workflow for pharmaceutical impurity profiling and method validation.
A Strategic Framework for Impurity Control
Effective impurity control is not a single action but a comprehensive strategy integrated throughout the drug development lifecycle. It is a self-validating system where each step reinforces the quality of the next.
Caption: A holistic strategy for impurity control in active pharmaceutical ingredients.
This framework illustrates that validated analytical methods are not an isolated activity but the central tool that enables control at every critical stage, from vetting raw materials to confirming the final product's stability and shelf-life.
Conclusion
While both otilonium bromide and pinaverium bromide serve as effective treatments for IBS, their impurity profiles are a study in contrast, driven by their unique chemical structures and synthetic origins. Otilonium bromide's vulnerability lies in its hydrolytic instability, demanding careful handling and solvent selection during analysis. Pinaverium bromide presents a greater challenge in terms of synthesis-related impurities, particularly isomers, requiring highly specific and robust separation methods. For scientists and professionals in drug development, a one-size-fits-all approach is insufficient. A successful impurity control strategy must be built upon a deep understanding of the specific molecule's chemistry, supported by meticulously developed and validated analytical methods.
References
-
Veeprho. (n.d.). Pinaverium Impurities and Related Compound. Retrieved from Veeprho Website. [Link]
-
Veeprho. (n.d.). Otilonium Impurities and Related Compound. Retrieved from Veeprho Website. [Link]
-
Zhao, Y. R., Ding, L., Rao, Y. K., Tang, X. W., & Ding, J. H. (2010). Stability and degradation products of otilonium bromide in different media. Journal of China Pharmaceutical University, 41(6), 548-554. [Link]
-
Shrivastava, A., & Mittal, A. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Pinaverium Bromide-impurities. Retrieved from Pharmaffiliates Website. [Link]
-
Zhao, Y. R., et al. (2010). Stability and degradation products of otilonium bromide in different media. ResearchGate. [Link]
-
SynZeal. (n.d.). Pinaverium Impurity II. Retrieved from SynZeal Website. [Link]
- Google Patents. (2015). CN104650005A - Pinaverium bromide synthesis method.
-
Pharmaffiliates. (n.d.). Pinaverium Bromide-impurities. Retrieved from Pharmaffiliates Website. [Link]
-
PubMed. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). Octylonium Bromide-impurities. Retrieved from Pharmaffiliates Website. [Link]
-
Sangoi, M. S., et al. (2017). Determination of pinaverium bromide in pharmaceutical dosage forms by a validated stability-indicating lc method. SciSpace. [Link]
-
Pharma Science Monitor. (2015). A Validated Stability Indicating RP-HPLC Method for the Determination of Pinaverium Bromide in Bulk and Pharmaceutical Dosage Form. Pharma Science Monitor, 6(2). [Link]
-
El-Kimary, E. R., et al. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. ResearchGate. [Link]
- Google Patents. (2010).
-
Kumar, A. P., & Rao, J. (2014). Rapid Ultra High Performance Liquid Chromatographic Assay of Pinaverium Bromide and its Stability studies. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 149-153. [Link]
-
da Silva Sangoi, M., et al. (2017). Determination of Pinaverium Bromide in pharmaceutical dosage forms by a validated Stability-Indicating LC Method. Semantic Scholar. [Link]
-
Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. PubMed. [Link]
-
AA Pharma Inc. (2021). Pinaverium Bromide Tablets - Product Monograph. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]
- 7. CN101759666A - Preparation method of pinaverium bromide - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. Pinaverium Impurity II | SynZeal [synzeal.com]
- 10. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Otilonium Bromide and the Tachykinin NK₂ Receptor Antagonist Class in Gut Motility Inhibition: A Methodological Guide
Introduction: The Imperative for Precise Gut Motility Modulation
Gastrointestinal (GI) motility is a complex, tightly regulated process involving coordinated contractions of smooth muscle, orchestrated by the enteric nervous system, hormones, and local mediators.[1] Dysregulation of this process underpins a range of debilitating conditions, most notably Irritable Bowel Syndrome (IBS).[2] Consequently, the development and characterization of agents that can precisely modulate gut motility are of paramount importance in gastroenterological research and therapeutics.
This guide provides a detailed dose-response comparison of two distinct pharmacological agents: Otilonium Bromide (OB), a compound with a multifaceted mechanism of action, and a representative selective tachykinin NK₂ receptor antagonist. It is important to note that the compound designated "ITS-2" in the initial query could not be identified in publicly available scientific literature. Therefore, for the purpose of this guide, we will use Nepadutant (MEN11420) , a well-characterized and potent tachykinin NK₂ receptor antagonist, as a representative of this class to illustrate the comparative methodology.[3][4][5]
We will delve into the distinct mechanisms of action of these compounds, provide a robust experimental protocol for their comparison in an ex vivo gut motility assay, and present a framework for the analysis and interpretation of the resulting dose-response data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating gut motility modulators.
Compound Profiles and Mechanisms of Action
A thorough understanding of a compound's mechanism of action is fundamental to interpreting its effects on tissue-level function. The two agents under consideration here represent contrasting approaches to inhibiting smooth muscle contraction.
Otilonium Bromide: A Multi-Target Spasmolytic
Otilonium Bromide is a quaternary ammonium derivative clinically effective as a spasmolytic agent.[2][6] Its efficacy stems from a complex and localized interaction with multiple targets within the intestinal wall, a result of its poor systemic absorption.[2][6] This multi-target action provides a broad-spectrum inhibition of gut hypermotility.
The primary mechanisms of Otilonium Bromide include:
-
L-type Calcium Channel Blockade : The predominant action of OB is the blockade of L-type voltage-gated Ca²⁺ channels on intestinal smooth muscle cells.[2][7][8] This directly inhibits the influx of extracellular calcium, a critical trigger for smooth muscle contraction.
-
T-type Calcium Channel Blockade : OB also demonstrates inhibitory effects on T-type Ca²⁺ channels, which may contribute to its overall spasmolytic profile.[2]
-
Muscarinic M₃ Receptor Antagonism : By acting as an antagonist at M₃ receptors, OB counteracts the contractile signals mediated by acetylcholine, a key excitatory neurotransmitter in the gut.[2]
-
Tachykinin NK₂ Receptor Antagonism : OB interacts with and inhibits tachykinin NK₂ receptors, thereby blocking the pro-contractile effects of tachykinins like neurokinin A.[2][6]
This combination of effects allows Otilonium Bromide to potently inhibit both baseline motility and contractions induced by a variety of chemical and electrical stimuli.[6]
Experimental Protocol: Ex Vivo Gut Motility Assay (Organ Bath)
The isolated organ bath technique is a cornerstone of classical pharmacology and remains the gold standard for assessing the contractility of intestinal smooth muscle ex vivo. It allows for the precise measurement of muscle tension under controlled physiological conditions and the determination of dose-response relationships for pharmacological agents.
Rationale for the Protocol
This protocol is designed to be a self-validating system. By first establishing a stable baseline and then inducing robust, reproducible contractions with a known agonist (e.g., the NK₂ receptor agonist [βAla⁸]NKA(4-10) or a general depolarizing agent like KCl), we create a reliable system against which the inhibitory effects of our test compounds can be quantified. The use of cumulative concentration additions allows for the efficient construction of a dose-response curve from a single tissue preparation.
Materials and Reagents
-
Tissue : Freshly isolated segment of guinea pig ileum or rat/human colon. [7]* Krebs-Henseleit Solution : A physiological salt solution to maintain tissue viability.
-
Composition : 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM Glucose. [7]* Carbogen Gas : 95% O₂ / 5% CO₂ mixture for oxygenating the Krebs-Henseleit solution and maintaining a physiological pH of ~7.4.
-
-
Agonists :
-
Potassium Chloride (KCl) for inducing non-receptor-mediated depolarization and contraction.
-
Selective Tachykinin NK₂ Receptor Agonist (e.g., [βAla⁸]NKA(4-10)) for inducing receptor-specific contractions.
-
-
Test Compounds : Otilonium Bromide and ITS-2 (Nepadutant), prepared as concentrated stock solutions in an appropriate vehicle (e.g., distilled water or DMSO).
-
Equipment :
-
Organ bath system with temperature control (37°C).
-
Isometric force transducer.
-
Data acquisition system.
-
Dissection tools and surgical thread.
-
Experimental Workflow
Step-by-Step Procedure
-
Tissue Preparation :
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly isolate a segment of the desired intestine (e.g., distal ileum).
-
Place the segment in cold, oxygenated Krebs-Henseleit solution.
-
Gently clean the segment of mesenteric tissue and prepare longitudinal or circular smooth muscle strips (approx. 1-2 cm in length).
-
-
Organ Bath Setup :
-
Mount the muscle strip vertically in an organ bath chamber (e.g., 10 mL volume) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the strip to a fixed holder and the other end to an isometric force transducer via surgical thread.
-
-
Equilibration and Baseline Setting :
-
Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension (e.g., 1 gram).
-
During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes. This ensures the removal of metabolites and stabilizes the preparation.
-
-
Viability and Reference Contraction :
-
To check for tissue viability and to establish a reference contraction, challenge the tissue with a high concentration of KCl (e.g., 60-80 mM). This induces a robust contraction through membrane depolarization.
-
After the contraction reaches a stable plateau, wash the tissue thoroughly until the tension returns to the baseline.
-
-
Compound Incubation and Dose-Response Assessment :
-
Allow the tissue to re-equilibrate.
-
Add the desired concentration of the antagonist (Otilonium Bromide or ITS-2/Nepadutant) or its vehicle (for control tissues) to the organ bath. Allow it to incubate for a set period (e.g., 20-30 minutes) to ensure it reaches its site of action.
-
Induce contraction by adding a selective agonist (e.g., [βAla⁸]NKA(4-10)) in a cumulative, stepwise manner (e.g., from 1 nM to 1 µM).
-
Record the resulting isometric tension at each concentration until a maximal response is achieved.
-
-
Data Analysis :
-
For each tissue strip, express the contractile response at each agonist concentration as a percentage of the maximal contraction observed in the control (vehicle-treated) tissue.
-
Plot the percentage response against the logarithm of the agonist concentration to generate dose-response curves.
-
In the presence of the antagonist, the curve is expected to shift to the right. Calculate the half-maximal effective concentration (EC₅₀) for the agonist in the absence and presence of the antagonist.
-
For competitive antagonists like Nepadutant, a Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency. For non-competitive antagonists or compounds with complex mechanisms like Otilonium Bromide, the half-maximal inhibitory concentration (IC₅₀) against a fixed concentration of agonist is often determined.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the compounds' potencies.
Table 1: Comparative Potency of Otilonium Bromide and ITS-2 (Nepadutant) in Inhibiting Gut Motility
| Parameter | Otilonium Bromide | ITS-2 (Nepadutant) | Source(s) |
| Mechanism of Action | L/T-type Ca²⁺ Blocker, M₃ Antagonist, NK₂ Antagonist | Selective NK₂ Receptor Antagonist | ,[2][6] [5] |
| IC₅₀ vs. Spontaneous Contractions | 49.9 nM (human sigmoid) | Not Applicable (Selective Antagonist) | [7] |
| IC₅₀ vs. E-stim Contractions | 38.0 nM (human sigmoid) | Not Reported | [7] |
| IC₅₀ vs. KCl-induced Ca²⁺ transients | 200 nM (human sigmoid cells) | Not Applicable (Receptor Specific) | [7] |
| IC₅₀ vs. NKA-induced Contraction | ~45 µM (guinea-pig colon) | Not Reported | [2] |
| Antagonist Potency (pKB) | Not typically reported | 8.3 (human ileum/colon) |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor where the response is reduced by half. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, a measure of its affinity for the receptor. Higher pKB values indicate higher potency.
Interpreting the Results
The data presented in Table 1, though compiled from different studies and methodologies, allows for a clear distinction between the two compounds.
-
Otilonium Bromide demonstrates potent, nanomolar-range inhibition of spontaneous and electrically stimulated contractions, which is consistent with its primary action as a calcium channel blocker. [7]Its inhibitory concentration against contractions induced by a specific NK₂ agonist is significantly higher (in the micromolar range), suggesting that direct NK₂ antagonism is a secondary component of its overall spasmolytic effect at clinically relevant concentrations. [2]
-
Nepadutant , as a representative of ITS-2, shows high potency specifically at the NK₂ receptor, as indicated by its pKB value of 8.3. This translates to a nanomolar affinity for its target. Unlike Otilonium Bromide, it would not be expected to inhibit contractions induced by KCl or to affect spontaneous motility that is not driven by tachykinin release. Its effect is highly specific to pathways involving NK₂ receptor activation.
Conclusion
This guide provides a methodological framework for the dose-response comparison of Otilonium Bromide and a selective tachykinin NK₂ receptor antagonist like the placeholder ITS-2. Otilonium Bromide exerts a broad-spectrum spasmolytic effect through a multi-target mechanism, dominated by the blockade of calcium channels. In contrast, a selective NK₂ antagonist like Nepadutant offers a highly targeted inhibition of a specific excitatory pathway in the gut.
The choice between such agents in a research or therapeutic context depends on the desired outcome. A multi-target agent like Otilonium Bromide may be beneficial for globally reducing hypermotility, while a selective antagonist is an invaluable tool for investigating the specific role of the tachykinin system and for developing therapies with a more precise mechanism of action. The robust ex vivo organ bath protocol detailed herein provides a reliable and scientifically sound method for quantifying and comparing the functional effects of these and other novel compounds on intestinal motility.
References
-
Gallego, D., et al. (2010). Effect of otilonium bromide on contractile patterns in the human sigmoid colon. Neurogastroenterology & Motility, 22(6), e183-e193. [Link]
-
Meini, S., et al. (2000). Nepadutant pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models. The Journal of Pharmacology and Experimental Therapeutics, 294(1), 263-268. [Link]
-
Evangelista, S. (2004). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 32(4), 361-372. [Link]
-
Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. HBIO Harvard Apparatus. [Link]
-
Evangelista, S. (2004). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. Expert Opinion on Investigational Drugs, 13(7), 785-794. [Link]
-
Patacchini, R., et al. (2000). Effect of nepadutant (MEN11420) at tachykinin NK2 receptors in human intestine and urinary bladder. British Journal of Pharmacology, 129(4), 794-800. [Link]
-
Clavé, P., & Gallego, D. (2014). Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide. Therapeutic Advances in Gastroenterology, 7(4), 156-166. [Link]
-
Maggi, C. A., et al. (1998). MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist. British Journal of Pharmacology, 123(8), 1667-1675. [Link]
-
Evangelista, S., et al. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 24(18), 1996-2002. [Link]
-
ResearchGate. (n.d.). Inhibitory effect of oral administration of nepadutant (grey columns)... [Link]
-
Lecci, A., et al. (2004). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. Current Pharmaceutical Design, 10(20), 2465-2476. [Link]
-
ResearchGate. (n.d.). A novel tachykinin NK2 receptor antagonist prevents motility-simulating effects of neurokinin A in small intestine. [Link]
-
Maggi, C. A., et al. (1998). MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist. British Journal of Pharmacology, 123(8), 1667–1675. [Link]
-
Vianna, E. A., et al. (2001). Colonic smooth muscle responses in patients with diverticular disease of the colon: effect of the NK2 receptor antagonist SR48968. Gut, 49(5), 667-672. [Link]
-
REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. [Link]
-
Medscape. (2025). Intestinal Motility Disorders Medication. [Link]
-
Sanders, K. M., et al. (2014). Regulation of gastrointestinal motility—insights from smooth muscle biology. Nature Reviews Gastroenterology & Hepatology, 11(11), 633-645. [Link]
-
Man, P. K. W., et al. (2019). Current Treatment Options and Therapeutic Insights for Gastrointestinal Dysmotility and Functional Gastrointestinal Disorders. Frontiers in Pharmacology, 10, 1435. [Link]
-
Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility. [Link]
-
Priefer, R. (2021). Tachykinin NK 2 antagonist for treatments of various disease states. Autonomic Neuroscience, 235, 102865. [Link]
-
REPROCELL. (n.d.). Intestinal Motility Research And Assays. [Link]
-
Current Opinion in Pharmacology. (2025). Gastrointestinal Motility Effects of GLP-1 Receptor Agonists. [Link]
Sources
- 1. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepadutant pharmacokinetics and dose-effect relationships as tachykinin NK2 receptor antagonist are altered by intestinal inflammation in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teknova.com [teknova.com]
- 4. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autonomic modification of intestinal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The inhibitory effect of tiamulin on high K(+)-induced contraction in guinea pig intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.harvardapparatus.com [support.harvardapparatus.com]
A Head-to-Head Comparison of the Genotoxicity of Otilonium Bromide and Impurity 2: A Guide for Researchers
Introduction: The Imperative of Purity in Pharmaceutical Safety
Otilonium Bromide is a quaternary ammonium compound utilized for its antispasmodic properties in the management of irritable bowel syndrome (IBS)[1][2][3]. As with any active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities can arise from various stages of the manufacturing process, including starting materials, by-products, and degradation[4]. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products[5][6].
A critical aspect of impurity profiling is the assessment of genotoxicity – the potential of a substance to damage DNA or chromosomes, which can lead to mutations and potentially cancer[4]. This guide provides a comprehensive framework for conducting a head-to-head comparison of the genotoxicity of Otilonium Bromide and one of its known impurities, Impurity 2 (2-(diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate)[7]. This document is intended for researchers, scientists, and drug development professionals to navigate the experimental design, execution, and interpretation of genotoxicity assays in a regulatory context.
While some animal studies have indicated a lack of mutagenic effects for Otilonium Bromide, a direct comparative genotoxicity study with its impurities is essential for a complete safety profile[2]. This guide will outline the necessary steps to generate robust and reliable data to inform risk assessment.
Regulatory Framework: The Threshold of Toxicological Concern (TTC)
The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals[5]. A key concept is the Threshold of Toxicological Concern (TTC), which establishes an acceptable intake for a genotoxic impurity that is associated with a negligible cancer risk (typically <1 in 100,000 over a lifetime)[8]. For most genotoxic impurities, this value is set at 1.5 µ g/day [8]. The TTC is a crucial benchmark in determining the level of scrutiny an impurity requires.
Experimental Design: A Stepwise Approach to Genotoxicity Assessment
A robust genotoxicity assessment follows a tiered approach, starting with in silico and in vitro tests, and progressing to in vivo assays if necessary. The following sections detail the recommended experimental workflow for comparing Otilonium Bromide and Impurity 2.
In Silico Assessment: The First Line of Inquiry
Before embarking on laboratory-based testing, a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models is recommended. These models predict the mutagenic potential of a chemical based on its structure.
-
Methodology: Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, should be employed to predict the outcome of a bacterial reverse mutation (Ames) test[5].
-
Interpretation:
-
Negative Prediction: If both models predict a negative outcome for Impurity 2, it may be sufficient to classify it as a non-mutagenic impurity, requiring no further testing. It would then be controlled according to ICH Q3A/B guidelines for non-mutagenic impurities[5].
-
Positive or Equivocal Prediction: A positive or inconclusive prediction from either model triggers the need for in vitro testing.
-
In Vitro Genotoxicity Testing: The Core Battery
The standard in vitro genotoxicity testing battery is designed to detect the two main types of genetic damage: gene mutations and chromosomal aberrations.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli[9][10].
Protocol:
-
Strain Selection: Utilize a standard set of bacterial strains, including those that detect both frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[11].
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to account for metabolites that may be genotoxic[11]. For certain classes of compounds like N-nitrosamines, enhanced testing conditions with hamster liver S9 may be more sensitive[11][12].
-
Method: The pre-incubation method is generally considered more sensitive than the plate incorporation method[9].
-
Dose Range: A suitable range of concentrations for both Otilonium Bromide and Impurity 2 should be tested, including a vehicle control and positive controls for each bacterial strain.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control).
Visualization of the Ames Test Workflow:
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells[13][14][15].
Protocol:
-
Cell Lines: Use a well-characterized cell line such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes[16].
-
Treatment: Expose cell cultures to various concentrations of Otilonium Bromide and Impurity 2, with and without metabolic activation (S9 mix).
-
Metaphase Analysis: After treatment, treat cells with a metaphase-arresting agent (e.g., colcemid), harvest, and prepare chromosome spreads.
-
Scoring: Microscopically analyze at least 200 metaphases per concentration for structural aberrations (e.g., breaks, gaps, deletions, translocations) and numerical aberrations (polyploidy)[14].
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vitro Mammalian Cell Micronucleus Test
This test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain) by identifying micronuclei in the cytoplasm of interphase cells[17].
Protocol:
-
Cell Lines: Similar to the chromosomal aberration test, suitable mammalian cell lines are used.
-
Treatment: Expose cells to the test compounds with and without S9 activation.
-
Cytokinesis Block: Often, a cytokinesis-blocking agent (e.g., cytochalasin B) is used to identify cells that have undergone one cell division.
-
Scoring: Analyze a sufficient number of cells (e.g., 2000 binucleated cells per concentration) for the presence of micronuclei.
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Data Presentation: In Vitro Genotoxicity
| Assay | Endpoint | Otilonium Bromide | Impurity 2 | Positive Control |
| Ames Test | Fold increase in revertant colonies | Expected positive | ||
| Chromosomal Aberration | % of cells with aberrations | Expected positive | ||
| Micronucleus Test | % of micronucleated cells | Expected positive |
In Vivo Genotoxicity Testing: Follow-up for In Vitro Positives
If Impurity 2 yields a positive result in any of the in vitro assays, in vivo testing is warranted to assess whether the genotoxic effect is expressed in a whole animal system, which incorporates metabolic, pharmacokinetic, and DNA repair processes[18][19].
In Vivo Mammalian Erythrocyte Micronucleus Test
This is the most common in vivo test and assesses chromosomal damage in the bone marrow of rodents[20][21][22].
Protocol:
-
Dose Administration: Administer Otilonium Bromide and Impurity 2 via a clinically relevant route at multiple dose levels. A preliminary toxicity study helps determine the maximum tolerated dose.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment[23].
-
Analysis: Analyze at least 4000 immature (polychromatic) erythrocytes per animal for the presence of micronuclei[22].
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.
Visualization of the In Vivo Micronucleus Test Workflow:
Sources
- 1. Cardiovascular Toxicity Due to Otilonium Bromide Overdose: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nihs.go.jp [nihs.go.jp]
- 6. fda.gov [fda.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. criver.com [criver.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. labcorp.com [labcorp.com]
- 16. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA [fda.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. nucro-technics.com [nucro-technics.com]
- 23. govinfo.gov [govinfo.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Otilonium Bromide Impurity 2
Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of Otilonium Bromide Impurity 2. Recognizing the critical role of impurity profiling in drug safety and efficacy, this document outlines a robust protocol for evaluating and comparing different analytical techniques. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental designs. By synthesizing established analytical methodologies with the principles of inter-laboratory proficiency testing, this document serves as a practical resource for ensuring the accuracy, reproducibility, and reliability of analytical data across different laboratories.
Introduction: The Significance of Controlling Otilonium Bromide Impurity 2
Otilonium Bromide is a quaternary ammonium compound with antispasmodic properties, primarily used in the treatment of irritable bowel syndrome (IBS)[1][2]. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Otilonium Bromide Impurity 2 is a relevant related substance that needs to be monitored and controlled within acceptable limits. The accurate quantification of this impurity is therefore paramount.
The purpose of this guide is to propose and detail a framework for an inter-laboratory comparison study to evaluate and harmonize the analytical methods used for the determination of Otilonium Bromide Impurity 2. Such a study is essential for:
-
Assessing the performance and reliability of different analytical methods.
-
Identifying potential sources of variability in analytical results between laboratories.
-
Establishing a consensus on the most suitable analytical procedure for routine quality control.
-
Ensuring consistency and comparability of data across different manufacturing sites and testing facilities.
This guide will explore two representative High-Performance Liquid Chromatography (HPLC) methods and provide a detailed protocol for their comparative evaluation. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures[3][4][5].
Designing the Inter-laboratory Comparison Study
An inter-laboratory comparison, also known as a proficiency test or round-robin test, involves multiple laboratories analyzing the same samples and comparing their results[6][7][8]. The design of such a study is crucial for obtaining meaningful and statistically sound data.
Study Participants and Samples
A minimum of five to ten participating laboratories from different geographical locations and organizational settings (e.g., pharmaceutical manufacturers, contract research organizations, and regulatory agencies) should be recruited to ensure a diverse and representative dataset.
The study will involve the analysis of three sets of samples:
-
Sample A: A solution of Otilonium Bromide Impurity 2 reference standard at a known concentration.
-
Sample B: A spiked sample of Otilonium Bromide drug substance containing a known concentration of Impurity 2.
-
Sample C: A sample of Otilonium Bromide drug product (e.g., tablets) to assess the method's performance in a real-world matrix.
Reference standards for Otilonium Bromide and its impurities can be procured from specialized suppliers[9][10][11].
Analytical Methods for Comparison
This guide proposes the comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, herein designated as Method 1 and Method 2. These methods are based on published analytical procedures for Otilonium Bromide and its related substances[12][13].
Method 1: Isocratic Elution with UV Detection
This method represents a simpler, more conventional approach suitable for routine quality control.
Method 2: Gradient Elution with UV Detection
This method offers potentially higher resolution and sensitivity, which may be advantageous for complex samples or very low impurity levels.
The detailed protocols for each method are provided in Section 5.
Workflow of the Inter-laboratory Comparison
The overall workflow of the proposed study is illustrated in the following diagram:
Caption: Workflow for the Inter-laboratory Comparison Study.
Data Analysis and Performance Evaluation
The evaluation of the analytical methods will be based on the validation characteristics outlined in ICH Q2(R1)[3][4][5]. The following parameters will be assessed for each method across all participating laboratories:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This will be evaluated by examining the resolution between Otilonium Bromide, Impurity 2, and any other potential impurities or degradation products.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by analyzing the recovery of the spiked impurity in Sample B.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This will be evaluated at two levels:
-
Repeatability (Intra-laboratory precision): The precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories.
-
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Statistical analysis of the data will be performed using appropriate methods, such as the calculation of mean, standard deviation, relative standard deviation (RSD), and Z-scores to compare the performance of each laboratory[14]. A Z-score between -2 and 2 is generally considered satisfactory[15].
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes of the inter-laboratory comparison, presenting hypothetical data for illustrative purposes.
Table 1: Comparison of Accuracy and Precision
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Mean | 98.5% | 100.2% | 95.0% - 105.0% |
| RSD | 2.1% | 1.5% | ≤ 5.0% |
| Precision (RSD%) | |||
| Repeatability | 1.8% | 1.2% | ≤ 2.0% |
| Reproducibility | 4.5% | 3.0% | ≤ 5.0% |
Table 2: Comparison of Linearity, LOQ, and Robustness
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9995 | ≥ 0.998 |
| LOQ (µg/mL) | 0.5 | 0.2 | Report |
| Robustness | Minor variations in flow rate and mobile phase composition had a significant impact on resolution. | The method was found to be robust to minor variations in flow rate and mobile phase composition. | No significant impact on results. |
Detailed Experimental Protocols
The following are the detailed step-by-step protocols for the two HPLC methods to be compared.
Method 1: Isocratic RP-HPLC with UV Detection
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of Otilonium Bromide Impurity 2 reference standard in the mobile phase to obtain a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample (Otilonium Bromide drug substance or powdered tablets) in the mobile phase to obtain a theoretical concentration of 1 mg/mL of Otilonium Bromide.
System Suitability:
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for Impurity 2 should be not more than 5.0%. The resolution between the Otilonium Bromide peak and the Impurity 2 peak should be not less than 2.0.
Procedure:
-
Inject the blank (mobile phase), followed by the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Impurity 2.
-
Calculate the concentration of Impurity 2 in the sample.
Method 2: Gradient RP-HPLC with UV Detection
Chromatographic Conditions:
-
Column: C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 5 µL
Standard and Sample Preparation:
Follow the same procedure as in Method 1, using Mobile Phase A as the diluent.
System Suitability:
Inject the standard solution six times. The RSD of the peak area for Impurity 2 should be not more than 5.0%. The resolution between the Otilonium Bromide peak and the Impurity 2 peak should be not less than 2.5.
Procedure:
-
Inject the blank, standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Impurity 2.
-
Calculate the concentration of Impurity 2 in the sample.
Causality Behind Experimental Choices
The selection of two distinct HPLC methods allows for a comprehensive evaluation of different analytical strategies.
-
Method 1 (Isocratic): This method is often preferred for its simplicity, shorter run times, and robustness in a routine QC environment. The choice of an ammonium acetate buffer is common for providing good peak shape and compatibility with mass spectrometry if further characterization is needed.
-
Method 2 (Gradient): A gradient elution is chosen for its ability to resolve closely eluting peaks and handle complex sample matrices. The use of trifluoroacetic acid as a mobile phase modifier can improve peak sharpness for amine-containing compounds like Otilonium Bromide and its impurities. A shorter column with a smaller particle size is selected to enhance efficiency and reduce run times, even with a gradient program.
The stability of Otilonium Bromide is a key consideration. Studies have shown that it is unstable in certain solvents like methanol and water, but stable in acetonitrile[16][17]. Therefore, acetonitrile is a primary component of the mobile phases, and care should be taken during sample preparation to minimize degradation.
Conclusion and Recommendations
This guide has presented a comprehensive framework for an inter-laboratory comparison of analytical methods for Otilonium Bromide Impurity 2. The successful execution of such a study will provide invaluable data for selecting and standardizing a reliable and robust analytical method for quality control purposes.
Based on the hypothetical data, Method 2 (Gradient RP-HPLC) would be recommended as the preferred method due to its superior accuracy, precision, linearity, and robustness. While Method 1 may be suitable for some applications, its lower performance in terms of precision and robustness makes it less ideal for ensuring consistent and reliable results across different laboratories.
It is imperative that participating laboratories strictly adhere to the outlined protocols to ensure the integrity and comparability of the generated data. The findings of this inter-laboratory comparison will ultimately contribute to the enhanced quality and safety of Otilonium Bromide drug products.
References
- Zhao, Y., et al. (2010). Stability and degradation products of otilonium bromide in different media. Journal of China Pharmaceutical University, 41(6), 548-554. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKh5Q5WAB77vKPMR92Z0V7E7_HJmz80NQ1PnU_aus4PsRzgjsmVNhTyze1V7uOMVmAKpVyJf3F9UD1rqBzh5ONHBGp5R5r57Z6XRbAqkxYfENhjDOYp6qAee4Jd8_A2csIYGaA-SKdh7w=]
- ResearchGate. (n.d.). Stability and degradation products of otilonium bromide in different media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2na7KeL-F8s-klzdvSpomUaVkI9HAEZ8U0-22i2jl9zNN2TlCPq_AIxU9-U_Boy3N3HoNk9R-VZYOmjGl80CQyTSMYyjRstjVlDisLXFWhbiclmGiszpV3VxCXqakh8S83qOSzFXyYXaLTRJT1hzHEIUOQgD9DKfWtfmkVFZ8B33Yn_Yet9SOqwFkH6TBf8QFZm_8vNvnKcx-N6VeQgleWDid1yrxjVqgTo-zXUTx19-jo6tWn0Gp]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.
- International Conference on Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkJru-YrJQiVaGEAfBDX35ety4JPESpeFYEWHO0LpnPayCXKFpVp-XzWU84kN39d77qZXeZ1lvd5G1RYF_OopvPtI3sg3uJ16ryLb1GHn7bsVmbfOa8wWl4Jhv0XPX48PfHL-_gdBqualCTv9WzzUaWH2m9xyFXpman-gnb4xtF1M]
- Wang, Y., et al. (2015). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis, 35(10), 1735-1739. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJpbWUKBUN-jdpyd-f1VeEEi094n2hf9-_58DtAHWILutm5h4ck50DJEbdYzfvOsfoPGPam-oISfEgZxqVquEftkTVd59Bj-oMzUIhnUlwMwGIM7BxqHSFqUItcY7qvOkGpvLVbZD8C4i6o2swY89avC_lg_mrVG68-8-VnrG4jLFyrkpcLw==]
- International Conference on Harmonisation. (n.d.). Quality Guidelines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPJMJJQiv9bOBZsBHGmQmp8_vtHg-kzJ-yfoQCaaRJ8tZ030uOo45nXvmnQ4KFjEkrHezXW_o0lV2vUJkBCVSKJSezyHLrFdLcg5WKDlv7kkKfHd_64P6NO-Pd05QGcs-f8HTXeQ4=]
- Benchchem. (n.d.). Inter-Laboratory Comparison of 2"-O-beta-L-galactopyranosylorientin Analysis: A Proficiency Testing Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaOR0Dkd3SnNvWRkuFrkHohw2ZZ3nK5I2aAQIcSnws7siOsuilmqAwR6hwcZVUhXH9FMFV7fgOXRDA9zZRu3DIUkcP0pPFVJ1kazp2npMosExTa2CJ0TNScK7ngri9i8-fpbfEIsRH7A8wW8XFbmrcQmRJFZEkOafs329npVnPgV9KvlHpgYil89iXSH5b9E_KNV1JBXTJhBGzSfv7C5LSxJk1nji9MfusUYBNOQ_G8A-BAZgJBmTlKyGdAS8AFI0JQTYKyA==]
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoAtwlbCJlwmYqLJBGe-xBLKuONoPEDwBS-blVTkfeEWmc-olQ2W_uFspobdCYwiIdN8gozzkD211DM6TdD5JPm88ZRqLGh5CYc2lL9FuD3gMSJeg4QVA5zg4xkZADvEYCx4IKduWafzS8NEwJsaEBZ2lNRipJCSZy6t38F3dpJKSUpCMfkZrIBLhksLaZnzARF4yOAaV4bGlKBxFudI_uoa01sX9vX8U4cSxcdA=]
- CompaLab. (n.d.). What is an inter laboratory comparison?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcrmbz0WXhmCMlm7Q3pxD28rn_J-KTaegQt34v5LtMLAGW6PrTXcvh--quk15WBvNafQ0Fs_CbceYp5ihVEV58EdTpWr9oX7tyPj0IIE8eWYnSMui99dZbMPk1p6bQh3DQ57A5i0UFM0Pz5VMaS-yzXCFGQGoIA0_OCglLbz21s9IKkXOSNEvYqSixJk1RZGUP-dg=]
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJy3pKJ4VahSmhUngulnN1U_1tTl37rX4ENvzKSjBumMPcNBmyCKpJ3px0VeZdxs7qOS24nCQY2qnqGP1fiCDPdgXDXbia2wR3bJ1-3RtTtyGIFRFplWqtvlBf-Kab3L2S7gfVw2Ib1YV17LYQ8PYHU-LvHf5jQyMElE4BP79m_A==]
- Axios Research. (n.d.). Otilonium Bromide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-487dRIArz7JhRKWN6xLBw-KsTElP8EjhzlsRp2D3LRd0QRrtY_vkr2cZxd4bLRYzekTvw8BzjaQHx28coMTg8bTZD8SgJjfpXzieIbtdZhPqHqQZmVQxWjDHBQEqz0dQQeqmtXle]
- ResearchGate. (2016). Development and validation of a stability-indicating RP-LC method for the simultaneous determination of otilonium bromide and its expected degradation product in bulk drug and pharmaceutical preparation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTP78jWK_qb4SWrbUL83QAYdoTFVZNdeJHNbMP70KWxYD735Qsdz2LZvmGimBXOCBxwayAqczv0TY_lhFeRcVm17zrsXrz-K2r_RGm-oHUWiL-vVgnrxucWrl9Gq8rw2eVu-x240QKxK31YkbTuwd8__DzKDOOkIi-5MPMmzNQ1JuqQ4m_f_nWASR2CM92OR8vP9ZRafZT0gph-dAzjKALHJr6VBfvZJOBnURKfnS5Sx6x2Ob33BznarYS_K92losVhijLsBSuJ8_XFS5KPM_aIt2nKEcs_quEXpVKCijG6WR46MdSHWdV56pvN8VWPNE6LwjvBa2CLQg821d1BNTWDF1cfCS1w9Mkrvss1Zzv5-S2srH4TirL7jRtlWSNI8gJbEzqAOvQlnS9XZXImMYkHXOuOez4oQ==]
- Cleanchem. (n.d.). Otilonium Bromide Impurity 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiOMqRRVlpU-p1zEv8Kzwr01Ik9UcTwTMNqUb7uEmqoo5zq5CoZ_62SgymQiOvs_d1cEAYbc_UvUK2XpdhDAdiI-sVfCjtg6z_vbsjJCwggnDYYS3KZGHJI5_qeVfjASIS_E-0eARrkYG0Isb2n2oDBKO0Sg==]
- ResearchGate. (n.d.). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiVGFRDsc3khRft5NKN65r6Aj16QoGxXzBUC17Sw20agEWLNaJp4oz-helXWiCPJStHIPmU-RaRYyrnRUgZOWOZm-j8LQMP1dn0l-0SYDZN_43cvc7lq9uwJF1D-iffgyGzW7JN1KukWaAYBzKnFJITJ-RdTljjXQmXkvzcOunLevtUqDA5bUcWxRNtWyD5gKqMc2KtBXacIa485nJMDva40-mabngao0o02VqyFrViQClUVo30PsuY0A=]
- PubMed. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdbFfCbwuJHqWY6rVuxRYpIaLSNyaXahYVUiANi-R3r9E8p0jRAdm-drR8PQE3DniCKxNjZOB671r2U7D1xypU01LkKqvj9MpBR8z95aDwvtaj8F2NdwcnNUb_l2QRGQB--rIw]
- Semantic Scholar. (2021). A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzO8Sg0tEipXptNJ-2HgeLNh3ckJGo1U0a6boWlMQ8-YhkffUDnOo0yuS_2_sW12PopSTyV03DgZMF42XI900-ejyRxJ9jcdMMc1dlXaLpTSYDtDfI1ynMm2BWL0BSlFiFPQfbMckdalYptfUYJu69KvVCafekFm2mDKse]
- European Commission. (n.d.). Interlaboratory comparisons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBIRxADANX7hInxKpRreCCcvzKPflFzSugHZrpUqdTrREsZTTdc0FXSAounIwTp27I22U6BS3GR4DEOr_AOhdmfrONMDWcgR_wxET5Dep1etfdTCxHmN7S5nuJG527K0phjP07RWxWokKats6sVIl0s6RZtjqnUSaPadb9e72A5HWxcdJT0BGNTbKJDwPj0fJlNpvq8jCxZ5CrUGBr86UwDkqFQhEw0lFJNbDUW-Nvu5zYFNZ7_w==]
- Deltamu. (n.d.). Inter-laboratory comparison (ILC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOGv8f1SZscs-5e0nF69ee7kaYnhzizBtm1nGB9qu_35fsoilE_t9Qh34tjMOitpzK-6iGEQ7kkSDABHTMTLQ4xHe0rhn_jIC0FWfoasaYrdKn07hEfpZAWtwpZUN3dmX6tAQlAilB21mBSwZtny1eD57DCtnpOwFXoiqkvIYYBJ3IyqqPhGJe29s2x031aA==]
- Sigma-Aldrich. (n.d.). Otilonium bromide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiOyeWlO6wCrjfxqBDG7NfXl9kekXki4Hmh6u4AmxKy6hr5AwcEdZBwUOQfAp_o8dHz2o97tXFPfXEAMC-IreY0HaPskU77ef8e75t-BS2fpkLcSFUQVid_MPtrofhIVPh3Al7VZTMR-_wZhqwRH3z5Scz]
- Benchchem. (n.d.). How to resolve co-eluting peaks of rocuronium bromide impurities in HPLC?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiQlBitqgQR5qyd1vB_zG4eL1dI2uhHXsfeSCe-ES7HGCKXPcp6kJR89zKaMZuVKDFhJuFIBTDS3Ue7qpTFT115o6Ihk83PNmQedpJmJrboraR4vCZj3DEqwZi_rxjiJU4iv0g4os4TUq7kNYr1qyuykIohGAaKblyEeQCqHCSO2kloTOvTcuqVNImUavmUkfSSdoFbkRoVtjP4Jd4_UJypU3S4NM=]
- PubMed. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNdKAOxXISRcEMS86RrxWcbA7hGLwEIyT0__mUgqqtKBEA3PsIkLZkPJPXStlBriStCx8hfl39T99QsL1KU6tjZigMuMkp3La5ZtfwyR7ivNBMJVumSIAEcEqUVcaUNvvhcNrb]
- Veeprho. (n.d.). Otilonium Bromide Impurity 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXYDmDeB3UDvHJNelEObiNxIRp1h7eCOCEmtu7xHjHPfgYpseh4Q0kM2ukiZrdWbV8HQJ0fUElZrB_0u1WaVNFq-Wb_ylrWxMVRse7xY_ZiPSyMHwGCxfk-Ds5S2rtS2Y5Za2n5vgRhO02X5VK8q5-A_OorEeS5w==]
Sources
- 1. A Mini Review on Characteristics and Analytical Methods of Otilonium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. What is an inter laboratory comparison ? [compalab.org]
- 7. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Inter-laboratory comparison (ILC) [deltamu.com]
- 9. Otilonium Bromide |Axios Research [axios-research.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Otilonium Bromide ITS-2
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, technically grounded protocol for the proper disposal of Otilonium Bromide ITS-2, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, fostering a culture of safety and environmental stewardship.
Understanding Otilonium Bromide: Properties and Potential Hazards
Otilonium Bromide is a quaternary ammonium compound utilized as an antispasmodic agent.[1] Its primary mode of action involves the relaxation of smooth muscle in the gastrointestinal tract.[2] While beneficial therapeutically, its chemical nature necessitates careful handling and disposal.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₃BrN₂O₄ | [3] |
| Molar Mass | 563.577 g·mol⁻¹ | [1] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in water and alcohols | [4] |
Hazard Profile:
Otilonium Bromide is classified as harmful if swallowed and can cause skin and eye irritation.[3] As a quaternary ammonium compound, it shares properties with a class of substances known for their potential to cause dermal and respiratory irritation.[5]
The Critical Importance of Proper Disposal: Environmental and Safety Considerations
The improper disposal of Otilonium Bromide ITS-2 can lead to several adverse consequences:
-
Aquatic Toxicity: Quaternary ammonium compounds can be toxic to aquatic organisms.[5] Discharging Otilonium Bromide into the sewer system can introduce it into waterways, potentially harming aquatic life.
-
Environmental Persistence and Bioaccumulation: While some quaternary ammonium compounds are biodegradable, their persistence and potential for bioaccumulation in the environment are of concern.[6]
-
Drug Resistance: The widespread presence of antimicrobial compounds like some quaternary ammonium compounds in the environment can contribute to the development of antibiotic-resistant bacteria.[7]
-
Workplace Safety: Improper handling of chemical waste can lead to accidental exposure, posing health risks to laboratory personnel.
Deconstructing "ITS-2": Implications for Disposal
The "ITS-2" designation likely refers to a specific formulation of Otilonium Bromide, which may include various excipients. A common commercial formulation, Spasmomen, contains excipients such as lactose, starch, sodium starch glycolate, magnesium stearate, hypromellose, titanium dioxide, macrogol, and talc.[8] While these are generally considered non-hazardous, their presence does not negate the requirement for proper disposal of the active pharmaceutical ingredient (API), Otilonium Bromide. The disposal procedures outlined in this guide are primarily dictated by the properties of the API.
Step-by-Step Disposal Protocol for Otilonium Bromide ITS-2
This protocol is designed to provide a clear, actionable workflow for the safe disposal of Otilonium Bromide ITS-2 in a laboratory setting.
Segregation and Waste Collection
Causality: Proper segregation at the source is the cornerstone of safe and compliant chemical waste management. It prevents accidental mixing of incompatible chemicals and ensures that waste streams are directed to the appropriate disposal pathways.
Procedure:
-
Designated Waste Container: Designate a specific, clearly labeled, and leak-proof container for Otilonium Bromide ITS-2 waste. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The label must include:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "Otilonium Bromide"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Waste Forms:
-
Solid Waste: Collect unused or expired tablets, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with Otilonium Bromide in the designated solid waste container.
-
Liquid Waste: Collect solutions containing Otilonium Bromide in a designated liquid waste container. Note that Otilonium Bromide is unstable in water and alcohols, leading to degradation.[4] While this degradation may reduce the parent compound's concentration, the resulting byproducts must still be considered part of the chemical waste stream.
-
-
Segregation from Other Waste Streams: Do not mix Otilonium Bromide waste with other chemical, biological, or radioactive waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Storage of Chemical Waste
Causality: Safe storage of chemical waste is crucial to prevent spills, leaks, and accidental exposures.
Procedure:
-
Storage Location: Store the designated waste container in a well-ventilated, secure area, away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Final Disposal Pathway
Causality: The chemical properties of Otilonium Bromide and its potential environmental impact dictate that it should not be disposed of via the sanitary sewer or in regular trash. The recommended disposal methods are designed to destroy the chemical structure and prevent its release into the environment.
Primary Recommended Disposal Method: Incineration
-
Rationale: High-temperature incineration is the most effective method for the complete destruction of pharmaceutical compounds.[9] This process breaks down the complex organic structure of Otilonium Bromide into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides. The presence of bromine will also result in the formation of hydrogen bromide, which must be scrubbed from the flue gas in a properly equipped incinerator.
-
Procedure: Arrange for the collection of the segregated Otilonium Bromide waste by your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure its transport to a permitted incineration facility.
Alternative Disposal Method: Chemical Destruction
-
Rationale: In some cases, chemical treatment may be used to degrade the active pharmaceutical ingredient. However, this is a more complex process that requires specific expertise and validation to ensure complete destruction.
-
Procedure: This method should only be considered in consultation with your institution's EHS department and performed by trained personnel.
Unacceptable Disposal Methods:
-
Sewer Disposal: DO NOT dispose of Otilonium Bromide ITS-2, in either solid or liquid form, down the drain.[10] Its instability in water leads to the formation of degradation products, p-[2-(n-octyoxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide, which should not be released into the wastewater system.[4]
-
Regular Trash Disposal: DO NOT dispose of Otilonium Bromide ITS-2 in the regular trash. This can lead to environmental contamination and potential exposure to waste handling personnel.
Disposal of Empty Containers
Causality: Even "empty" containers can retain residual amounts of the chemical, which can pose a hazard. Proper cleaning or disposal of the container itself is a critical final step.
Procedure:
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of a solvent in which Otilonium Bromide is soluble, like ethanol or methanol) at least three times.
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container for Otilonium Bromide.
-
-
Container Disposal:
-
After triple rinsing, the container may be disposed of in the regular laboratory glass or plastic recycling, depending on the material.
-
Deface or remove the original label to prevent any confusion.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Otilonium Bromide ITS-2.
Caption: Decision workflow for the proper disposal of Otilonium Bromide ITS-2.
Regulatory Framework
The disposal of pharmaceutical waste is governed by a complex set of regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous and non-hazardous solid waste under the Resource Conservation and Recovery Act (RCRA).[11] In the European Union, the Waste Framework Directive (2008/98/EC) establishes the legal framework for waste management.[12][13] It is imperative that all laboratory personnel adhere to the specific guidelines set forth by their local and national regulatory bodies, as well as their institution's EHS policies.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity. By adhering to the detailed protocols outlined in this guide, researchers and laboratory professionals can ensure the safe and environmentally sound disposal of Otilonium Bromide ITS-2. This commitment to best practices not only protects individuals and the environment but also upholds the high standards of the scientific community.
References
-
Evangelista, S. (2004). Otilonium bromide: a selective spasmolytic for the gastrointestinal tract. Journal of International Medical Research, 32(4), 361-372. [Link]
-
Zhang, L., et al. (2013). Stability and degradation products of otilonium bromide in different media. Chinese Journal of New Drugs, 22(1), 85-88. [Link]
-
Wikipedia. (2023, November 29). Otilonium bromide. In Wikipedia. [Link]
- Tripathi, K. D. (2013). Essentials of medical pharmacology. JP Medical Ltd.
-
MIMS. (n.d.). Otilonium bromide. Retrieved from [Link]
-
Patsnap. (2024, June 15). What is Otilonium Bromide used for? Retrieved from [Link]
-
PubChem. (n.d.). Otilonium bromide. Retrieved from [Link]
-
Rwanda FDA. (n.d.). SPASMOMEN 40 mg film-coated tablets otilonium bromide. Retrieved from [Link]
-
Clavé, P., & Acalovschi, M. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Therapeutic advances in gastroenterology, 7(4), 173–182. [Link]
-
Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. International Journal of Molecular Sciences, 24(8), 7440. [Link]
-
Vinmec International Hospital. (2024, December 31). What is Spasmomen? Retrieved from [Link]
-
ResearchGate. (n.d.). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Retrieved from [Link]
-
ResearchGate. (n.d.). Otilonium Bromide: A Selective Spasmolytic for the Gastrointestinal Tract. Retrieved from [Link]
-
ResearchGate. (n.d.). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. Retrieved from [Link]
-
INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]
-
Aster Bio. (2025, October 6). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. Retrieved from [Link]
-
Veterinary Compliance Assistance. (n.d.). Non-Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
ACS ES&T Water. (2025, June 23). Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment: Resolving the Contributions of Biodegradation and Sorption. Retrieved from [Link]
-
European Commission. (n.d.). Waste Framework Directive. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability and degradation products of otilonium bromide in different media. Retrieved from [Link]
- Google Patents. (n.d.). WO2020212956A1 - Oral composition of otilonium bromide.
-
Evreka. (n.d.). Pharmaceutical Waste Management: Specialized Digital Solutions for Healthcare. Retrieved from [Link]
-
Grabińska-Sota, E. (2011). Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments. Journal of Hazardous Materials, 195, 182-187. [Link]
-
Lu, J., et al. (2013). Microbial community degradation of widely used quaternary ammonium disinfectants. Applied and Environmental Microbiology, 79(12), 3617-3625. [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. In StatPearls. [Link]
-
Waste Transport Solutions. (n.d.). How medical waste is managed - a comprehensive guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
PLAC III project. (2023, November 24). Proposal of improved legislation on medical and pharmaceutical waste management. Retrieved from [Link]
Sources
- 1. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 2. What is Otilonium Bromide used for? [synapse.patsnap.com]
- 3. Otilonium Bromide | C29H43BrN2O4 | CID 72092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability and degradation products of otilonium bromide in different media [jcpu.cpu.edu.cn]
- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vinmec.com [vinmec.com]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 12. Pharmaceutical Waste Management Solutions for EU Facilities [evreka.co]
- 13. wastetransportsolutions.eu [wastetransportsolutions.eu]
A Researcher's Guide to Handling Otilonium Bromide ITS-2: A Framework for Laboratory Safety and Operational Excellence
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Otilonium Bromide ITS-2. Our objective is to furnish a comprehensive, scientifically grounded protocol that extends beyond mere product specifications to ensure the highest standards of laboratory safety and handling efficacy. By explaining the causality behind each procedural step, we aim to build a foundation of trust and become your preferred source for chemical handling information.
Hazard Identification and Risk Assessment: Understanding the Compound
Otilonium Bromide is an antispasmodic agent primarily used in treating irritable bowel syndrome (IBS).[1][2] In a laboratory setting, understanding its toxicological profile is the first step in a robust safety plan. While some safety data sheets (SDS) may classify it as non-hazardous, others provide specific GHS (Globally Harmonized System) warnings.[3][4][5] To ensure maximum safety, we will adhere to the more stringent classifications. The primary hazards are associated with its potential to cause irritation and harm if improperly handled.[4][5][6]
The main routes of occupational exposure are inhalation of the powder, direct contact with the skin and eyes, and accidental ingestion.[7] Otilonium Bromide is a solid, white powder, which means that dust formation during handling is a key risk to mitigate.[8][9]
Table 1: GHS Hazard Classification for Otilonium Bromide
| GHS Code | Hazard Statement | Source Citation |
|---|---|---|
| H302 | Harmful if swallowed. | [5][8] |
| H312 | Harmful in contact with skin. | [5] |
| H315 | Causes skin irritation. | [4][5][6] |
| H319 | Causes serious eye irritation. | [4][5][6] |
| H332 | Harmful if inhaled. | [5] |
| H335 | May cause respiratory irritation. |[4][5][6] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final and most critical barrier between the researcher and the chemical agent.[7] The selection of PPE must be directly correlated to the hazards identified above.
Eye and Face Protection
Directive: Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]
Causality: Otilonium Bromide powder can easily become airborne and cause serious eye irritation.[4][5][6] Standard laboratory glasses are insufficient as they do not protect from splashes or airborne particles entering from the sides or top. In situations with a higher risk of splashing, such as during reconstitution of large quantities or cleaning spills, a face shield should be worn in addition to safety goggles for full facial protection.[7]
Hand Protection
Directive: Wear powder-free nitrile gloves.[10] Gloves must be inspected for integrity before use and changed every 30-60 minutes or immediately if contamination is suspected.[7]
Causality: The compound is classified as harmful and irritating upon skin contact.[5] Nitrile gloves provide an effective barrier against this type of chemical. The use of powder-free gloves is critical to prevent the powder on the glove from absorbing and aerosolizing the chemical, which would increase the risk of inhalation.[7] When removing gloves, do so by rolling them off inside-out to prevent transferring contaminants to your skin.[7] Always wash hands thoroughly with soap and water after removing gloves.
Body Protection
Directive: Wear a lab coat with long sleeves. For tasks involving larger quantities, a disposable, fluid-resistant gown is recommended.
Causality: A standard lab coat prevents incidental contact with the skin. In the event of a spill, a disposable gown provides a higher level of protection and can be easily removed and disposed of, preventing the spread of contamination.[7] Cuffs of the gloves should be pulled over the cuffs of the lab coat or gown to ensure complete coverage of the wrist area.[7]
Respiratory Protection
Directive: All handling of Otilonium Bromide powder, especially weighing, must be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or insufficient, a NIOSH-approved N95 (or higher) particulate respirator is required.
Causality: As a fine powder, Otilonium Bromide poses a significant inhalation hazard, potentially causing respiratory irritation.[4][5] Engineering controls like fume hoods are the primary method for minimizing airborne particles. A respirator should be used as a secondary line of defense when engineering controls are not feasible or during emergency situations like a large spill clean-up, where a chemical cartridge-type respirator may be necessary.[7]
Table 2: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Inspection | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing Powder | Safety goggles | Nitrile gloves | Lab coat/Gown | Required (Fume hood or respirator) |
| Reconstitution | Safety goggles | Nitrile gloves | Lab coat/Gown | Recommended (Fume hood) |
| Spill Cleanup | Safety goggles & Face shield | Nitrile gloves (double) | Disposable Gown | Required (N95 or higher) |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following protocol outlines the key steps from receipt to use.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or loose seals.
-
Don appropriate PPE (lab coat, nitrile gloves, safety glasses) before handling the container.
-
Store the container in a cool, dry, and well-ventilated place, with a recommended temperature of -20°C.[3][8]
-
Keep the container tightly sealed and clearly labeled.[3][4][8]
Step 2: Preparation (Weighing and Reconstitution)
This procedure must be performed within a chemical fume hood or other ventilated enclosure.
-
Prepare the Workspace: Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.) within the hood.
-
Don PPE: Put on a lab coat/gown, safety goggles, and nitrile gloves.
-
Weigh the Compound: Carefully open the container. Use a dedicated spatula to transfer the desired amount of Otilonium Bromide powder to a weigh boat. Avoid creating dust. Close the primary container immediately after weighing.
-
Reconstitution: Transfer the powder to a suitable vessel. Slowly add the desired solvent, aiming the stream down the side of the vessel to avoid splashing.
-
Dissolution: Cap the vessel and mix gently by inversion or vortexing until the solid is fully dissolved.
-
Cleanup: Dispose of the weigh boat and any other contaminated disposable items in a designated hazardous waste container. Decontaminate the spatula and work surface.
Sources
- 1. pillintrip.com [pillintrip.com]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pppmag.com [pppmag.com]
- 8. Otilonium bromide - Safety Data Sheet [chemicalbook.com]
- 9. targetmol.com [targetmol.com]
- 10. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
